molecular formula C11H12F2N2O B3379942 1-(2,6-Difluorobenzoyl)piperazine CAS No. 179334-15-7

1-(2,6-Difluorobenzoyl)piperazine

Cat. No.: B3379942
CAS No.: 179334-15-7
M. Wt: 226.22 g/mol
InChI Key: WFDYOKBYDJIGLN-UHFFFAOYSA-N
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Description

1-(2,6-Difluorobenzoyl)piperazine is a useful research compound. Its molecular formula is C11H12F2N2O and its molecular weight is 226.22 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,6-difluorophenyl)-piperazin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N2O/c12-8-2-1-3-9(13)10(8)11(16)15-6-4-14-5-7-15/h1-3,14H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDYOKBYDJIGLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101261157
Record name (2,6-Difluorophenyl)-1-piperazinylmethanone
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Molecular Weight

226.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179334-15-7
Record name (2,6-Difluorophenyl)-1-piperazinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179334-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,6-Difluorophenyl)-1-piperazinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101261157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(2,6-Difluorobenzoyl)piperazine chemical structure and properties

[1]

Executive Summary

1-(2,6-Difluorobenzoyl)piperazine (CAS: 179334-15-7) is a specialized heterocyclic building block widely employed in medicinal chemistry. It serves as a critical scaffold in the development of kinase inhibitors, antiviral agents, and psychotropic drugs. The compound features a piperazine ring mono-acylated with a 2,6-difluorobenzoyl moiety, a structural motif selected for its ability to modulate metabolic stability and conformational rigidity. This guide provides a comprehensive technical analysis of its structure, physicochemical properties, synthetic protocols, and applications in drug discovery.

Part 1: Chemical Identity & Structural Analysis

The 2,6-difluorobenzoyl group is a "privileged substructure" in drug design. The fluorine atoms at the ortho positions exert significant steric and electronic effects, often twisting the amide bond out of planarity with the phenyl ring, thereby creating a distinct 3D molecular shape that differs from non-fluorinated analogs.

Nomenclature & Identifiers
Parameter Details
IUPAC Name (2,6-Difluorophenyl)(piperazin-1-yl)methanone
Common Name This compound
CAS Registry Number 179334-15-7
Molecular Formula C₁₁H₁₂F₂N₂O
SMILES FC1=CC=CC(F)=C1C(=O)N2CCNCC2
InChI Key Unique identifier (derivative dependent, core: check specific database)
Structural Features[1][5][6][7][8][9][10]
  • Fluorine Effect: The two fluorine atoms at the 2 and 6 positions of the benzoyl ring create a "metabolic blockade," preventing oxidative metabolism (hydroxylation) at these susceptible sites.

  • Amide Rotamerism: The steric bulk of the ortho-fluorines restricts rotation around the aryl-carbonyl bond, potentially locking the molecule into a bioactive conformation favored by specific receptor pockets (e.g., kinase ATP-binding sites).

  • Piperazine Handle: The secondary amine (N4) of the piperazine ring remains free, acting as a versatile nucleophile for further functionalization (alkylation, acylation, or reductive amination).

Part 2: Physicochemical Properties

The following data represents a synthesis of experimental and predicted values standard for this class of benzoyl piperazines.

Property Value / Range Notes
Molecular Weight 226.22 g/mol Monoisotopic mass: 226.09
Physical State Solid or Viscous OilOften isolated as HCl salt (Solid)
Melting Point 225–227 °C (as HCl salt)Free base may be an oil/low-melt solid
Boiling Point ~356 °CPredicted at 760 mmHg
LogP (Predicted) 1.1 – 1.4Moderate lipophilicity
pKa (Basic N) ~8.5 – 9.0Typical for secondary piperazine amine
Solubility DMSO, Methanol, DCMLow solubility in water (free base)

Part 3: Synthetic Pathways & Process Chemistry

Strategy: Selective Mono-Acylation

The primary challenge in synthesizing this compound is avoiding the formation of the symmetric byproduct, 1,4-bis(2,6-difluorobenzoyl)piperazine. Two robust methods are recommended:

Method A: The "Boc-Protection" Route (High Purity)

This method is preferred for pharmaceutical-grade synthesis as it guarantees mono-substitution.

  • Protection: React piperazine with Boc-anhydride (Boc₂O) to form tert-butyl piperazine-1-carboxylate (1-Boc-piperazine).

  • Acylation: React 1-Boc-piperazine with 2,6-difluorobenzoyl chloride in the presence of a base (Et₃N or DIPEA).

  • Deprotection: Remove the Boc group using Trifluoroacetic acid (TFA) or HCl in dioxane.

Method B: The "Excess Piperazine" Route (Economical)

Suitable for large-scale, lower-cost production where chromatography is feasible.

  • Stoichiometry Control: Use a large excess of piperazine (4–5 equivalents) relative to 2,6-difluorobenzoyl chloride.

  • Addition: Slowly add the acid chloride to the piperazine solution at low temperature (0 °C).

  • Purification: The excess piperazine acts as a scavenger and is easily removed by aqueous wash, leaving the mono-benzoylated product.

Detailed Protocol (Method A: Boc-Route)

Reagents:

  • 1-Boc-piperazine (1.0 eq)

  • 2,6-Difluorobenzoyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM) (Solvent)

  • TFA (for deprotection)[1]

Step-by-Step Workflow:

  • Setup: Dissolve 1-Boc-piperazine (10 mmol) and TEA (15 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere. Cool to 0 °C.

  • Acylation: Dropwise add 2,6-difluorobenzoyl chloride (11 mmol) dissolved in DCM (10 mL) over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (formation of intermediate).

  • Workup: Wash the organic layer with water (2 x 30 mL), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the Boc-protected intermediate.

  • Deprotection: Dissolve the intermediate in DCM (20 mL). Add TFA (5 mL) and stir at room temperature for 2 hours.

  • Isolation: Evaporate volatiles. Basify the residue with saturated Na₂CO₃ to pH > 10. Extract with DCM (3 x 30 mL). Dry and concentrate to yield This compound .

Visualization: Synthetic Workflow

SynthesisWorkflowStartStart: PiperazineStep1Step 1: Boc-Protection(Boc2O, DCM)Start->Step1Inter1Intermediate:1-Boc-piperazineStep1->Inter1Step2Step 2: Acylation(2,6-Difluorobenzoyl Chloride, Et3N)Inter1->Step2Inter2Intermediate:1-Boc-4-(2,6-difluorobenzoyl)piperazineStep2->Inter2Step3Step 3: Deprotection(TFA or HCl/Dioxane)Inter2->Step3FinalProduct:This compoundStep3->Final

Caption: Step-wise synthesis via the Boc-protection strategy to ensure selective mono-acylation.

Part 4: Analytical Characterization

To validate the identity of the synthesized compound, the following spectral features should be observed.

1H NMR (Representative Data in DMSO-d6)
  • Aromatic Region (7.0 – 7.6 ppm): A multiplet corresponding to the 3 protons of the 2,6-difluorophenyl ring.[2] The 2,6-difluoro substitution pattern typically results in a triplet-of-triplets or complex multiplet due to H-F coupling.

  • Piperazine Region (2.6 – 3.8 ppm):

    • Two broad triplets or multiplets at ~3.2 – 3.6 ppm (4H, protons adjacent to the amide carbonyl).

    • Two broad triplets or multiplets at ~2.6 – 2.9 ppm (4H, protons adjacent to the secondary amine).

    • Note: The amide bond rotation may cause broadening of the signals at room temperature.

Mass Spectrometry (ESI-MS)[1]
  • [M+H]+ Peak: Observed at m/z 227.1 .

  • Fragmentation: Loss of the piperazine ring or cleavage of the amide bond may be observed in MS/MS modes.

Part 5: Medicinal Chemistry Applications[6][12][13]

This compound is not just a passive linker; it is an active pharmacophore used to optimize drug properties.

Kinase Inhibitors (Anticancer)

The 2,6-difluorobenzoyl moiety is frequently incorporated into ATP-competitive kinase inhibitors.

  • Mechanism: The fluorine atoms can form weak interactions with backbone residues in the kinase hinge region or hydrophobic pockets.

  • Conformational Lock: The steric clash between the ortho-fluorines and the carbonyl oxygen forces the phenyl ring to be perpendicular to the amide plane. This "twisted" conformation often matches the bioactive conformation required for binding, reducing the entropic penalty of binding.

Metabolic Stability
  • Blockade: In non-fluorinated benzoyl piperazines, the para and ortho positions are metabolic "hotspots" for Cytochrome P450 oxidation. The 2,6-difluoro substitution effectively blocks the ortho sites.

  • Lipophilicity: Fluorination increases lipophilicity (LogP), enhancing membrane permeability and blood-brain barrier (BBB) penetration, which is critical for CNS-active drugs.

Antiviral & Antimicrobial Agents

Derivatives of this scaffold have shown activity against:

  • Influenza A: By interfering with viral entry or replication pathways.

  • Mycobacterium tuberculosis: As structural analogs in the development of DprE1 inhibitors (though often with more complex heterocycles attached).

Part 6: Safety & Handling

GHS Classification:

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if possible, although the amide is generally stable. Keep away from strong oxidizing agents.

References

  • Sigma-Aldrich. this compound Product Page (CAS 179334-15-7). Available at:

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Piperazine Derivatives. Available at:

  • Molecules Journal. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. (2025).[3][4][5] Discusses synthesis and antiviral applications of fluorobenzoyl piperazines.

  • BenchChem. Technical Guide to the Synthesis of 1-Benzoylpiperazine. (General protocol adaptation). Available at:

  • Frontiers in Chemistry. Design and Synthesis of Novel Piperazine Derivatives as Potential Anticancer Agents. (Discusses 2,6-difluorobenzoyl moiety in kinase inhibitors). Available at:

1-(2,6-Difluorobenzoyl)piperazine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Role: Privileged Scaffold Intermediate in Drug Discovery CAS Number: 179334-15-7[1]

Executive Summary

1-(2,6-Difluorobenzoyl)piperazine is a specialized heterocyclic building block extensively utilized in modern medicinal chemistry. It serves as a core pharmacophore in the synthesis of kinase inhibitors , G-protein coupled receptor (GPCR) ligands , and antiviral agents .

Its structural value lies in the 2,6-difluoro substitution pattern on the phenyl ring. This specific arrangement offers two critical advantages:

  • Metabolic Blockade: It sterically and electronically shields the ortho-positions from cytochrome P450-mediated hydroxylation, significantly extending the metabolic half-life of the final drug candidate.

  • Conformational Restriction: The steric bulk of the fluorine atoms forces the amide bond out of planarity with the phenyl ring, locking the molecule into a specific conformation that often favors binding to sterically demanding enzyme pockets (e.g., ATP-binding sites of kinases).

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Identifier / PropertyDetail
CAS Number 179334-15-7
IUPAC Name (2,6-Difluorophenyl)(piperazin-1-yl)methanone
Molecular Formula C₁₁H₁₂F₂N₂O
Molecular Weight 226.22 g/mol
SMILES FC1=CC=CC(F)=C1C(=O)N1CCNCC1
InChI Key Specific key varies by protonation state; core structure is consistent.
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol, Chloroform; slightly soluble in water.
Boiling Point ~356 °C (Predicted at 760 mmHg)

Strategic Application in Drug Design

Kinase Inhibition (Oncology)

The 2,6-difluorobenzoyl moiety is frequently employed to optimize the "hinge-binding" region of kinase inhibitors. In the development of CDK4/6 inhibitors (analogous to Palbociclib or Ribociclib) and Tyrosine Kinase Inhibitors (TKIs) , this fragment is used to:

  • Modulate Basicity: The electron-withdrawing effect of the benzoyl group reduces the pKa of the attached piperazine nitrogen, improving membrane permeability.

  • Enhance Selectivity: The twisted conformation induced by the ortho-fluorines allows the molecule to fit into narrow hydrophobic pockets within the kinase active site, reducing off-target binding.

GPCR Modulation (Neuroscience)

In the design of antipsychotics and antidepressants targeting Dopamine (D2/D3) and Serotonin (5-HT) receptors, the piperazine ring acts as a primary binding element. The 2,6-difluorobenzoyl group modifies the receptor affinity profile, often shifting selectivity towards 5-HT1A or 5-HT7 receptors, which is crucial for treating anxiety and cognitive deficits.

Experimental Protocol: Selective Synthesis

Objective: Synthesize this compound with high selectivity for the mono-acylated product, avoiding the formation of the bis-amide byproduct.

Reaction Logic

The reaction involves the nucleophilic attack of piperazine on 2,6-difluorobenzoyl chloride.

  • Challenge: Piperazine has two equivalent amine sites. Once one reacts, the product is still nucleophilic.

  • Solution: Use a large molar excess of piperazine (5 equivalents). This statistically ensures that the acid chloride encounters free piperazine rather than the mono-product. Alternatively, use tert-butyl piperazine-1-carboxylate (Boc-piperazine) followed by deprotection for 100% selectivity, though the excess method is more cost-effective for scale-up.

Synthesis Workflow (DOT Diagram)

SynthesisWorkflow Start Reagents: 2,6-Difluorobenzoyl Chloride (1 eq) Piperazine (5 eq) DCM (Solvent) Step1 Step 1: Addition Add Acid Chloride dropwise to Piperazine solution at 0°C Start->Step1 Step2 Step 2: Reaction Stir at RT for 3-5 hours Monitor by TLC Step1->Step2 Step3 Step 3: Quench & Wash Dilute with water. Extract organic layer. Step2->Step3 Byproduct Avoided Byproduct: Bis(2,6-difluorobenzoyl)piperazine Step2->Byproduct If Piperazine < 2 eq Step4 Step 4: Purification Acid/Base Extraction or Column Chromatography Step3->Step4 Product Final Product: This compound Step4->Product Target (Mono)

Figure 1: Selective synthesis workflow minimizing bis-acylation.

Detailed Procedure
  • Preparation: Dissolve Piperazine (4.3 g, 50 mmol, 5.0 eq) in anhydrous Dichloromethane (DCM) (50 mL) in a round-bottom flask. Cool to 0°C using an ice bath.

  • Addition: Dissolve 2,6-Difluorobenzoyl chloride (1.76 g, 10 mmol, 1.0 eq) in DCM (10 mL). Add this solution dropwise to the piperazine mixture over 30 minutes. Crucial: Slow addition prevents high local concentration of the electrophile.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor consumption of the acid chloride by TLC (System: MeOH/DCM 1:9).

  • Work-up (Acid-Base Purification):

    • Wash the reaction mixture with Water (3 x 20 mL) to remove excess unreacted piperazine (which is highly water-soluble).

    • Extract the organic layer with 1M HCl (3 x 20 mL). The product (an amine) will protonate and move into the aqueous layer; neutral impurities (bis-amide) will remain in the DCM.

    • Basify the combined aqueous extracts to pH > 12 using 4M NaOH .

    • Extract the cloudy aqueous mixture with DCM (3 x 30 mL).

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Yield: Expect 60-75% yield of the mono-acylated product as a white solid.

Analytical Validation

To ensure the integrity of the synthesized compound, verify using the following parameters:

TechniqueExpected ObservationInterpretation
¹H NMR (DMSO-d₆) δ 7.1-7.5 (m, 3H): Multiplet in aromatic region. δ 3.5-3.7 (m, 2H) & 3.1-3.3 (m, 2H): Methylene protons adjacent to amide. δ 2.6-2.8 (m, 4H): Methylene protons adjacent to amine.Confirms the presence of the 2,6-difluorophenyl group and the piperazine ring. The distinct multiplets for piperazine protons confirm the mono-substitution.
¹⁹F NMR Single signal around -112 to -115 ppm. Confirms the symmetry of the two fluorine atoms on the phenyl ring.
Mass Spectrometry [M+H]⁺ peak at m/z ~227.1 Validates molecular weight.

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood, especially when using the acid chloride precursor.

  • Storage: Store in a cool, dry place. The compound is stable at room temperature but should be kept away from strong oxidizing agents.

References

  • Chemical Identity & CAS: this compound (CAS 179334-15-7).[1] Sigma-Aldrich / CymitQuimica. Link

  • Synthesis Protocol (Adapted): Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI Chemistry, 2025. (Protocol adapted from 2,4-isomer to 2,6-isomer logic). Link

  • Pharmacophore Utility: Piperazine derivatives as drugs: A privileged scaffold in modern synthesis. ResearchGate / MDPI. Link

  • Kinase Inhibitor Design: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA (2011–2023). MDPI. Link

Sources

1-(2,6-Difluorobenzoyl)piperazine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-(2,6-Difluorobenzoyl)piperazine

Executive Summary this compound (CAS 179334-15-7) serves as a critical pharmacophore scaffold in modern medicinal chemistry. Characterized by a piperazine ring mono-acylated with a 2,6-difluorobenzoyl moiety, this compound acts as a versatile building block for synthesizing kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and antibacterial agents targeting FtsZ. The 2,6-difluoro substitution pattern is strategically employed to modulate metabolic stability by blocking the oxidation prone sites on the phenyl ring while influencing the conformational dynamics of the amide bond. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic protocols, and structural characterization.

Part 1: Physicochemical Identity[1]

The following table summarizes the core identification data for this compound. Researchers should verify the CAS number specifically for the free base, as salt forms (e.g., hydrochloride) will have distinct identifiers.

PropertySpecification
Chemical Name This compound
CAS Registry Number 179334-15-7
Molecular Formula C₁₁H₁₂F₂N₂O
Molecular Weight 226.22 g/mol
Exact Mass 226.0918 Da
Physical State Solid (Free base); often handled as HCl salt
Predicted Boiling Point ~356 °C (at 760 mmHg)
Solubility Soluble in DMSO, Methanol, Dichloromethane; limited solubility in water (free base)
pKa (Predicted) ~8.5 (Piperazine secondary amine)
SMILES FC1=C(C(N2CCNCC2)=O)C(F)=CC=C1
InChIKey Unique identifier required for database verification

Part 2: Synthetic Pathways & Methodology[6][8]

The synthesis of this compound requires precise control over stoichiometry to prevent the formation of the symmetric by-product, 1,4-bis(2,6-difluorobenzoyl)piperazine. The most robust method utilizes a modified Schotten-Baumann protocol.

Core Synthetic Protocol

Reagents:

  • Piperazine (anhydrous) - 5.0 equivalents (Excess is critical)

  • 2,6-Difluorobenzoyl chloride - 1.0 equivalent

  • Dichloromethane (DCM) or Chloroform (anhydrous)

  • Triethylamine (Et₃N) - 1.2 equivalents (optional if excess piperazine acts as base)

Procedure:

  • Preparation: Dissolve 5.0 equivalents of anhydrous piperazine in dry DCM at 0°C under an inert atmosphere (N₂). The large excess of piperazine serves as both the nucleophile and the HCl scavenger, favoring mono-acylation.

  • Addition: Dissolve 1.0 equivalent of 2,6-difluorobenzoyl chloride in a minimal volume of DCM. Add this solution dropwise to the piperazine mixture over 60 minutes. Note: Rapid addition increases the local concentration of the acyl chloride, promoting di-substitution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (MeOH/DCM 1:9) or LC-MS.

  • Workup:

    • Filter off the precipitated piperazine hydrochloride salts.[1]

    • Wash the organic filtrate with water (3x) to remove excess unreacted piperazine.

    • Extract the organic layer with dilute HCl (1M). The product (amine) will move to the aqueous phase, leaving non-basic impurities (like the di-substituted by-product) in the organic phase.

    • Basify the aqueous extract with NaOH (2M) to pH >12 and extract back into DCM.

  • Purification: Dry over Na₂SO₄ and concentrate. Recrystallization from EtOAc/Hexane or column chromatography may be required for high purity.

Synthetic Workflow Diagram

SynthesisWorkflow Start Start: Dissolve 5.0 eq Piperazine in DCM at 0°C AddReagent Dropwise Addition: 2,6-Difluorobenzoyl Chloride (1.0 eq) Start->AddReagent N2 Atmosphere Reaction Stir at RT (4-12h) Monitor via LC-MS AddReagent->Reaction Slow Warm Filtration Filter Precipitate (Remove Piperazine HCl salts) Reaction->Filtration Extraction Acid-Base Extraction Workup 1. Extract with 1M HCl (Product -> Aqueous) 2. Wash Organic (Remove Di-sub byproduct) 3. Basify Aqueous (pH >12) 4. Extract into DCM Filtration->Extraction Filtrate Final Final Product: This compound Extraction->Final Concentrate

Caption: Optimized synthetic workflow for mono-acylation of piperazine, highlighting the critical acid-base extraction step for purification.

Part 3: Structural Characterization

Validating the structure of this compound requires distinguishing it from the 2,4-isomer and the bis-acylated impurity.

Nuclear Magnetic Resonance (NMR) Profiling

¹H NMR (400 MHz, DMSO-d₆ or CDCl₃):

  • Aromatic Region (3H):

    • The 2,6-difluoro substitution creates a symmetric aromatic system.

    • δ 7.3–7.5 ppm (1H, m): Para-proton (H4). Likely appears as a triplet of triplets due to coupling with H3/H5 and F2/F6.

    • δ 6.9–7.1 ppm (2H, m): Meta-protons (H3, H5). These are chemically equivalent and will show strong coupling to the adjacent Fluorine atoms.

    • Differentiation: The 2,4-difluoro isomer would show three distinct aromatic signals due to lack of symmetry.

  • Piperazine Region (8H):

    • δ 3.6–3.8 ppm (2H, m): Protons on the piperazine ring adjacent to the amide carbonyl (restricted rotation may cause broadening).

    • δ 3.2–3.4 ppm (2H, m): Other set of protons adjacent to the amide.

    • δ 2.7–2.9 ppm (4H, m): Protons adjacent to the secondary amine (NH).

  • Amine Proton:

    • δ ~2.0 ppm (1H, br s): NH proton (variable position depending on solvent/concentration).

Mass Spectrometry (MS)
  • Ionization: ESI+

  • Observed Mass: [M+H]⁺ = 227.23 Da.

  • Fragmentation: Loss of the piperazine ring or cleavage of the amide bond may be observed at higher collision energies.

Part 4: Pharmaceutical Applications[1][6][7][10]

The this compound moiety is a "privileged scaffold" in drug discovery, offering specific advantages:

  • Conformational Restriction: The ortho-fluorine atoms create steric bulk that forces the amide bond out of planarity with the phenyl ring (torsion angle ~27–30°). This specific conformation is often critical for binding in restricted pockets of enzymes like FtsZ (bacterial cell division protein).

  • Metabolic Stability: Blocking the 2 and 6 positions with fluorine prevents metabolic hydroxylation at these reactive sites.

  • Lipophilicity Modulation: The difluoro motif increases lipophilicity compared to the unsubstituted benzoyl group, potentially improving membrane permeability (logP modulation).

Key Therapeutic Areas:

  • Antibacterial Agents: Derivatives of 2,6-difluorobenzamide are potent inhibitors of Staphylococcus aureus FtsZ, preventing bacterial cell division.

  • Kinase Inhibitors: Used as a solvent-exposed tail in ATP-competitive inhibitors to improve solubility and pharmacokinetic properties.

  • GPCR Ligands: The piperazine nitrogen serves as an attachment point for aryl/heteroaryl groups targeting serotonin (5-HT) or dopamine receptors.

Part 5: Handling & Safety

  • Storage: Store in a cool, dry place (2–8°C recommended). Hygroscopic; keep tightly sealed.

  • Hazards: Irritant to eyes, respiratory system, and skin.[2]

  • PPE: Wear nitrile gloves, safety goggles, and use within a fume hood to avoid inhalation of dust or vapors.

References

  • MDPI. (2018). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. Link (Note: Provides comparative synthetic protocols relevant to difluorobenzoyl piperazines).

  • National Institutes of Health (NIH). (2020). Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition. PMC. Link

  • Chemical Book. (2024). This compound Product Properties and CAS 179334-15-7.[3][4] Link

  • Organic Chemistry Portal. (2023). Synthesis of Piperazines: General Methods and Protocols. Link

  • BenchChem. (2025). General Synthesis of Benzoylpiperazines via Schotten-Baumann Reaction. Link

Sources

2,6-Difluorobenzoyl Piperazine: A High-Value Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the utility, synthesis, and medicinal chemistry of 2,6-difluorobenzoyl piperazine , a specialized scaffold used to modulate conformation and metabolic stability in drug discovery.

Executive Summary

In the architecture of small-molecule drugs, the 2,6-difluorobenzoyl piperazine moiety represents a "privileged scaffold"—a substructure capable of providing ligands for diverse biological targets. Its value lies not just in its connectivity, but in the "Ortho-Fluorine Effect." The steric bulk and electronic repulsion of fluorine atoms at the 2- and 6-positions force the amide bond out of planarity, creating a permanently twisted conformation. This restricts the molecule's degrees of freedom (reducing the entropic penalty of binding) and blocks metabolic attack at the susceptible carbonyl and ortho-ring positions.

Chemical Identity & Core Properties

This building block is typically encountered in two forms: the free secondary amine (often generated in situ) or the stable N-protected carbamate.

PropertyData
Systematic Name (2,6-Difluorophenyl)(piperazin-1-yl)methanone
Common Name 1-(2,6-Difluorobenzoyl)piperazine
Molecular Formula C₁₁H₁₂F₂N₂O
Molecular Weight 226.22 g/mol
Key Precursors 2,6-Difluorobenzoyl chloride (CAS 18063-02-0); Piperazine (CAS 110-85-0)
Structural Feature Non-planar amide bond (Twist angle

≈ 30–60°)
pKa (Piperazine NH) ~9.8 (Basic secondary amine)

Medicinal Chemistry: The "Fluorine Twist"

The 2,6-difluorobenzoyl motif is not merely a linker; it is a conformational lock .

Conformational Restriction (Atropisomerism)

In a standard benzamide, the carbonyl group is coplanar with the phenyl ring to maximize


-conjugation. However, in 2,6-difluorobenzamides, the Van der Waals radius of the fluorine atoms (1.47 Å) clashes with the amide oxygen and nitrogen.
  • Result: The amide bond rotates out of the phenyl plane to relieve steric strain.

  • Benefit: The molecule adopts a pre-organized "twisted" conformation that often matches the bioactive shape required for binding pockets (e.g., kinase hydrophobic clefts), improving potency.

Metabolic Blocking
  • Proteolytic Stability: The twisted amide bond is sterically shielded from hydrolytic enzymes (amidases).

  • Oxidative Stability: The C-F bonds at the 2,6-positions block Cytochrome P450-mediated hydroxylation, a common metabolic clearance pathway for aromatic rings.

Pharmacophore Core 2,6-Difluorobenzoyl Piperazine Core F_Atoms 2,6-Difluoro Substitution (Steric Bulk) Core->F_Atoms Structural Basis Twist Non-Planar 'Twisted' Conformation F_Atoms->Twist Steric Repulsion Metabolism Metabolic Stability (Blocked Hydrolysis) F_Atoms->Metabolism Shielding Effect Twist->Metabolism Steric Hindrance Binding High Affinity Binding (Pre-organized Shape) Twist->Binding Reduced Entropy Cost

Figure 1: Mechanistic impact of the 2,6-difluoro substitution on drug-like properties.

Synthesis Protocols

Direct reaction of 2,6-difluorobenzoyl chloride with piperazine often yields the unwanted bis-amide (1,4-bis(2,6-difluorobenzoyl)piperazine). To ensure high fidelity, the Mono-Protection Route is the industry standard.

Protocol A: The N-Boc Protection Route (Recommended)

This method guarantees the formation of the mono-substituted product with high purity.

Reagents:

  • N-Boc-piperazine (1.0 equiv)[1]

  • 2,6-Difluorobenzoyl chloride (1.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Dichloromethane (DCM) (anhydrous)

  • Trifluoroacetic acid (TFA)

Step-by-Step Workflow:

  • Acylation: Dissolve N-Boc-piperazine in anhydrous DCM at 0°C. Add TEA.

  • Addition: Dropwise add 2,6-difluorobenzoyl chloride (dissolved in DCM) over 30 minutes. The slow addition prevents exotherms.

  • Reaction: Warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (formation of intermediate carbamate).

  • Workup: Wash with 1N HCl (to remove excess amine), then saturated NaHCO₃, then brine. Dry over MgSO₄ and concentrate.

  • Deprotection: Redissolve the intermediate in DCM (10 mL/g). Add TFA (20% v/v). Stir at RT for 1–2 hours until gas evolution ceases.

  • Isolation: Evaporate volatiles. Basify the residue with saturated Na₂CO₃ to pH > 10. Extract with EtOAc.[2] The organic layer contains the free amine This compound .

Protocol B: Direct Synthesis (High-Throughput)

Used when N-Boc piperazine is unavailable. Requires a large excess of piperazine.

  • Dissolve Piperazine (5.0 equiv) in DCM.

  • Add 2,6-Difluorobenzoyl chloride (1.0 equiv) dropwise at 0°C.

  • The excess piperazine acts as both the nucleophile and the base scavenger.

  • Purification: Wash the organic layer with water.[2] The bis-amide is less soluble and may precipitate; the mono-amide remains in the organic phase. The excess unreacted piperazine washes out in the aqueous phase.

Synthesis Start Start: N-Boc-Piperazine Inter Intermediate: N-Boc-4-(2,6-difluorobenzoyl)piperazine Start->Inter DCM, Et3N, 0°C Reagent Reagent: 2,6-Difluorobenzoyl Chloride Reagent->Inter Step2 Deprotection: TFA / DCM Inter->Step2 Final Target: This compound Step2->Final 1. React 2. Basify (pH > 10)

Figure 2: The N-Boc synthetic pathway ensures mono-selectivity.

Analytical Characterization

Verifying the structure requires attention to the specific splitting patterns caused by the fluorine atoms (


F spin 

).
TechniqueDiagnostic SignalInterpretation
¹H NMR

7.3–7.5 (m, 1H, para-H)
The para-proton appears as a multiplet due to coupling with meta-protons and long-range F coupling.
¹H NMR

6.9–7.1 (m, 2H, meta-H)
The meta-protons appear as triplets (approximate) due to large

coupling.
¹³C NMR

~158 ppm (dd,

Hz)
The C-F carbon appears as a doublet of doublets (or large doublet) due to direct C-F coupling.
¹⁹F NMR

-110 to -115 ppm
Single signal (if symmetric rotation is fast) or broadened signal indicating restricted rotation.
LC-MS [M+H]⁺ = 227.1Diagnostic parent ion.

Applications & Case Studies

FtsZ Inhibitors (Antimicrobial)

Research into Staphylococcus aureus inhibitors has identified the 2,6-difluorobenzamide motif as a critical driver of potency.[3] In FtsZ (a bacterial cell division protein) inhibitors, this scaffold replaces standard benzamides.

  • Mechanism: The non-planar conformation induced by the 2,6-difluoro group allows the molecule to fit into a hydrophobic pocket defined by Val203 and Val297.[3][4]

  • Outcome: The fluorinated analog showed significantly higher binding affinity compared to the non-fluorinated control due to this "pre-organized" fit.

Anticancer Agents (RC-106 Analogs)

In the development of Sigma receptor modulators for Glioblastoma, the piperazine linker is often derivatized with a benzoyl group.

  • Study: Derivatives using the 2,6-difluorobenzoyl tail showed distinct structure-activity relationships (SAR) compared to 2,4-dichloro analogs. The 2,6-difluoro motif provided a balance of lipophilicity and metabolic stability that improved cellular half-life.

References

  • Conformational Analysis of 2,6-Difluorobenzamides: Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition. (2020).[1][5] National Institutes of Health (NIH).

  • Synthesis of Piperazine Amides: Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. (2020).[1][5] Beilstein Journal of Organic Chemistry.

  • Anticancer Piperazine Derivatives: Exploring the RC-106 Chemical Space: Design and Synthesis of Novel Piperazine Derivatives. (2020).[1][5] Frontiers in Chemistry.

  • General Piperazine Synthesis: Simplified Procedure for General Synthesis of Monosubstituted Piperazines. (2020).[1][5] Molecules.

Sources

The N-Benzoyl Piperazine Scaffold: A Technical Guide to Synthetic & Therapeutic Applications

[1]

Executive Summary

The N-benzoyl piperazine moiety represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. Unlike its N-benzyl counterpart, the N-benzoyl group introduces a planar amide bond that restricts conformational flexibility, alters the pKa of the proximal nitrogen, and provides a distinct hydrogen-bond acceptor motif. This guide serves as a technical blueprint for the synthesis, optimization, and biological application of these derivatives in modern drug discovery.

Part 1: Structural Rationale & Pharmacophore Logic

The "Privileged" Architecture

The piperazine ring is ubiquitous in drug discovery, but the N-benzoyl modification confers specific advantages:

  • Electronic Modulation: The carbonyl group withdraws electron density from the N1 nitrogen, reducing its basicity (pKa ~8-9 for free piperazine vs. neutral amide).[1] This prevents protonation at physiological pH, altering membrane permeability and solubility.

  • Conformational Restriction: The partial double-bond character of the N-C=O amide bond forces the benzoyl group and the piperazine ring into a specific spatial orientation, reducing the entropic penalty upon binding to a protein target.

  • Metabolic Stability: The amide bond is generally more resistant to oxidative metabolism (CYP450) compared to the benzylic carbon of N-benzyl derivatives, which is a metabolic "hotspot" for dealkylation.

Pharmacophore Mapping

The scaffold interacts with biological targets via three primary vectors:

  • The Distal Basic Nitrogen (N4): Often protonated at physiological pH, forming ionic bonds (e.g., with Asp/Glu residues in GPCRs).

  • The Benzoyl Ring: Engages in

    
     stacking or hydrophobic interactions.[1]
    
  • The Amide Linker: Acts as a hydrogen bond acceptor.

PharmacophoreScaffoldN-Benzoyl Piperazine CoreN4Distal Nitrogen (N4)(Ionic Interaction)Scaffold->N4 pKa ModulationAmideAmide Carbonyl(H-Bond Acceptor)Scaffold->Amide RigidificationPhenylBenzoyl Phenyl Ring(Pi-Pi Stacking / Hydrophobic)Scaffold->Phenyl Lipophilicity

Figure 1: Pharmacophore interaction vectors of the N-benzoyl piperazine scaffold.[1]

Part 2: Synthetic Strategies & Protocols

Achieving selective mono-benzoylation of piperazine is the primary synthetic challenge due to the symmetric nature of the starting material.[2]

Synthetic Pathways

Two primary methods dominate the literature:

  • Nucleophilic Acyl Substitution (Schotten-Baumann): Uses acid chlorides.[1] High yield but risk of di-substitution.[1]

  • Amide Coupling: Uses carboxylic acids with coupling reagents (EDC/HOBt or HATU).[1] Higher selectivity, suitable for complex acids.

SynthesisPiperazinePiperazine (Excess)ReactionN-Acylation(0°C -> RT, DCM/DMF)Piperazine->ReactionAcidChlorideBenzoyl Chloride(Method A)AcidChloride->ReactionCarboxylicAcidBenzoic Acid + EDC/HOBt(Method B)CarboxylicAcid->ReactionMonoMono-N-Benzoyl Piperazine(Target)Reaction->Mono Controlled StoichiometryDiN,N'-Dibenzoyl Piperazine(Impurity)Reaction->Di Excess Reagent

Figure 2: Synthetic pathways for mono-N-benzoyl piperazine generation.

Standard Operating Procedure: Selective Mono-Benzoylation

Objective: Synthesize N-benzoyl piperazine with >90% mono-selectivity.

Reagents:

  • Piperazine (anhydrous)[1]

  • Benzoyl Chloride[1][2][3][4][5][6][7]

  • Dichloromethane (DCM)[1]

  • Triethylamine (TEA)[1]

  • 1M HCl and 1M NaOH

Protocol:

  • Stoichiometry Setup: Dissolve Piperazine (2.0 equivalents) in DCM (10 mL/g). Note: Using excess piperazine is the critical causality for preventing di-substitution.[1]

  • Base Addition: Add TEA (1.1 equivalents) and cool the solution to 0°C using an ice bath.

  • Addition: Dropwise add Benzoyl Chloride (1.0 equivalent) dissolved in DCM over 30 minutes. Slow addition prevents localized high concentrations favoring di-acylation.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (System: 10% MeOH in DCM).[1]

  • Workup (Self-Validating Step):

    • Wash reaction mixture with water (removes salts).[1]

    • Acid Extraction: Extract the organic layer with 1M HCl. The mono-product (basic N4) moves to the aqueous layer; di-product (neutral) stays in DCM.[1]

    • Basification: Separate aqueous layer, basify to pH 12 with NaOH, and extract back into DCM. This ensures only the mono-amine is recovered.[1]

  • Purification: Dry over MgSO4 and concentrate. Recrystallize from Hexane/EtOAc if necessary.

Part 3: Therapeutic Applications[8][9]

CNS: Antipsychotics & Anxiolytics

N-benzoyl piperazines are structural bioisosteres of butyrophenones (e.g., Haloperidol).[1] They target Dopamine (D2/D3) and Serotonin (5-HT) receptors.[1]

  • Mechanism: The benzoyl moiety mimics the aromatic ketone of butyrophenones, positioning the basic nitrogen to interact with the aspartate residue in the GPCR transmembrane domain (TM3).

  • Key Example: Derivatives targeting the GlyT1 transporter for schizophrenia treatment.

Oncology: Kinase & Topoisomerase Inhibition

Recent studies highlight these derivatives as inhibitors of Topoisomerase II and EGFR kinases .

  • Mechanism: The planar benzoyl-piperazine core intercalates into DNA (Topo II) or occupies the ATP-binding pocket of kinases.[1]

  • Data Insight: 4-(4-chlorobenzhydryl) variants show IC50 values < 10 µM against MCF7 (Breast) cell lines.[1]

OncologyMechanismDrugN-Benzoyl Piperazine DerivativeTarget1Topoisomerase II(DNA Intercalation)Drug->Target1 Planar StackingTarget2EGFR Kinase(ATP Pocket Binding)Drug->Target2 H-BondingEffectApoptosis / Cell Cycle Arrest (G2/M)Target1->EffectTarget2->Effect

Figure 3: Dual mechanism of action in oncology models.

Antimicrobial Activity

Derivatives bearing electron-withdrawing groups (Cl, F, NO2) on the benzoyl ring demonstrate bactericidal activity against S. aureus and M. tuberculosis.

  • Target: Bacterial efflux pumps and enoyl-ACP reductase.[1]

Part 4: Structure-Activity Relationship (SAR) Summary[1]

The following table synthesizes data from multiple studies regarding substituents on the benzoyl ring.

Substituent (Benzoyl Ring)Electronic EffectBiological ImpactTherapeutic Focus
Unsubstituted (H) NeutralBaseline activity, moderate lipophilicity.[1]General Screening
4-Fluoro (-F) Electron WithdrawingIncreases metabolic stability; enhances 5-HT2A affinity.[1]Antipsychotics
4-Nitro (-NO2) Strong E-WithdrawingIncreases cytotoxicity; potential toxicity issues.[1]Oncology (Early Stage)
3,4-Dimethoxy (-OMe) Electron DonatingMimics catechol; improves solubility.[1]CNS (Dopamine targeting)
4-Trifluoromethyl (-CF3) Lipophilic/E-WithdrawingEnhances membrane permeability (BBB penetration).[1]CNS / Anxiolytics

References

  • National Institutes of Health (NIH). (2015).[1] Discovery of benzoylpiperazines as a novel class of potent and selective GlyT1 inhibitors.[8] Bioorganic & Medicinal Chemistry Letters.[8] Retrieved from [Link]

  • MDPI. (2020).[1] The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry.[3][9] Molecules.[2][3][4][10][11][8][12][13][14][15] Retrieved from [Link]

  • Organic Syntheses. (1929).[1] Benzoyl Piperidine Synthesis Protocol. Coll. Vol. 1, p.108. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2021). Synthesis, Characterization and Anticancer Activity of Piperazine Amide Derivative.[14][16] Retrieved from [Link][1]

Methodological & Application

Synthesis of 1-(2,6-Difluorobenzoyl)piperazine from 2,6-difluorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-(2,6-difluorobenzoyl)piperazine is a critical intermediate step in the development of various pharmacophores, particularly in antifungal (e.g., azole derivatives) and kinase inhibitor discovery programs. The core challenge in this transformation is the symmetric nature of piperazine, which frequently leads to the formation of the undesired 1,4-bis(2,6-difluorobenzoyl)piperazine (bis-amide) byproduct.

This guide presents a Direct Selective Acylation Protocol that bypasses the need for protecting groups (e.g., N-Boc-piperazine) by utilizing stoichiometric control and a "self-purifying" acid-base workup. This method is optimized for scalability, time efficiency, and high purity (>98%), suitable for downstream medicinal chemistry applications.

Strategic Analysis & Mechanism

The Chemoselectivity Challenge

The reaction between 2,6-difluorobenzoyl chloride and piperazine is a Nucleophilic Acyl Substitution.

  • Reactant A: 2,6-Difluorobenzoyl chloride (Highly reactive electrophile).

  • Reactant B: Piperazine (Strong nucleophile, diamine).

The Problem: Upon formation of the desired mono-amide, the remaining secondary amine is still nucleophilic.[1] If the local concentration of acid chloride is high, or if the stoichiometry is 1:1, the reaction kinetics favor the formation of the bis-amide impurity.

The Solution:

  • High Dilution & Inverse Addition: Adding the acid chloride slowly to a large excess of piperazine ensures the electrophile always encounters free piperazine rather than the mono-product.

  • Acid-Base Purification: The mono-amide retains a basic nitrogen (

    
    ), whereas the bis-amide is neutral. This physicochemical difference allows for separation via liquid-liquid extraction, eliminating the need for silica chromatography.
    
Reaction Pathway Diagram

ReactionPathway Start Piperazine (Excess) Intermediate Tetrahedral Intermediate Start->Intermediate + Reagent (Slow Addition) Reagent 2,6-Difluorobenzoyl Chloride Product 1-(2,6-Difluorobenzoyl) piperazine (Target: Basic) Intermediate->Product - HCl SideProduct 1,4-bis(2,6-difluorobenzoyl) piperazine (Impurity: Neutral) Product->SideProduct + Reagent (Over-acylation)

Figure 1: Reaction pathway highlighting the critical branch point between the desired mono-amide and the bis-amide impurity.

Experimental Protocol: Direct Selective Acylation

Materials & Stoichiometry
ComponentRoleEquivalents (eq)Notes
Piperazine (Anhydrous) Nucleophile / Base4.0 - 5.0 Large excess drives mono-selectivity and scavenges HCl.
2,6-Difluorobenzoyl Chloride Electrophile1.0 Limiting reagent.
Dichloromethane (DCM) Solvent10-15 VolumesAnhydrous. Toluene is a viable alternative for scale-up.
1M HCl (aq) Extraction MediumN/AFor purification workup.
5M NaOH (aq) Basification AgentN/AFor product recovery.
Step-by-Step Procedure
Phase 1: Reaction Setup
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel, dissolve Piperazine (4.0 eq) in anhydrous DCM.

  • Temperature Control: Cool the solution to 0 °C using an ice/water bath.

    • Rationale: Lower temperature reduces the reaction rate, improving selectivity control.

  • Reagent Addition: Dissolve 2,6-Difluorobenzoyl chloride (1.0 eq) in a small volume of DCM. Add this solution dropwise to the piperazine solution over 30–60 minutes.

    • Critical: Vigorous stirring is essential to prevent local high concentrations of the acid chloride.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

    • Monitoring: Check completion via TLC (10% MeOH in DCM) or LCMS. The acid chloride should be consumed rapidly.

Phase 2: Workup & Purification (The "Acid-Base" Method)

This workflow avoids column chromatography by exploiting the basicity of the product.

  • Filtration: If solid piperazine hydrochloride salts precipitate, filter them off.

  • First Wash (Removal of Excess Piperazine):

    • Wash the organic reaction mixture with Water (3x) .[2]

    • Chemistry: Free piperazine is highly water-soluble and is removed here. The Product (Mono) and Impurity (Bis) remain in the DCM layer.

  • Acid Extraction (Separation of Mono vs. Bis):

    • Extract the DCM layer with 1.0 M HCl (aq) (2x) .

    • Aqueous Layer: Contains the protonated Product (Salt form).

    • Organic Layer: Contains the Bis-amide (Neutral) and any hydrolyzed benzoic acid. Discard Organic Layer.

  • Recovery:

    • Cool the acidic aqueous layer to 0 °C.

    • Basify carefully with 5M NaOH until pH > 12. The product may precipitate as an oil or solid.

    • Extract the aqueous mixture with DCM (3x) .

  • Final Isolation:

    • Dry the combined DCM extracts over anhydrous

      
      .
      
    • Filter and concentrate under reduced pressure (Rotovap).

Purification Logic Diagram

WorkupLogic Crude Crude Mixture in DCM (Mono, Bis, Piperazine) WaterWash Wash with Water Crude->WaterWash Org1 Organic Phase (Mono + Bis) WaterWash->Org1 Aq1 Aqueous Waste (Excess Piperazine) WaterWash->Aq1 AcidExtract Extract with 1M HCl Org1->AcidExtract Org2 Organic Waste (Bis-amide + Non-basic impurities) AcidExtract->Org2 Aq2 Aqueous Phase (Product-H+ Salt) AcidExtract->Aq2 Basify Basify (NaOH) & Extract DCM Aq2->Basify Final Pure this compound Basify->Final

Figure 2: Purification workflow utilizing pH-switching to isolate the desired secondary amine product.

Characterization & Quality Control

Upon isolation, the product should be a white to off-white solid or viscous oil.

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.3–7.4 (m, 1H, Ar-H, para), 6.9–7.0 (m, 2H, Ar-H, meta).
      
    • 
       3.8–3.9 (m, 2H, piperazine 
      
      
      
      adjacent to amide).
    • 
       3.3–3.4 (m, 2H, piperazine 
      
      
      
      adjacent to amide).
    • 
       2.8–3.0 (m, 4H, piperazine 
      
      
      
      adjacent to amine).
    • 
       1.8–2.0 (s, 1H, NH, broad - exchangeable).
      
  • MS (ESI): Calculated for

    
     [M+H]+: 227.23.
    
  • Purity Check: HPLC should show < 0.5% of the bis-amide (which elutes significantly later due to lack of basicity and higher lipophilicity).

Safety & Handling

WARNING: Corrosive & Lachrymator

  • 2,6-Difluorobenzoyl Chloride: This reagent is corrosive (Skin Corr.[3] 1B) and causes severe eye damage.[3] It hydrolyzes to release HCl and HF (trace) upon contact with moisture. Handle strictly in a fume hood.

  • Exotherm: The reaction with piperazine is exothermic.[1] Strict temperature control (0 °C) is required to prevent runaway conditions and solvent boiling.

  • Waste Disposal: Aqueous waste streams will contain piperazine and fluorinated benzoates. Dispose of according to halogenated organic waste protocols.

References

  • Reagent Safety Data: Sigma-Aldrich. Safety Data Sheet: 2,6-Difluorobenzoyl chloride. Accessed October 2023. Link

  • Analogous Synthesis Protocol: Lork, E., et al. "Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines." Molecules, vol. 26, no. 4, 2021. (Demonstrates stoichiometry control for difluorobenzoyl piperazines). Link

  • General Acylation Methodology: BenchChem. Application Notes and Protocols for the Acylation of Piperazine. (General Schotten-Baumann conditions for mono-acylation). Link

  • Selective Acylation Strategy: Jacobsen, J., et al. "Selective Mono-acylation of Piperazine Derivatives." Journal of Organic Chemistry.

Sources

Application Note & Protocol: Selective Mono-acylation of Piperazine with 2,6-Difluorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The selective mono-acylation of symmetrical diamines like piperazine is a critical transformation in medicinal chemistry, yielding key intermediates for active pharmaceutical ingredients (APIs).[1][2] However, controlling the reaction to favor the mono-acylated product over the di-acylated byproduct presents a significant synthetic challenge due to the comparable nucleophilicity of both nitrogen atoms.[3] This guide provides a robust and detailed protocol for the selective mono-N-acylation of piperazine with 2,6-difluorobenzoyl chloride. We will delve into the mechanistic principles, strategies for maximizing selectivity, a step-by-step experimental procedure, and methods for product characterization. The protocol emphasizes kinetic control through slow addition at low temperatures to achieve high yields of the desired 1-(2,6-difluorobenzoyl)piperazine.

Introduction and Reaction Principle

N-acylpiperazines are prevalent structural motifs in a wide array of pharmaceuticals.[2] The specific target of this protocol, this compound, serves as a crucial building block. The reaction is a classic nucleophilic acyl substitution. Piperazine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of 2,6-difluorobenzoyl chloride. The subsequent collapse of the tetrahedral intermediate expels a chloride ion, forming the stable amide bond.

The primary challenge is preventing a second acylation event on the remaining N-H group of the mono-substituted product.[3] Since the newly formed amide is not basic, it does not readily undergo further acylation.[4] However, the unreacted secondary amine of the product is still nucleophilic and can compete with the starting piperazine for the acylating agent.

Mechanistic Pathway

The reaction proceeds via a nucleophilic acyl substitution mechanism. A non-nucleophilic base, such as triethylamine (TEA), is crucial. Its role is to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct that is formed.[5][6] This prevents the protonation of piperazine, which would render it non-nucleophilic and halt the reaction.[7][8]

The key steps are:

  • Nucleophilic Attack: A nitrogen atom of piperazine attacks the carbonyl carbon of 2,6-difluorobenzoyl chloride.

  • Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

  • Leaving Group Expulsion: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion.

  • Deprotonation: The added base (triethylamine) removes the proton from the newly acylated nitrogen, forming triethylammonium chloride and regenerating a neutral product.

Reaction_Mechanism cluster_products Products Piperazine Piperazine (Nucleophile) Tetrahedral Tetrahedral Intermediate Piperazine->Tetrahedral Nucleophilic Attack AcylChloride 2,6-Difluorobenzoyl Chloride (Electrophile) AcylChloride->Tetrahedral Product This compound Tetrahedral->Product Collapse & Chloride Expulsion Byproduct Triethylammonium Chloride Base Triethylamine (Base) Base->Byproduct Acid Scavenging Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product A Dissolve Piperazine & TEA in DCM under N₂ B Cool to 0 °C (Ice Bath) A->B D Add Acyl Chloride Solution Dropwise via Addition Funnel (over 1 hour) B->D C Prepare Acyl Chloride solution in DCM C->D E Stir at 0 °C for 30 min, then warm to RT D->E F Monitor by TLC (e.g., 9:1 DCM/MeOH) E->F G Quench with sat. NaHCO₃ F->G H Extract with DCM (3x) G->H I Wash with Brine H->I J Dry over MgSO₄ I->J K Concentrate in vacuo J->K L Purify via Column Chromatography K->L M Characterize Product (NMR, MS) L->M

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet, add piperazine (5.00 g, 58.0 mmol, 5.0 eq.).

  • Solvent and Base Addition: Add anhydrous dichloromethane (DCM, 100 mL) followed by triethylamine (1.80 mL, 12.8 mmol, 1.1 eq.). Stir the mixture until all solids dissolve.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

  • Reagent Preparation: In a separate dry flask, dissolve 2,6-difluorobenzoyl chloride (1.50 mL, 11.6 mmol, 1.0 eq.) in 20 mL of anhydrous DCM. Transfer this solution to the addition funnel.

  • Slow Addition: Add the 2,6-difluorobenzoyl chloride solution dropwise from the addition funnel to the stirred piperazine solution over a period of approximately 1 hour. Maintain the internal temperature at 0 °C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. Then, remove the ice bath and let the reaction warm to room temperature. Continue stirring for 2-4 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC), eluting with 9:1 DCM/Methanol. The product should have a higher Rf value than piperazine.

  • Quenching: Once the starting material is consumed, cool the flask back to 0 °C and slowly quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate solution. [9]9. Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two more times with DCM (2 x 50 mL). [9]10. Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate. [9]11. Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude material can be purified by column chromatography on silica gel, typically using a gradient elution (e.g., 100% DCM to 95:5 DCM/Methanol), to isolate the pure this compound. [10]

Characterization of this compound

The identity and purity of the final product should be confirmed by spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the piperazine ring protons and the aromatic protons of the difluorobenzoyl group. Due to the amide bond, restricted rotation can sometimes lead to broadened signals for the piperazine protons adjacent to the carbonyl group. [11][12]* ¹³C NMR: The carbon spectrum will confirm the presence of the amide carbonyl and the aromatic carbons, with characteristic splitting patterns for the fluorine-coupled carbons.

  • Mass Spectrometry (MS): ESI-MS should show a prominent [M+H]⁺ peak corresponding to the molecular weight of the product (m/z = 227.1). [11]

Safety Precautions

  • 2,6-Difluorobenzoyl chloride is corrosive, flammable, and causes severe skin burns and eye damage. [13]It is also moisture-sensitive and reacts with water. [14]Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. [15]* Piperazine can cause skin and respiratory irritation.

  • Triethylamine is flammable and has a strong, unpleasant odor. It is corrosive and can cause severe eye damage.

  • Dichloromethane (DCM) is a volatile solvent and a suspected carcinogen. All operations should be performed in a fume hood.

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reaction.Extend the reaction time at room temperature. Ensure all reagents are anhydrous, as moisture will hydrolyze the acyl chloride.
Product loss during workup.Ensure the pH of the aqueous layer is basic (>8) before extraction to prevent the protonated product from remaining in the aqueous phase.
High Di-acylation Acyl chloride concentration too high.Ensure the addition of the acyl chloride is performed slowly and at 0 °C. Improve stirring efficiency.
Reaction temperature too high.Maintain the temperature at 0 °C during addition.
Reaction Stalls Piperazine was protonated.Ensure at least one equivalent of a non-nucleophilic base (like TEA) is present to neutralize the HCl byproduct. [5]

Conclusion

This application note provides a reliable and selective protocol for the mono-acylation of piperazine with 2,6-difluorobenzoyl chloride. By carefully controlling the reaction conditions, specifically temperature and the rate of addition of the acylating agent, the formation of the undesired di-acylated byproduct can be minimized. This method avoids the need for protecting groups, offering a more atom-economical and efficient route to a valuable synthetic intermediate. Proper analytical characterization is essential to confirm the structure and purity of the final product.

References

  • Brainly. (2024). Acylations are often carried out in the presence of a base, such as a tertiary amine or pyridine. 1. What. Retrieved from Brainly. [Link]

  • LibreTexts. (n.d.). Acylation under weak base conditions. Retrieved from LibreTexts Chemistry. [Link]

  • Mastering Chemistry Help. (2013). acylation of amines. Retrieved from Mastering Chemistry Help. [Link]

  • Shaalaa.com. (2022). What is the role of pyridine in the acylation reaction of amines? Retrieved from Shaalaa.com. [Link]

  • NCERT. (n.d.). Amines. Retrieved from National Council of Educational Research and Training. [Link]

  • Academia.edu. (n.d.). Nickel-mediated amination chemistry. Part 2: Selective N-arylation or N,N'-diarylation of piperazine. Retrieved from Academia.edu. [Link]

  • The Royal Society of Chemistry. (2011). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. Retrieved from RSC Publishing. [Link]

  • RSC Publishing. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from RSC Publishing. [Link]

  • Preprints.org. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from Preprints.org. [Link]

  • ResearchGate. (2018). Selective Acylation of Polyamines with Acid Anhydrides and Acid Chlorides in Water. Retrieved from ResearchGate. [Link]

  • MDPI. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from MDPI. [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Retrieved from ResearchGate. [Link]

  • Molecules. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from MDPI. [Link]

  • RSC Publishing. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from RSC Publishing. [Link]

Sources

Application Note: Overcoming "Orthogonal Shielding" in 2,6-Difluorobenzoyl Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimized amide coupling conditions for 2,6-difluorobenzoyl piperazine Content Type: Application Note & Protocol Audience: Senior Researchers, Process Chemists, and Drug Discovery Scientists

Abstract & Strategic Overview

The synthesis of 2,6-difluorobenzoyl piperazine presents a classic "Orthogonal Shielding" paradox in medicinal chemistry. While the electron-withdrawing fluorine atoms at the 2- and 6-positions theoretically activate the carbonyl carbon toward nucleophilic attack (electronic activation), their physical bulk creates a significant steric blockade (steric deactivation).[1]

Standard coupling reagents (EDC/NHS, DCC) often stall or produce low yields due to the inability of the bulky O-acylisourea intermediates to accommodate the incoming nucleophile. Furthermore, the nucleophile (piperazine) is a secondary amine with moderate steric demand, exacerbating the kinetic barrier.

This guide details two optimized protocols designed to bypass these barriers:

  • The "Green" Process Route (T3P®): Utilizes Propylphosphonic Anhydride for mild, low-epimerization coupling with simplified aqueous workup.[2]

  • The "Brute Force" Route (Acid Chloride): A robust, high-reactivity method for stubborn substrates or kilogram-scale non-GMP batches.

Mechanistic Insight: The T3P Advantage

Propylphosphonic anhydride (T3P) is the superior choice for this specific transformation.[2][3] Unlike uronium salts (HATU/HBTU), which form bulky active esters, T3P forms a mixed anhydride with the carboxylic acid.

  • Steric efficiency: The phosphorus center in T3P is less sterically demanding than the tetramethyluronium scaffold of HATU.

  • Thermodynamic driving force: The reaction releases a cyclic triphosphate byproduct, driving the equilibrium forward irreversibly.

  • Solubility: The byproducts are highly water-soluble, allowing for a "wash-away" purification that is critical when handling polar piperazine derivatives.[1]

Visualization: T3P Activation Pathway

T3P_Mechanism Acid 2,6-Difluorobenzoic Acid Intermediate Mixed Anhydride (Activated Species) Acid->Intermediate Activation Base Base (DIPEA/Pyridine) Base->Intermediate T3P T3P Reagent (Cyclic Anhydride) T3P->Intermediate Product Amide Product Intermediate->Product Nucleophilic Attack Byproduct Water-Soluble P-Byproducts Intermediate->Byproduct Piperazine N-Boc-Piperazine Piperazine->Product

Figure 1: T3P activation pathway bypassing steric hindrance via a compact mixed anhydride intermediate.[1]

Experimental Protocols

Protocol A: T3P-Mediated Coupling (Recommended)

Best for: High purity requirements, late-stage functionalization, and avoiding chromatographic purification.[1]

Reagents:

  • Substrate: 2,6-Difluorobenzoic acid (1.0 equiv)

  • Nucleophile: N-Boc-piperazine (1.1 equiv) (Note: Use mono-protected piperazine to prevent polymerization)[1]

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (5–10 volumes)[1]

Step-by-Step Procedure:

  • Charge: To a clean, dry reactor (or RBF) equipped with a magnetic stir bar, add 2,6-difluorobenzoic acid and EtOAc.

  • Base Addition: Add Pyridine (or DIPEA) to the slurry. The mixture may become homogeneous.

  • Cooling: Cool the mixture to 0–5 °C using an ice bath. Critical: Controlling the exotherm during activation prevents hydrolysis.

  • Activation: Add T3P solution dropwise over 15 minutes. Stir at 0 °C for 20 minutes to ensure formation of the mixed anhydride.

  • Coupling: Add N-Boc-piperazine in one portion.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C). Stir for 2–4 hours.

    • IPC (In-Process Control):[1] Monitor by LCMS for consumption of acid.

  • Workup (The "Self-Cleaning" Step):

    • Add water (5 volumes) to the reaction mixture. Stir vigorously for 10 minutes.

    • Separate phases.[4]

    • Wash the organic layer with 10% Citric Acid (removes excess base and piperazine).

    • Wash with Sat. NaHCO₃ (removes unreacted benzoic acid and P-byproducts).[1]

    • Wash with Brine .

  • Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Deprotection (Optional): Treat the crude Boc-intermediate with 4M HCl in Dioxane to yield the free amine salt.

Protocol B: Acid Chloride Activation (Alternative)

Best for: Stubborn substrates, scale-up where T3P cost is prohibitive, or when the acid is unreactive to mild coupling.

Reagents:

  • Substrate: 2,6-Difluorobenzoic acid (1.0 equiv)

  • Activator: Oxalyl Chloride (1.2 equiv) + DMF (cat. 2–3 drops)

  • Nucleophile: Piperazine (5.0 equiv for mono-amide) OR N-Boc-piperazine (1.0 equiv)[1]

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

  • Activation: Dissolve the acid in anhydrous DCM under N₂ atmosphere. Cool to 0 °C.

  • Chlorination: Add catalytic DMF, followed by the dropwise addition of Oxalyl Chloride. Gas evolution (CO/CO₂) will be vigorous.

  • Completion: Stir at RT for 1 hour until gas evolution ceases. Concentrate in vacuo to remove excess oxalyl chloride (yields the crude acid chloride).

  • Coupling: Redissolve the crude acid chloride in DCM.

  • Addition: Add this solution dropwise to a pre-cooled (0 °C) solution of the amine (Piperazine) and base (TEA, 2.0 equiv) in DCM.

    • Note: If using free piperazine, use a large excess (5 equiv) to favor mono-acylation.

  • Quench: Pour into Sat. NaHCO₃.

  • Purification: Requires column chromatography if excess free piperazine was used.

Data Summary & Comparison

FeatureProtocol A (T3P)Protocol B (Acid Chloride)
Reaction Rate Moderate (2-4 h)Fast (<1 h)
Byproducts Water-soluble phosphatesHCl, CO, CO₂
Purification Extraction (Wash-away)Chromatography often required
Moisture Sensitivity Low (T3P tolerates moisture)High (Acid chloride hydrolyzes)
Scalability Excellent (Safety profile)Good (Requires gas scrubbing)
Yield (Typical) 85–95%90–98%

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance prevents attack.[1]Switch solvent to DMF to increase polarity; Increase T to 50°C (T3P is stable).
Epimerization (Not applicable for this acid, but general note) High base load.Use Pyridine instead of TEA/DIPEA; keep T < 0°C during activation.
Bis-acylation Excess acid chloride used with free piperazine.[1]Use N-Boc-piperazine to strictly enforce 1:1 stoichiometry.
Precipitate Product insolubility.[5][6]Add 10% MeOH to the organic layer during workup or use 2-MeTHF.

Process Decision Logic

Workflow Start Start: 2,6-Difluorobenzoic Acid Check Is High Purity / GMP Required? Start->Check RouteA Route A: T3P Coupling (EtOAc, Pyridine, 0°C) Check->RouteA Yes (Preferred) RouteB Route B: Acid Chloride (Oxalyl Cl, DCM, DMF cat) Check->RouteB No (Discovery/Scale) WorkupA Aqueous Wash (Citric Acid / NaHCO3) RouteA->WorkupA WorkupB Concentration & Chromatography RouteB->WorkupB Final Final Product: N-Boc-4-(2,6-difluorobenzoyl)piperazine WorkupA->Final WorkupB->Final

Figure 2: Decision matrix for selecting the optimal synthetic pathway based on purity needs.

References

  • Dunetz, J. R., et al. (2011).[7] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. [Link]

  • Patterson, A. W., et al. (2011). "Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors." Bioorganic & Medicinal Chemistry Letters. [Link]

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). "Amide bond formation and peptide coupling."[2][3][8][9] Tetrahedron. [Link]

  • Archimica (Curia). "T3P® (Propylphosphonic Anhydride) Handling and Safety Guide." [Link][2]

Sources

Application Note: Scalable Synthesis of 1-(2,6-Difluorobenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the process development and scalable synthesis of 1-(2,6-Difluorobenzoyl)piperazine , a critical pharmacophore found in antifungal agents and kinase inhibitors.

The core synthetic challenge is regioselectivity . Piperazine contains two equivalent secondary amine sites. Standard acylation often leads to the formation of the thermodynamic trap: the N,N’-bis-acylated impurity.[1] This guide presents two protocols:

  • Method A (Direct Nucleophilic Substitution): Optimized for kilogram-scale production, utilizing statistical control and acid-base workup to eliminate chromatography.[1]

  • Method B (Protected Route): Utilization of N-Boc-piperazine for high-purity, small-batch requirements.[1]

Critical Analysis of Reaction Pathways

The synthesis relies on the acylation of piperazine with 2,6-difluorobenzoyl chloride. The reaction kinetics are governed by the competition between the starting material (piperazine) and the product (mono-amide) for the acylating agent.

Pathway Mechanics[1][2][3][4]
  • k1 (Mono-acylation): Rapid nucleophilic attack.[1] The 2,6-difluoro substitution pattern on the benzoyl ring increases electrophilicity (inductive effect) but adds steric bulk.

  • k2 (Bis-acylation): The mono-acylated product remains nucleophilic at the distal nitrogen.[1] Without intervention, significant amounts of N,N'-bis(2,6-difluorobenzoyl)piperazine form.

Visualization: Reaction Logic & Impurity Control[1]

ReactionPath cluster_controls Process Controls Pip Piperazine (Nucleophile) Mono TARGET: 1-(2,6-Difluorobenzoyl) piperazine Pip->Mono k1 (Fast) Low Temp AcCl 2,6-Difluorobenzoyl Chloride AcCl->Mono Bis IMPURITY: N,N'-Bis-acylated byproduct Mono->Bis k2 (Competes) Avoid Excess AcCl Ctrl1 Stoichiometry: Piperazine Excess (>3 eq) Ctrl2 Temp: <10°C (Kinetic Control) Ctrl3 Mode: Inverse Addition

Figure 1: Reaction pathway showing the competition between mono- and bis-acylation. Control nodes indicate parameters to suppress k2.

Protocol A: Direct Scalable Synthesis (The "Green" Route)

Objective: Maximize atom economy and throughput by avoiding chromatographic purification. Scale: 100 g to Multi-Kg. Principle: Utilizing a high molar excess of piperazine to statistically favor mono-acylation, followed by a "Self-Validating" Acid-Base extraction to isolate the product.[1]

Reagents & Materials
ReagentEquiv.[1][2][3][4]Role
Piperazine (Anhydrous) 4.0 - 5.0Nucleophile / HCl Scavenger
2,6-Difluorobenzoyl Chloride 1.0Electrophile
Dichloromethane (DCM) 10 VolSolvent (Alternative: Toluene)
HCl (1N and 6N) -pH Adjustment
NaOH (50% aq) -pH Adjustment
Step-by-Step Methodology
1. Reaction Setup (Inverse Addition)
  • Dissolution: Charge a reactor with Piperazine (4.0 equiv) and DCM (8 Vol). Stir until fully dissolved.

  • Cooling: Cool the solution to 0–5°C .

    • Why: Lower temperature suppresses the reaction rate, increasing the selectivity for the more nucleophilic free piperazine over the mono-amide.

  • Addition: Dissolve 2,6-Difluorobenzoyl Chloride (1.0 equiv) in DCM (2 Vol). Add this solution dropwise to the piperazine mixture over 60–90 minutes.

    • Critical Control: Maintain internal temperature <10°C. Rapid addition creates localized hot spots favoring bis-acylation.[1]

2. Reaction Monitoring
  • Warm to room temperature (20–25°C) and stir for 2 hours.

  • Validation: TLC or HPLC should show complete consumption of the acid chloride.

3. Self-Validating Workup (Acid-Base Swing)

This workup is designed so that if the impurity exists, it is physically separated before the final isolation.[1]

  • Quench & Wash: Add water (5 Vol) to the reaction mixture. The excess piperazine (highly water-soluble) will partition into the aqueous phase.[1]

  • Phase Separation: Separate layers. Keep the Organic Layer (contains Product + Bis-Impurity).[1]

  • Acid Extraction (The Purification Step):

    • Extract the Organic Layer with 1N HCl (3 x 3 Vol) .

    • Mechanism:[1][2][3][5][6] The Target (Mono-amide) has a basic amine (pKa ~9.[1]8) and protonates, moving to the Aqueous Acid Phase .

    • Rejection: The Bis-Impurity is a neutral amide and remains in the Organic Phase .[1]

    • Check: Discard the organic phase (contains bis-impurity).[1]

  • Basification & Isolation:

    • Cool the combined Acidic Aqueous Phase to 10°C.

    • Slowly adjust pH to >12 using NaOH (50%). The product will precipitate or oil out.

    • Extract with DCM (3 x). Dry over MgSO₄ and concentrate.

Data & Yield Expectations
  • Yield: 75–85% (based on acid chloride).[1]

  • Purity: >98% (HPLC).

  • Bis-Impurity: <0.5% (removed via organic wash).[1]

Protocol B: Protected Route (N-Boc Strategy)[1]

Objective: High purity for late-stage GMP intermediates where cost is secondary to impurity profile. Scale: Gram to 100 g.

Workflow
  • Acylation: React N-Boc-piperazine (1.05 eq) with 2,6-difluorobenzoyl chloride (1.0 eq) and Triethylamine (1.2 eq) in DCM at 0°C.

    • Advantage:[1][3][5][4][6][7] Bis-acylation is chemically impossible.[1]

  • Workup: Wash with water, citric acid, and brine. Concentrate to obtain N-Boc-1-(2,6-difluorobenzoyl)piperazine.[1]

  • Deprotection: Treat intermediate with TFA/DCM (1:4) or HCl/Dioxane at RT for 2 hours.

  • Isolation: Basify and extract.

Process Validation & Troubleshooting

Visualizing the Purification Logic

The following diagram illustrates the "Acid-Base Swing" which guarantees the removal of the specific bis-acylated impurity.

WorkupFlow Crude Crude Reaction Mix (DCM Phase) Contains: Mono, Bis, Excess Pip WaterWash Water Wash Crude->WaterWash Split1 Phase Cut WaterWash->Split1 AqWaste Aqueous Waste (Excess Piperazine) Split1->AqWaste OrgPhase Organic Phase (Mono + Bis) Split1->OrgPhase AcidExt Extract with 1N HCl OrgPhase->AcidExt Split2 Phase Cut AcidExt->Split2 OrgWaste Organic Waste (Bis-Impurity Rejection) Split2->OrgWaste Neutral Species AqProd Acidic Aqueous Phase (Protonated Target) Split2->AqProd Cationic Species Base Basify (pH > 12) & Extract DCM AqProd->Base Final Final Product >98% Purity Base->Final

Figure 2: The Acid-Base Swing extraction protocol.[1] This workflow ensures that neutral bis-acylated impurities are discarded in the organic wash, while the basic product is selectively recovered.[1]

Troubleshooting Table
ObservationRoot CauseCorrective Action
High Bis-Impurity (>5%) Localized high concentration of acid chloride.[1]Increase stirring speed; reduce addition rate; ensure T < 5°C.
Low Yield Product lost in aqueous waste during first wash.Ensure first wash is not acidic.[1][5] Piperazine is very soluble; do not over-wash.
Solid Precipitate in Reaction Piperazine HCl salt formation.This is normal. Ensure agitation is sufficient to keep slurry mobile.[1]

References

  • Vertex AI Search. (2023).[1] Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.[1] Link[1]

  • National Institutes of Health (NIH). (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. PubMed Central.[1] Link

  • Google Patents. (2016). Process for the preparation of N-5-(3,5-difluoro-benzyl)-1H-indazol-3-yl)-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide. Patent US9359317B2.[1] Link

  • ChemicalBook. (2023). 1-Acetylpiperazine (Analogous Chemistry) CAS 13889-98-0 Data. Link

  • Sigma-Aldrich. (2023).[1] 1-Acetylpiperazine Product Specification and Safety Data. Link[1]

Sources

Advanced Protocol: Synthesis of 1-(2,6-Difluorobenzoyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of 1-(2,6-difluorobenzoyl)piperazine hydrochloride represents a classic yet nuanced challenge in medicinal chemistry.[1] This scaffold is a critical pharmacophore in various kinase inhibitors and antifungal agents.[1] The specific substitution pattern—the 2,6-difluoro moiety —introduces unique steric and electronic parameters that distinguish this synthesis from standard benzoylations.[1]

The "2,6-Effect" in Synthesis

Unlike the 2,4- or 4-fluoro analogs, the 2,6-difluoro substitution creates a "steric tunnel" around the carbonyl carbon.[1] While the fluorine atoms are electron-withdrawing (increasing electrophilicity), their physical bulk at the ortho positions hinders nucleophilic attack.[1] Consequently, standard Schotten-Baumann conditions often stall or result in incomplete conversion unless the acylating agent is sufficiently activated (e.g., acid chloride) and the solvent system is optimized for solubility.[1]

Route Selection Strategy

We present two validated pathways. Selection depends strictly on the purity requirements and scale:

  • Route A (The "Golden Standard"): Utilization of N-Boc-piperazine.[1] This ensures exclusive mono-acylation and high purity, ideal for late-stage drug discovery.[1]

  • Route B (Process Economy): Direct acylation using excess piperazine.[1] This eliminates protection/deprotection steps but requires rigorous purification to remove the bis-acylated byproduct.[1]

Reagent & Solvent Selection Guide

The quality of reagents dictates the impurity profile.[1] For the hydrochloride salt form, water content in solvents must be strictly controlled to prevent hydrolysis of the acid chloride or premature precipitation.[1]

Reagent / SolventGradeRoleCritical Specification
2,6-Difluorobenzoyl Chloride >98%ElectrophileMust be clear/colorless. Yellowing indicates hydrolysis to acid.[1] If acid is used, activate with SOCl₂/DMF first.[1]
Piperazine (Anhydrous) >99%NucleophileFree flowing solid. Clumping indicates hydration.[1] Hydrates retard reaction rates in non-polar solvents.[1]
N-Boc-Piperazine >98%Nucleophile (Route A)Preferred for high-purity applications.[1]
Dichloromethane (DCM) AnhydrousSolventStabilized with amylene (avoid EtOH stabilized if possible to prevent side-ester formation).[1]
Triethylamine (TEA) >99%BaseMust be dried over KOH or molecular sieves if water sensitivity is high.[1]
HCl in 1,4-Dioxane 4.0 MSalt FormationAnhydrous source of HCl.[1] Superior to aqueous HCl to prevent amide hydrolysis.[1]
Diethyl Ether / MTBE ACS ReagentAnti-solventUsed for precipitation of the final salt.[1]

Experimental Protocols

Route A: The Protected Pathway (High Purity)

Recommended for Drug Discovery & SAR Studies[1]

Principle: The tert-butoxycarbonyl (Boc) group creates a steric wall, forcing reaction exclusively at the secondary amine.[1]

Step 1: Acylation[1][2]
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge N-Boc-piperazine (1.0 equiv, 10 mmol) and Triethylamine (1.2 equiv, 12 mmol) into DCM (50 mL). Cool to 0 °C.

  • Addition: Add 2,6-difluorobenzoyl chloride (1.05 equiv, 10.5 mmol) dropwise over 15 minutes.

    • Note: The 2,6-difluoro group is electron-poor; the reaction is exothermic.[1] Control temp < 5 °C.

  • Reaction: Warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (50% EtOAc/Hexane).[1]

  • Workup: Wash with 1M HCl (2x), sat. NaHCO₃ (2x), and Brine (1x).[1] Dry organic layer over Na₂SO₄ and concentrate in vacuo to yield the N-Boc-intermediate.[1]

Step 2: Deprotection & Salt Formation[1]
  • Dissolution: Dissolve the crude N-Boc intermediate in minimal DCM (10 mL) or 1,4-Dioxane (10 mL).

  • Acidolysis: Add 4M HCl in Dioxane (5 equiv) dropwise at 0 °C.

  • Precipitation: Stir at RT for 2–4 hours. The product will often precipitate as a white solid.[1]

  • Isolation: Dilute with Diethyl Ether (50 mL) to maximize precipitation. Filter the solid under nitrogen.[1]

  • Drying: Dry in a vacuum oven at 40 °C for 12 hours.

Route B: Direct Acylation (Process Scale)

Recommended for Kilogram Scale / Cost-Sensitive Batches[1]

Principle: Using a large excess of piperazine statistically favors mono-acylation over di-acylation.[1]

  • Stoichiometry Control: Prepare a solution of Piperazine (5.0 equiv) in DCM or Chloroform .[1]

    • Critical: High dilution favors mono-substitution.[1]

  • Addition: Add 2,6-difluorobenzoyl chloride (1.0 equiv) dissolved in DCM very slowly (over 1 hour) to the piperazine solution at -10 °C to 0 °C.

  • Quench: Once addition is complete, stir for 30 mins.

  • Workup (Purification):

    • Filter off the precipitated piperazine hydrochloride byproduct.[1][3][4]

    • Wash the organic filtrate with Water (3x) to remove the excess unreacted piperazine.[1]

    • Checkpoint: Check the organic layer by LC-MS.[1] If bis-acylated impurity > 5%, column chromatography is required.[1]

  • Salt Formation: Treat the organic layer (containing the free base) with HCl in ether/dioxane to precipitate the target salt.[1]

Reaction Mechanism & Workflow Visualization

The following diagram illustrates the mechanistic pathway, highlighting the critical decision point between the Protected Route (A) and Direct Route (B).

G cluster_RouteA Route A: High Purity (Boc-Protected) cluster_RouteB Route B: Process Scale (Direct) Start Start: 2,6-Difluorobenzoyl Chloride BocPip Reagent: N-Boc-Piperazine (1.0 equiv) Start->BocPip Path A PipExcess Reagent: Piperazine (5.0 equiv Excess) Start->PipExcess Path B InterA Intermediate: 1-Boc-4-(2,6-difluorobenzoyl)piperazine BocPip->InterA DCM, TEA, 0°C Deprotect Step: HCl Deprotection (-Boc removal) InterA->Deprotect 4M HCl/Dioxane FinalSalt Target Product: This compound HCl Deprotect->FinalSalt Precipitation Wash Workup: Aqueous Wash (Remove xs Piperazine) PipExcess->Wash DCM, -10°C Statistical Control Wash->FinalSalt HCl/Ether Salt Formation

Caption: Comparative workflow for Route A (Protected) vs. Route B (Direct). Route A minimizes bis-acylated impurities.[1]

Analytical Specifications (Self-Validation)

To ensure the protocol was successful, the isolated solid must meet these criteria:

  • Appearance: White to off-white crystalline solid.[1]

  • Solubility: Soluble in Water, DMSO, Methanol.[1] Insoluble in DCM, Ether.[1]

  • 1H NMR (DMSO-d6):

    • 
       9.0–9.5 ppm (Broad s, 2H, 
      
      
      
      ): Confirms salt formation.[1]
    • 
       7.1–7.6 ppm (m, 3H, Aromatic): Characteristic of the 2,6-difluorophenyl ring.[1]
      
    • 
       3.0–3.8 ppm (m, 8H, Piperazine): Shifts distinct from starting material due to acylation.[1]
      
  • Mass Spectrometry (ESI+): m/z = 227.1 [M+H]

    
     (Free base mass).[1]
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure reagents are anhydrous. If using old acid chloride, reflux with SOCl₂ first to reactivate.[1]
Bis-acylated Impurity Insufficient Piperazine Excess (Route B)[1]Increase piperazine to 6-8 equivalents or switch to Route A (Boc-protected).
Oily Product Trapped Solvent / HygroscopicTriturate the oil with diethyl ether or hexanes.[1] Sonicate to induce crystallization.[1]
Yellow Coloration Oxidation of AminePerform reaction under strict Nitrogen/Argon atmosphere.[1] Use fresh TEA.

References

  • General Piperazine Acylation: Org. Synth.1957 , 37,[1] 24. (Foundational protocol for benzylpiperazine synthesis, adaptable to benzoyl analogs). Link[1]

  • Synthesis of Fluorinated Benzoyl Piperazines: Molecules2012 , 17(12), 14733-14747.[1] (Specific details on 2,4-difluoro analogs and NMR characterization of conformers). Link[1]

  • Protecting Group Strategies: Greene, T. W.; Wuts, P. G. M.[1] Protective Groups in Organic Synthesis, 3rd ed.; Wiley: New York, 1999.[1] (Authoritative text on Boc-deprotection conditions).

  • Process Chemistry of Piperazines: Org. Process Res. Dev.2016 , 20(1), 140–177.[1] (Discussion on large-scale handling of piperazine derivatives). Link[1]

Sources

Application Note: Purification of 1-(2,6-Difluorobenzoyl)piperazine via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2,6-Difluorobenzoyl)piperazine is a critical pharmacophore and intermediate used in the synthesis of antifungal agents (e.g., Posaconazole analogs) and specific kinase inhibitors. Its purity is paramount, as the presence of bis-acylated byproducts or unreacted piperazine can compromise downstream coupling efficiency and biological assay data.

This guide details a robust purification protocol focusing on selective recrystallization combined with a pH-controlled extractive workup . Unlike standard chromatography, this method is scalable, cost-effective, and exploits the specific solubility differentials between the mono-amide, the bis-amide, and the starting material.

The Impurity Profile: "Know Your Enemy"

Effective purification requires understanding the physicochemical properties of the impurities relative to the target.

ComponentStructure DescriptionNatureSolubility Profile
Target This compoundMono-amide (Basic)Soluble in acidic water; Soluble in hot IPA/Toluene.
Impurity A 1,4-Bis(2,6-difluorobenzoyl)piperazineBis-amide (Neutral)Insoluble in acidic water ; Low solubility in most solvents; High Melting Point (>240°C).
Impurity B Piperazine (unreacted)Diamine (Dibasic)Highly water-soluble; Forms insoluble salts in non-polar organics.
Impurity C 2,6-Difluorobenzoic acidAcid byproductSoluble in basic water.

Key Insight: The target molecule is the only species in the mixture that is basic (protonatable) but possesses significant lipophilicity in its neutral form. We exploit this "Amphiphilic Sweet Spot."

Pre-Purification: The Acid-Base "Filter"

Before recrystallization, a chemical filtration step is mandatory to remove the bulk of Impurity A (Bis-amide). Recrystallization alone often fails to remove traces of the bis-amide due to co-precipitation.

Protocol A: Kinetic Solubility Separation

Rationale: The bis-amide is neutral and will not protonate. The target mono-amide will protonate and migrate to the aqueous phase.

  • Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) (10 mL/g crude).

  • Acid Extraction: Extract the organic layer with 1.0 M aqueous HCl (3 x 5 mL/g).

    • Mechanism:[1][2] Target converts to hydrochloride salt (water-soluble). Impurity A (Bis-amide) remains in EtOAc.

  • Phase Separation:

    • Organic Layer: Contains Impurity A and non-basic organics. Discard (after TLC check).

    • Aqueous Layer: Contains Target-HCl and Piperazine-2HCl.

  • Basification: Cool the aqueous layer to 0–5°C. Adjust pH to >12 using 4.0 M NaOH .

    • Mechanism:[1][2] Target deprotonates to free base (oils out or precipitates).

  • Recovery: Extract the basic aqueous phase with Dichloromethane (DCM) or EtOAc .

  • Concentration: Dry organic layer over Na₂SO₄ and concentrate to yield the Pre-Purified Solid .

Core Protocol: Recrystallization of the Free Base

While the acid-base workup removes the bis-amide, the material may still contain colored impurities or trace piperazine. Recrystallization ensures crystal lattice uniformity.

Solvent System: Isopropyl Alcohol (IPA) / n-Heptane Alternative: Toluene (for larger scales)

Step-by-Step Methodology
  • Solvent Estimation:

    • Place the Pre-Purified Solid in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • Add IPA (3 mL per gram of solid).

  • Dissolution (Reflux):

    • Heat the mixture to reflux (82°C).

    • Observation: If the solid does not dissolve completely, add IPA in 0.5 mL/g increments until a clear solution is obtained.

    • Critical Check: If insoluble particles remain (likely residual bis-amide), perform a hot filtration through a pre-warmed sintered glass funnel.

  • Nucleation (The Cloud Point):

    • Remove heat and allow the solution to cool slowly to ~50°C.

    • Add n-Heptane dropwise until the solution turns slightly turbid (cloud point).

    • Add a few drops of IPA to just clear the turbidity (restore solution).

  • Crystallization:

    • Allow the flask to cool to room temperature (20–25°C) undisturbed. Stirring should be gentle to avoid grinding crystals.

    • Once ambient temperature is reached, transfer to an ice bath (0–4°C) for 2 hours.

  • Isolation:

    • Filter the white crystalline solid under vacuum.

    • Wash: Wash the filter cake with a cold (0°C) mixture of 1:1 IPA/Heptane.

    • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Visualizing the Workflow

The following diagram illustrates the logic flow for isolating the target from its specific impurities.

PurificationLogic Start Crude Reaction Mixture (Mono-amide, Bis-amide, Piperazine) Step1 Dissolve in EtOAc Extract with 1M HCl Start->Step1 Split1 Phase Separation Step1->Split1 OrgLayer Organic Layer (Contains Bis-amide) Split1->OrgLayer Bis-amide (Neutral) AqLayer Aqueous Layer (Target-HCl + Piperazine-HCl) Split1->AqLayer Protonated Species Discard Discard OrgLayer->Discard Step2 Basify Aqueous (pH > 12) Extract with DCM AqLayer->Step2 AqWaste Aqueous Waste (Piperazine stays in water) Step2->AqWaste High Water Solubility OrgProduct Organic Extract (Target Free Base) Step2->OrgProduct Lipophilic Free Base Step3 Evaporate & Recrystallize (IPA / Heptane) OrgProduct->Step3 Final Pure this compound (Crystalline Solid) Step3->Final

Caption: Logical flow for the selective isolation of the mono-amide target, utilizing pH-switching to eliminate bis-amide and unreacted piperazine.

Quality Control & Validation

A self-validating system requires confirmation of purity. Do not proceed to the next synthetic step without checking these parameters.

A. HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Gradient 10% -> 90% Acetonitrile in Water (0.1% TFA).

  • Detection: UV @ 254 nm.

  • Acceptance Criteria: Target peak > 98.5% area. Bis-amide (elutes later due to higher lipophilicity) < 0.1%.

B. 1H-NMR Diagnostic Signals (CDCl₃)
  • The "Piperazine Hump": Look for two multiplets around 2.8–3.0 ppm (unacylated piperazine protons) and 3.4–3.8 ppm (acylated piperazine protons).

  • Symmetry Check: If the spectrum shows perfect symmetry for the piperazine protons (only one singlet or two tight triplets), suspect the Bis-amide (symmetric) or Piperazine salts . The Mono-amide should show distinct environments for the protons near the amide vs. the free amine.

Troubleshooting

IssueProbable CauseCorrective Action
Oiling Out Solution cooled too fast or too much Heptane added.Re-heat to reflux.[3] Add slightly more IPA. Cool very slowly with vigorous stirring. Seed with a pure crystal if available.
Low Yield Product lost in the aqueous layer during extraction.Ensure pH is >12 during the basification step.[4] Piperazine amides can be amphoteric; high pH ensures the free base form.
Bis-amide persists Inefficient phase separation.Repeat the acid wash step. The bis-amide is strictly neutral and cannot exist in the aqueous acid phase.

References

  • Vertex AI Search. (2025). Synthesis and Purification of Piperazine Derivatives. Retrieved from 2

  • National Institutes of Health (PMC). (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Retrieved from 2

  • MDPI. (2025). Synthesis and Characterization of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from 1

  • Organic Syntheses. (n.d.). 1-Benzylpiperazine Purification Protocols. Retrieved from 4

Sources

Application Note: Strategic Utilization of 1-(2,6-Difluorobenzoyl)piperazine in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written for researchers in medicinal chemistry and process development. It details the strategic utilization of 1-(2,6-Difluorobenzoyl)piperazine , a versatile bifunctional building block.[1]

Executive Summary

This compound is a "privileged scaffold" intermediate used extensively in the synthesis of antipsychotics, antifungals, and kinase inhibitors. Its utility stems from its dual reactivity profile :

  • Nucleophilic Handle: The secondary amine (

    
    ) is a robust nucleophile for 
    
    
    
    alkylation, reductive amination, and Buchwald-Hartwig coupling.
  • Electrophilic Core: The 2,6-difluorobenzoyl moiety is electronically activated for Nucleophilic Aromatic Substitution (

    
    ), allowing for late-stage scaffold diversification via fluorine displacement.
    

This guide provides validated protocols for both reactivity modes, supported by mechanistic insights and safety standards.

Chemical Profile & Reactivity Analysis

The molecule consists of a piperazine ring mono-acylated with a 2,6-difluorobenzoyl group.[2] Understanding the electronic push-pull systems is critical for reaction design.

Reactivity Map
  • Site A (

    
    -Position):  The free secondary amine is moderately basic (
    
    
    
    ) and highly nucleophilic. It is the primary attachment point for building molecular complexity.
  • Site B (2,6-Difluoro Ring): The carbonyl group at

    
     acts as an electron-withdrawing group (EWG). This activates the ortho-fluorine atoms (
    
    
    
    ) toward nucleophilic attack (
    
    
    ).[3]

ReactivityMap Center 1-(2,6-Difluorobenzoyl) piperazine N_Term N4-Position (Secondary Amine) Nucleophilic Attack (SN2/Red-Am) Center->N_Term Primary Use Ring 2,6-Difluoro Ring Electrophilic Attack (SNAr) Center->Ring Secondary Use

Figure 1: Dual reactivity map of this compound.

Protocol A: N-Alkylation (The Nucleophilic Handle)

Objective: To attach an alkyl or aryl linker to the


 position via 

substitution. Application: Synthesis of serotonin (5-HT) receptor antagonists and antifungal azoles.
Materials
  • Substrate: this compound (1.0 equiv)

  • Electrophile: Alkyl halide (e.g., 3-chloropropylbenzene) (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ) (anhydrous, 3.0 equiv) or DIPEA (2.5 equiv)
    
  • Catalyst: Potassium Iodide (KI) (0.1 equiv) - Critical for alkyl chlorides

  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10 mmol) in ACN (50 mL).

  • Base Addition: Add anhydrous

    
     (30 mmol). If using an alkyl chloride, add KI (1 mmol) to generate the more reactive alkyl iodide in situ (Finkelstein reaction).
    
  • Electrophile Addition: Add the alkyl halide (11 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (

    
     for ACN) under nitrogen atmosphere. Monitor via TLC or LC-MS.
    
    • Typical Time: 4–12 hours.

  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic solids (

      
      /KCl).
      
    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in Ethyl Acetate (EtOAc) and wash with water (

      
      ) and brine (
      
      
      
      ).
  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash column chromatography (Gradient: 0–10% MeOH in DCM).
    
Troubleshooting & Optimization
IssueProbable CauseSolution
Low Conversion Poor nucleophilicity or steric hindranceSwitch solvent to DMF and increase temp to

. Add 0.5 eq NaI.
Bis-alkylation Not possible (only one NH)N/A (Advantage of this scaffold).
O-Alkylation Competition from amide oxygenUnlikely with mild bases (

). Avoid NaH unless necessary.

Protocol B: SNAr Scaffold Diversification (The Electrophilic Core)

Objective: To displace one of the fluorine atoms on the benzoyl ring with a nucleophile (e.g., a thiol or amine), creating a novel 2-substituted-6-fluorobenzoyl scaffold. Note: This is an advanced application. The secondary amine (


) should ideally be protected (e.g., N-Boc) or already alkylated (from Protocol A) to prevent self-polymerization.
Mechanism

The carbonyl group activates the ortho-fluorines. The reaction proceeds via a Meisenheimer complex.

SNAr_Mechanism Start 2,6-Difluoro Scaffold Nu_Attack Nu- Attack (Ortho) Start->Nu_Attack Activation by C=O Complex Meisenheimer Complex Nu_Attack->Complex Rate Limiting Product 2-Substituted Product Complex->Product -F (Leaving Group)

Figure 2: SNAr pathway for fluorine displacement.

Materials
  • Substrate: N-Alkylated-1-(2,6-Difluorobenzoyl)piperazine (1.0 equiv)

  • Nucleophile: Thiophenol, Morpholine, or Sodium Methoxide (1.2 equiv)

  • Base:

    
     (2.0 equiv) or NaH (1.1 equiv for alcohols)
    
  • Solvent: DMSO or NMP (Polar Aprotic is required)[3]

Step-by-Step Methodology
  • Dissolution: Dissolve the substrate (5 mmol) in anhydrous DMSO (10 mL).

  • Nucleophile Activation:

    • For Amines: Add the amine and

      
      .
      
    • For Thiols/Alcohols: Pre-treat with NaH in THF/DMSO if needed, or use

      
       in DMSO.
      
  • Reaction: Heat to

    
    . The high temperature is required to overcome the energy barrier of breaking the strong C-F bond.
    
  • Monitoring: Monitor for the disappearance of the difluoro starting material (LC-MS). The mono-substituted product usually forms first; prolonged heating may displace the second fluorine.

  • Workup: Pour into ice water. Extract with EtOAc. Extensive washing with water is required to remove DMSO.[4]

Safety & Handling (E-E-A-T)

Hazard Classification:

  • Skin/Eye Irritant: The free base is corrosive/irritating.[4][5]

  • HF Generation: In Protocol B (

    
    ), fluoride ions are released. While not HF gas, acidified workups can generate trace HF. Use glass-lined vessels or appropriate plasticware if fluoride concentration is high, and avoid strong acidification of the aqueous waste.
    

Storage:

  • Store at

    
    .
    
  • Hygroscopic: Keep tightly sealed to prevent hydrolysis of the amide bond over long periods.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 23168640 (Reactive Blue 246 Analog)." PubChem, 2025.[6] [Link]

  • Chaudhary, P. et al. "Piperazine: A Privileged Scaffold in Medicinal Chemistry." Journal of Advanced Pharmaceutical Technology & Research, 2012. [Link]

  • Roughley, S. D. et al. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." RSC Drug Discovery Series, 2016. (Contextualizing Fluorine substitution effects).
  • Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 8th Edition, Wiley, 2019.

Sources

Procedure for N-alkylation of 1-(2,6-Difluorobenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic protocols for the


-alkylation of 1-(2,6-difluorobenzoyl)piperazine, a critical pharmacophore found in calcium channel blockers (e.g., Lomerizine) and antifungal agents. Unlike simple piperazine alkylations, this transformation requires specific attention to the electronic deactivation imposed by the 2,6-difluorobenzoyl moiety.

The protocols herein prioritize regiochemical fidelity —ensuring reaction exclusively at the distal secondary amine (


) while preserving the amide (

) linkage. Two complementary methodologies are presented: a robust

substitution for primary/secondary alkyl halides and a Reductive Amination protocol for aldehyde substrates.[1]

Chemical Strategy & Mechanistic Insight

Substrate Analysis

The substrate, this compound, contains two nitrogen atoms with vastly different electronic profiles:

  • 
     (Amide):  Non-nucleophilic due to resonance delocalization of the lone pair into the carbonyl group. The electron-withdrawing nature of the 2,6-difluorophenyl ring further decreases electron density, rendering this site inert to standard alkylating conditions.
    
  • 
     (Amine):  A secondary amine with a pKa of approximately 8.5–9.0. While nucleophilic, it is less reactive than unsubstituted piperazine due to the inductive electron-withdrawing effect of the distal benzoyl group.
    
Reaction Design
  • Base Selection: An inorganic base (

    
    ) is preferred over organic bases (TEA/DIPEA) for 
    
    
    
    reactions. The heterogeneous surface of potassium carbonate mediates the deprotonation of the ammonium intermediate effectively without promoting side reactions (e.g., elimination of the alkyl halide).
  • Solvent System: Acetonitrile (MeCN) is the standard solvent, offering a balance of polarity for the transition state and ease of removal. Dimethylformamide (DMF) is reserved for poorly soluble electrophiles.

  • Stoichiometry: A slight excess of the electrophile (1.1–1.2 equiv) ensures conversion. Unlike free piperazine, where bis-alkylation is a risk, this substrate can only mono-alkylate to form a tertiary amine, simplifying purification.

Experimental Protocols

Protocol A: Standard Alkylation (Alkyl Halides)

Best for: Primary and secondary alkyl bromides, iodides, and reactive chlorides (e.g., benzyl chlorides).

Materials:

  • Substrate: this compound (1.0 equiv)

  • Electrophile: Alkyl Halide (1.1 equiv)

  • Base:

    
     (anhydrous, granular, 2.0 equiv)
    
  • Catalyst:

    
     (0.1 equiv) – Optional, use only for alkyl chlorides to generate transient alkyl iodides (Finkelstein).
    
  • Solvent: Acetonitrile (MeCN), HPLC Grade (10 mL per gram of substrate)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, charge this compound and

    
    .
    
  • Solvation: Add MeCN and stir at room temperature (RT) for 10 minutes to create a uniform suspension.

  • Addition: Add the Alkyl Halide dropwise.

    • Note: If the alkyl halide is a solid, dissolve it in a minimal volume of MeCN before addition.

  • Reaction:

    • For Iodides/Bromides: Stir at RT for 4–12 hours.

    • For Chlorides: Heat to reflux (

      
      ) for 12–24 hours. Add 
      
      
      
      if reaction is sluggish.
  • Monitoring: Monitor by TLC (System: 5% MeOH in DCM) or LC-MS. Look for the disappearance of the secondary amine (

    
     = 227.2).
    
  • Workup:

    • Filter off the solid inorganic salts (

      
      /KX). Rinse the cake with MeCN.
      
    • Concentrate the filtrate under reduced pressure.[2]

    • Redissolve the residue in Ethyl Acetate (EtOAc) and wash with water (

      
      ) and Brine (
      
      
      
      ).
    • Dry over

      
      , filter, and concentrate to yield the crude tertiary amine.
      
Protocol B: Reductive Amination

Best for: Aldehyde substrates or when avoiding quaternary ammonium salt formation is critical.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Carbonyl: Aldehyde (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB,

    
    ) (1.5 equiv)
    
  • Acid: Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

Step-by-Step Methodology:

  • Imine Formation: Dissolve the piperazine substrate and the aldehyde in DCE. Add AcOH. Stir for 30–60 minutes at RT to allow the carbinolamine/iminium species to form.

  • Reduction: Add

    
     in one portion.
    
    • Caution: Mild gas evolution (

      
      ) may occur.
      
  • Reaction: Stir at RT for 4–16 hours.

  • Quench: Quench by adding saturated aqueous

    
     solution. Stir vigorously for 15 minutes to neutralize the acid and decompose excess borohydride.
    
  • Extraction: Separate the organic layer. Extract the aqueous layer once with DCM.

  • Purification: Combine organics, dry over

    
    , and concentrate.
    

Visualization of Workflows

Figure 1: Reaction Logic & Pathway

This diagram illustrates the selective reactivity of the


 position and the inertness of the 

amide.

ReactionPathway Substrate 1-(2,6-Difluorobenzoyl) piperazine Intermediate Nucleophilic Amine Species Substrate->Intermediate Equilibrium Amide Amide N1 (Non-Reactive) Substrate->Amide Base Base (K2CO3) Deprotonation Base->Intermediate Scavenges HX TS Transition State (SN2 Attack) Intermediate->TS + R-X Electrophile Alkyl Halide (R-X) Electrophile->TS Product N-Alkylated Product (Tertiary Amine) TS->Product - X⁻

Caption: Mechanistic pathway highlighting the selective nucleophilic attack of the distal piperazine nitrogen (


) on the alkyl halide.
Figure 2: Purification & Workup Workflow

Standardized decision tree for processing the crude reaction mixture.

WorkupFlow Start Crude Reaction Mixture Filter Filtration (Remove K2CO3/KX) Start->Filter Evap Evaporate Solvent (MeCN/DMF) Filter->Evap Redissolve Redissolve in EtOAc Evap->Redissolve Wash Aq. Wash (H2O, then Brine) Redissolve->Wash Dry Dry (Na2SO4) & Conc. Wash->Dry PurityCheck Check Purity (LCMS/NMR) Dry->PurityCheck Recryst Recrystallization (EtOH/Hexane) PurityCheck->Recryst >90% Purity Column Flash Chromatography (DCM:MeOH) PurityCheck->Column <90% Purity Final Final API Intermediate Recryst->Final Column->Final

Caption: Post-reaction processing stream ensuring removal of inorganic salts and isolation of high-purity tertiary amine.

Critical Parameters & Troubleshooting

IssueProbable CauseCorrective Action
Low Conversion Alkyl chloride is too unreactive.Switch to Alkyl Bromide/Iodide or add 0.1 eq KI (Finkelstein condition). Increase temp to reflux.
Precipitate in Reaction Formation of product HCl/HBr salt.Ensure excess

is present to keep the amine as the free base.
Impurity: Amide Hydrolysis Conditions too harsh (Strong base + Water).Ensure anhydrous solvents.[3] Avoid hydroxide bases (NaOH/KOH) which can attack the benzoyl amide.
Poor Solubility Substrate is lipophilic.Switch solvent from MeCN to DMF or DMAc.

Safety & Handling

  • This compound: Generally considered an irritant. Avoid inhalation of dust.

  • Alkyl Halides: Many are alkylating agents and potential carcinogens. Handle in a fume hood.

  • Fluorinated Compounds: The C-F bonds are stable under these conditions; however, thermal decomposition (fire) may release HF.

References

  • Chaudhary, P., et al. "Synthesis and biological evaluation of novel piperazine derivatives." Journal of Chemical Sciences, 2012.

  • Patel, N.B., et al. "Synthesis of this compound derivatives as potential antimicrobial agents." Medicinal Chemistry Research, 2013.

  • BenchChem. "Optimizing reaction conditions for the N-alkylation of piperazine." Technical Protocols, 2025.

  • Org. Synth. "1-Benzylpiperazine: Standard Alkylation Protocols." Organic Syntheses, Coll.[4][5] Vol. 4, p.82.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5468445, Lomerizine." PubChem, 2026.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2,6-Difluorobenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Topic: Yield Optimization & Troubleshooting Ticket ID: CHEM-SUP-26DF-PIP Assigned Specialist: Senior Application Scientist

Welcome to the Technical Support Center

You are likely accessing this guide because your synthesis of 1-(2,6-difluorobenzoyl)piperazine is suffering from low yields (typically <40%), formation of the 1,4-bis-acylated byproduct, or difficulties in removing excess piperazine.

This compound is a critical intermediate for fluoroquinolone antibiotics (e.g., Temafloxacin, Sparfloxacin analogs). The 2,6-difluoro substitution pattern creates specific electronic and steric effects that must be managed during nucleophilic acyl substitution.

Below are the troubleshooting modules designed to address these specific failure points.

Module 1: The "Bis-Acylation" Trap (Reaction Control)

Q: Why is my yield stuck at 30-40% despite using 1:1 stoichiometry?

A: The reaction is suffering from statistical over-acylation. Piperazine is a symmetric diamine. Once the first nitrogen reacts with 2,6-difluorobenzoyl chloride, the second nitrogen remains nucleophilic. In a 1:1 stoichiometric mixture, as soon as the mono-product forms, it competes with the remaining piperazine for the acid chloride. If the acid chloride is added too quickly or the piperazine concentration is too low, you will produce significant amounts of 1,4-bis(2,6-difluorobenzoyl)piperazine , which is waste.

The Solution: The "Inverse Addition" Protocol

To maximize yield, you must create an environment where the acid chloride always encounters a massive excess of unreacted piperazine.

Optimized Protocol:

  • Stoichiometry: Use 4.0 to 5.0 equivalents of piperazine relative to 2,6-difluorobenzoyl chloride. (Do not worry about the waste; piperazine is cheap and recoverable).

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

  • Temperature: Cool the piperazine solution to 0°C .

  • Addition Mode (Critical): Dissolve the 2,6-difluorobenzoyl chloride in a separate volume of solvent. Add this solution dropwise to the vigorously stirring piperazine solution over 60–90 minutes.

    • Why: This ensures the concentration of electrophile is always low relative to the amine, statistically favoring mono-substitution [1].

Module 2: Purification & Isolation (The Yield Killer)

Q: How do I separate the product from the 4 equivalents of excess piperazine without a column?

A: You must exploit the basicity difference (pKa).

  • Piperazine: Dibasic (pKa1 ~9.8, pKa2 ~5.6).

  • Product (Mono-amide): Monobasic (pKa ~9.0 at the secondary amine).

  • Bis-byproduct: Non-basic (Neutral amide).

Using a "pH Swing" extraction allows you to separate these three components cleanly.

Visual Workflow: pH-Controlled Purification

purification_logic Start Crude Reaction Mixture (Product + Excess Piperazine + Bis-impurity) Step1 1. Evaporate Solvent 2. Redissolve in EtOAc 3. Wash with Water Start->Step1 Decision1 Partition Step1->Decision1 OrgLayer1 Organic Layer (Contains Bis-impurity) Decision1->OrgLayer1 Neutral impurities AqLayer1 Aqueous Layer (Product + Piperazine) Decision1->AqLayer1 Basic amines Step2 Selectively Extract Product: Adjust pH to ~5.5 - 6.0 Extract with DCM AqLayer1->Step2 Decision2 Partition Step2->Decision2 AqLayer2 Aqueous Phase (Piperazine stays protonated) Decision2->AqLayer2 High pKa (Piperazine) OrgLayer2 DCM Phase (Target Product) Decision2->OrgLayer2 Lower pKa (Product) Final Evaporate DCM Yield: Pure Mono-Amide OrgLayer2->Final

Caption: Logical flow for separating mono-acylated product from bis-acylated byproduct and excess piperazine using pKa differences.

Detailed Workup Protocol:

  • Quench: Add water to the reaction mixture.

  • Acidification: Acidify the mixture with 1N HCl to pH 2–3.

  • Wash: Extract with Ethyl Acetate (EtOAc).

    • Result: The Bis-acylated byproduct (neutral) moves into the EtOAc. The Product and Piperazine (protonated salts) stay in the water. Discard the EtOAc layer.

  • Basification (The Trick): Adjust the aqueous layer pH to 12-13 using NaOH.

  • Extraction: Extract exhaustively with DCM (3x).

  • Distillation (Optional): If traces of piperazine remain, they can often be sublimed off or removed via high-vacuum distillation (Piperazine b.p. 146°C vs Product b.p. >200°C) [2].

Module 3: Alternative Routes (When Direct Coupling Fails)

Q: I need >98% purity and cannot tolerate bis-impurities. Is there a better route?

A: Yes. Use the Mono-Boc Protection Strategy . While this adds two steps, the overall yield of pure material is often higher because the stoichiometry is 1:1, and purification is trivial.

Comparison of Routes:

FeatureDirect Acylation (Module 1)Boc-Protection Route (Module 3)
Steps 13 (Protect -> Acylate -> Deprotect)
Reagents Piperazine (Excess)N-Boc-Piperazine, TFA/HCl
Atom Economy Low (Piperazine waste)High
Purification Difficult (Extraction/Distillation)Easy (Crystallization)
Recommended For Bulk scale / Cost-sensitiveMed-Chem / High Purity needs

Boc-Route Protocol:

  • Acylation: React 1-Boc-piperazine (1.0 eq) with 2,6-difluorobenzoyl chloride (1.05 eq) and Triethylamine (1.2 eq) in DCM at 0°C.

    • Outcome: Only one nitrogen is available. No bis-product forms.

  • Deprotection: Treat the intermediate with TFA/DCM (1:1) or 4M HCl in Dioxane at RT for 2 hours.

  • Isolation: Evaporate volatiles. Basify with NaHCO3.[1] Extract with DCM.[1][2]

    • Result: Quantitative conversion to the mono-product [3].

Module 4: Troubleshooting FAQ

Q: The 2,6-difluorobenzoyl chloride seems inactive. Why? A: Acid chlorides hydrolyze rapidly in moist air. The 2,6-difluoro groups are electron-withdrawing, making the carbonyl carbon more electrophilic and thus more susceptible to moisture.

  • Check: If the liquid is cloudy or has white solids (benzoic acid), distill it before use.

  • Fix: Always use anhydrous solvents (DCM distilled over CaH2) and an inert atmosphere (N2/Ar).

Q: My product is oiling out and won't crystallize. A: This is common for fluorinated benzamides.

  • Fix: Convert it to the Hydrochloride salt . Dissolve the oil in dry ether or EtOAc and bubble dry HCl gas (or add HCl/Ether). The HCl salt of this compound is a stable, high-melting solid that is easy to filter and wash.

Q: Can I use the carboxylic acid instead of the chloride? A: Yes, using coupling agents (EDC/NHS or HATU). However, this is generally more expensive and harder to purify (urea byproducts) than the acid chloride route. Only use this if the acid chloride is unavailable.

References

  • Selectivity in Piperazine Acylation

    • Title: Selective Acylation of Polyamines with Acid Anhydrides and Acid Chlorides.
    • Source: ResearchG
    • URL:[Link]

  • Purification Methodologies

    • Title: Technical Support Center: Purification of Piperazine-Containing Compounds.[3]

    • Source: BenchChem.[1][3][4]

  • General Synthesis of Monosubstituted Piperazines

    • Title: Simplified Procedure for General Synthesis of Monosubstituted Piperazines.
    • Source: N
    • URL:[Link]

Sources

Minimizing bis-acylation byproducts in piperazine benzoylation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Minimizing Bis-Acylation in Piperazine Benzoylation

Topic: Selective Mono-Benzoylation of Piperazine Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.

Introduction: The Symmetry Challenge

The benzoylation of piperazine presents a classic problem in organic synthesis: competing symmetrical nucleophiles . Piperazine possesses two equivalent secondary amine sites. Upon the first acylation, the resulting N-benzoylpiperazine retains a secondary amine that—while electronically deactivated by the amide carbonyl—remains nucleophilic enough to react with a second equivalent of benzoyl chloride, yielding the undesired 1,4-dibenzoylpiperazine (bis-product).

This guide provides a multi-layered strategy to suppress bis-acylation through Kinetic Control , Thermodynamic Modulation (pKa) , and Purification Logic .

Module 1: Reaction Design (Kinetic & Stoichiometric Control)

To statistically favor the mono-product, you must manipulate the concentration of the free nucleophile relative to the electrophile.

Stoichiometry: The "Dilution" Principle
  • Standard Protocol: Use a high equivalent excess of piperazine (4.0 – 5.0 equiv) relative to benzoyl chloride.

  • Mechanism: By flooding the reaction with starting material, any benzoyl chloride molecule entering the solution is statistically more likely to encounter unreacted piperazine than the mono-product.

  • Trade-off: Requires efficient recovery of unreacted piperazine during workup (see Module 3).

Addition Rate & Temperature[1]
  • Protocol: Dissolve piperazine in solvent (DCM or Toluene). Cool to 0°C . Add benzoyl chloride dropwise over 60–90 minutes.

  • Mechanism: Low temperature reduces the reaction rate constant (

    
    ), amplifying the selectivity difference between the more nucleophilic piperazine (
    
    
    
    ) and the less nucleophilic mono-amide (
    
    
    ). Slow addition maintains a consistently low concentration of the electrophile, preventing localized "hotspots" where bis-acylation occurs.

Module 2: The "Proton Shield" Strategy (Chemical Control)

This is the most robust method for high selectivity without massive stoichiometric excess. It exploits the pKa difference between the two nitrogen atoms.

The Concept: Piperazine has two pKa values: ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


 and 

.[1] By adding exactly 1 equivalent of acid (e.g., HCl or Acetic Acid), you create Piperazine Monohydrochloride .[2]
  • State: One Nitrogen is protonated (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    ) and non-nucleophilic. The other is a free amine (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
    
    
    
    ) and reactive.
  • Outcome: The electrophile can only react with the free amine. Once reacted, the product is an amide (non-basic at that site) and a protonated amine (non-reactive). The "proton shield" moves to the most basic site available, effectively protecting the second amine until workup.

Experimental Workflow (Acid-Salt Method):

  • Dissolve Piperazine (1 equiv) in water/alcohol.

  • Add HCl (1 equiv) to form the monohydrochloride salt in situ.

  • Add Benzoyl Chloride (0.9–1.0 equiv).

  • Buffer with Acetate (optional) to maintain pH ~4–5.

Module 3: The Purification Firewall (Workup Strategy)

Even with optimized conditions, some bis-product may form.[3] The physical properties of the three species allow for a "self-cleaning" workup using pH switching.

Solubility Profile:

Species Structure pKa (Approx) pH < 2 (Acidic) pH > 11 (Basic)
Piperazine Diamine ~9.8, ~5.4 Dication (Water Soluble) Neutral (Water Soluble*)
Mono-Benzoyl Amide-Amine ~8.5 (Amine) Cation (Water Soluble) Neutral (Organic Soluble)

| Bis-Benzoyl | Diamide | Neutral | Neutral (Organic Soluble) | Neutral (Organic Soluble) |

*Note: Piperazine free base is highly polar and hygroscopic, partitioning significantly into water even at high pH.

Visualizing the Workup Logic

WorkupFlow Start Crude Reaction Mixture (Piperazine, Mono, Bis) AcidStep Step 1: Acidify to pH 2-3 (Add dilute HCl) Start->AcidStep Extract1 Extraction 1: Wash with DCM AcidStep->Extract1 OrgLayer1 Organic Layer 1 Contains: Bis-Benzoyl (Neutral) Extract1->OrgLayer1 Discard AqLayer1 Aqueous Layer 1 Contains: Piperazine (H2+), Mono (H+) Extract1->AqLayer1 Keep BaseStep Step 2: Basify to pH > 11 (Add NaOH) AqLayer1->BaseStep Extract2 Extraction 2: Extract with DCM BaseStep->Extract2 AqLayer2 Aqueous Layer 2 Contains: Unreacted Piperazine Extract2->AqLayer2 Discard/Recycle OrgLayer2 Organic Layer 2 Contains: Mono-Benzoyl Product Extract2->OrgLayer2 Keep Final Final Product (Evaporate DCM) OrgLayer2->Final

Caption: pH-Switch Extraction Strategy for isolating Mono-Benzoylpiperazine.

Troubleshooting & FAQ

Q1: I am using the Acid-Salt method (Module 2), but the reaction is extremely slow. Why? A: You may have over-acidified. The reaction requires the "free base" form of the monohydrochloride equilibrium. If the pH drops too low (<< 4), the concentration of the nucleophilic free amine becomes negligible.

  • Fix: Ensure you use exactly 1.0 equivalent of acid. Alternatively, add a weak base (sodium acetate) to buffer the system at pH 4.5–5.0, ensuring a steady supply of the reactive species.

Q2: My final product contains 10-15% unreacted piperazine. How do I remove it without column chromatography? A: Piperazine free base is notoriously difficult to extract out of water because it is so hygroscopic, but it does partition slightly into organic solvents like DCM.

  • Fix: After the final extraction (Step 2 in the diagram), wash the organic layer with brine (saturated NaCl) 2–3 times. The highly polar piperazine will partition back into the brine, while the more lipophilic mono-benzoyl compound remains in the organic phase.

Q3: Can I use Boc-anhydride instead of Benzoyl Chloride to improve selectivity? A: Yes, but it adds steps. Boc-anhydride is less reactive and more selective than benzoyl chloride.

  • Protocol: React piperazine with

    
     to form N-Boc-piperazine -> Benzoylate the remaining amine -> Deprotect with TFA.
    
  • Verdict: Use this only if the direct methods fail to meet purity specs, as it reduces atom economy.

Q4: What is the best solvent for recrystallizing the Mono-product? A: If the product is solid (mp ~64°C), Toluene or a mixture of Toluene/Petroleum Ether is effective. The bis-product is much less soluble in ether/heptane and may precipitate out first or remain undissolved.

References

  • BenchChem. 1-Benzoylpiperazine Structure and Properties. Retrieved from BenchChem Database. Link

  • Khalili, F., Henni, A., & East, A. L. (2009).[4] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[1][4] Journal of Chemical & Engineering Data, 54(11), 2914–2917. Link

  • Organic Syntheses. 1-Benzylpiperazine (Analogous Protocol). Coll. Vol. 5, p.88 (1973); Vol. 34, p.6 (1954). Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 762654, 1-Benzoylpiperazine.Link

Sources

Technical Support Center: Purification of 1-(2,6-Difluorobenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and process chemists working with the synthesis of 1-(2,6-Difluorobenzoyl)piperazine.

Topic: Removal of Excess/Unreacted Piperazine from Crude Reaction Mixtures Document ID: TS-PUR-206DFBP-01 Last Updated: 2025-05-20

Executive Summary & Chemical Context

The synthesis of This compound typically involves the nucleophilic attack of piperazine on 2,6-difluorobenzoyl chloride. To prevent the formation of the bis-acylated byproduct (1,4-bis(2,6-difluorobenzoyl)piperazine), a significant excess of piperazine (often 3–5 equivalents) is used.

Consequently, the primary purification challenge is removing this large excess of unreacted piperazine while retaining the desired mono-acylated product.

Key Physicochemical Differentiators:

  • Piperazine: Highly polar, hygroscopic, diamine (pKa ~9.8, 5.3), freely soluble in water (

    
     g/L), insoluble in diethyl ether.
    
  • Target Product: Moderately polar, mono-basic (amide N is neutral), lipophilic benzoyl moiety, soluble in DCM/EtOAc, limited solubility in water.

Primary Workflow: The Aqueous Partition Protocol

Recommended for initial isolation from crude reaction mixtures.

This protocol exploits the massive difference in water solubility between the target molecule and the piperazine impurity.

Step-by-Step Methodology
  • Solvent Selection: Dissolve the crude reaction residue in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

    • Why: The target product is highly soluble in these solvents, whereas piperazine has lower solubility in EtOAc and prefers the aqueous phase.

  • The "High-Volume" Wash:

    • Transfer the organic layer to a separatory funnel.[1]

    • Wash with Water (ratio 1:1 v/v). Shake vigorously for 2 minutes.

    • Crucial Step: Repeat this water wash 3 to 5 times .

    • Mechanism:[2][3][4][5][6] Piperazine has a partition coefficient (

      
      ) that heavily favors water. Multiple washes are statistically required to reduce the concentration from 400% excess to <1%.
      
  • Brine Polish: Perform a final wash with saturated NaCl (brine) to remove emulsified water.

  • Drying & Concentration: Dry the organic layer over anhydrous

    
    , filter, and concentrate
    in vacuo.
    
Workflow Visualization

ExtractionWorkflow Start Crude Reaction Mixture (Product + Excess Piperazine) Dissolve Dissolve in EtOAc or DCM Start->Dissolve Wash1 Wash with H2O (1:1 v/v) Repeat 3-5 times Dissolve->Wash1 Partition Phase Separation Wash1->Partition AqLayer Aqueous Layer (Contains >95% Piperazine) Partition->AqLayer Discard OrgLayer Organic Layer (Contains Product) Partition->OrgLayer OrgLayer->Wash1 Repeat Cycle Dry Dry (Na2SO4) & Evaporate OrgLayer->Dry Recryst Optional: Recrystallize (Toluene or EtOAc/Hex) Dry->Recryst Final Pure this compound Recryst->Final

Figure 1: Iterative aqueous extraction workflow for removing water-soluble amine impurities.

Advanced Purification: Recrystallization & Polishing

Use this module if the aqueous workup yields <98% purity or if the product is a solid.

If traces of piperazine remain, or if the bis-acylated impurity is present, recrystallization is the most effective purification method.

Protocol A: The Toluene Method (Recommended)

Many benzoyl-piperazine derivatives exhibit a steep solubility curve in toluene.

  • Suspend the crude solid in minimal Toluene .

  • Heat to reflux until dissolved.

  • Allow to cool slowly to Room Temperature (RT), then to 0–5°C.

  • Filtration: The mono-acylated product typically crystallizes. Unreacted piperazine (and often the bis-impurity) tends to remain in the mother liquor or can be washed away with cold hexanes after filtration.

Protocol B: The "Reverse" Precipitation

If the product is an oil or difficult to crystallize:

  • Dissolve the crude in a small volume of Methanol (MeOH) .

  • Add a solution of HCl in Ether (1.0 eq relative to product).

  • The hydrochloride salt of the product will precipitate.

  • Filter the salt and wash with Diethyl Ether (Piperazine is insoluble in ether, but its HCl salts are water-soluble; however, in anhydrous ether, the differential solubility aids purification).

  • Regeneration: Dissolve the salt in water, basify with NaOH (pH > 12), and extract into DCM.

Troubleshooting & FAQs

Q1: I see a spot on the baseline of my TLC. Is this my product?

Diagnosis: Likely not. Explanation: Unreacted piperazine is extremely polar and basic; it interacts strongly with the acidic silica gel, causing it to "streak" or stay at the baseline. Verification: Stain your TLC with Ninhydrin . Piperazine (a secondary amine) will turn a distinct reddish/purple. Your mono-benzoylated product (amide/amine) will also stain, but it should have an Rf of ~0.3–0.5 in 10% MeOH/DCM. Solution: If the baseline spot persists after workup, perform two additional water washes.

Q2: An emulsion formed during the aqueous extraction.[7]

Cause: Piperazine acts as a surfactant when protonated, and the density of the fluorinated product may be close to water. Solution:

  • Add Saturated Brine to increase the density and ionic strength of the aqueous layer.

  • Filter the entire mixture through a pad of Celite to break physical emulsions.

  • If using DCM, the organic layer is on the bottom; if using EtOAc, it is on top. Ensure you are not discarding the wrong layer.

Q3: How do I remove the bis-acylated byproduct (1,4-bis(2,6-difluorobenzoyl)piperazine)?

Context: This is the "over-reacted" impurity. Differentiation: It has no basic nitrogen (both are amides) and is much less polar than the target. Protocol:

  • Dissolve the mixture in dilute aqueous HCl (pH ~2).

  • Extract with EtOAc. The bis-impurity (neutral) will move into the organic layer. The target product (protonated amine) will stay in the water.

  • Basify the aqueous layer (pH > 10) and extract the pure target product into DCM.

Decision Tree: Impurity Removal

Troubleshooting Problem Impurity Detected Type Identify Impurity Problem->Type Piperazine Unreacted Piperazine (Baseline on TLC) Type->Piperazine Polar/Basic Bis Bis-acylated Byproduct (High Rf on TLC) Type->Bis Non-polar/Neutral Sol1 Solution: More H2O Washes or Recrystallize (Toluene) Piperazine->Sol1 Sol2 Solution: Acid/Base Swing Extraction (Product stays in Acid) Bis->Sol2

Figure 2: Logic flow for distinguishing and removing common impurities.

References

  • BenchChem. An In-depth Technical Guide to the Synthesis of 1-Benzoylpiperazine: Pathways and Mechanisms. (Accessed 2025).[2][7][8] Link

  • Organic Chemistry Portal. Synthesis of Piperazines. (Accessed 2025).[2][7][8] Link

  • LibreTexts Chemistry. Reaction Work-Ups: Common Washes and Solubility Principles. (Accessed 2025).[2][7][8] Link

  • National Institutes of Health (NIH). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. (2020).[4][6] Link

Sources

Controlling regioselectivity in 2,6-difluorobenzoyl piperazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Regioselective Synthesis of 2,6-Difluorobenzoyl Piperazines

Topic: Controlling regioselectivity and suppressing side reactions in the acylation of piperazine derivatives with 2,6-difluorobenzoyl chloride. Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.

Introduction: The "Ortho-Effect" Challenge

Welcome to the Technical Support Center. You are likely here because the synthesis of 2,6-difluorobenzoyl piperazine is not behaving like a standard Schotten-Baumann reaction.

The presence of fluorine atoms at both the 2- and 6-positions of the benzoyl ring creates a unique chemical environment known as the "Ortho-Effect." This introduces two competing forces:

  • Electronic Activation: The strong electronegativity of fluorine (

    
    ) pulls electron density from the carbonyl carbon, theoretically making it more electrophilic.
    
  • Steric Shielding: The Van der Waals radii of the ortho-fluorines create a "steric cage" around the carbonyl, physically blocking the approach of the nucleophile.

In the context of piperazine acylation, Steric Shielding dominates . This guide addresses the resulting challenges: controlling mono- vs. bis-acylation, achieving N-site regioselectivity (in unsymmetrical piperazines), and preventing


 side reactions.

Module 1: The Mechanistic Basis

To troubleshoot, you must visualize the competition at the molecular level.

Regioselectivity (N1 vs. N4)

In unsymmetrical piperazines (e.g., 2-methylpiperazine), you have two nucleophilic sites:

  • N1 (Adjacent to substituent): More sterically hindered.[1]

  • N4 (Distal to substituent): Less sterically hindered.

The 2,6-Difluoro Multiplier: With a standard benzoyl chloride, the size difference between N1 and N4 might result in a 3:1 product ratio. However, the 2,6-difluorobenzoyl chloride is a "bulky electrophile." The steric clash between the ortho-fluorines and the piperazine substituent (at N1) is energetically prohibitive.

  • Result: The reaction becomes highly selective for the unhindered N4 position.

The Hidden Side Reaction:

The 2,6-difluorophenyl ring is electron-deficient. Under basic conditions (high pH) or elevated temperatures, the piperazine can attack the ring carbon holding the fluorine rather than the carbonyl carbon.

  • Risk: Displacement of a fluorine atom to form a hydrazine-like linkage (N-aryl piperazine) instead of the desired amide.

Module 2: Troubleshooting Guides (FAQs)

Q1: I am seeing significant formation of the Bis-acylated dimer (N,N'-diacylpiperazine). How do I stop this?

Diagnosis: The reaction kinetics of the second acylation are too competitive with the first. This often happens in "dump and stir" protocols.

Corrective Protocol:

  • Stoichiometry Inversion: Do not add piperazine to the acid chloride. Add the acid chloride to the piperazine .

  • The "High Dilution" Rule: Maintain a high concentration of free piperazine relative to the acylating agent at all times.

  • pH Management: The mono-acylated product is an amide, which reduces the nucleophilicity of the remaining nitrogen electronically, but the solubility changes can cause local concentration hotspots.

    • Fix: Use a biphasic system (DCM/Water) with controlled pH (8.5–9.5). Avoid pH > 10 to prevent bis-acylation and hydrolysis.

Q2: The reaction is incredibly slow compared to standard benzoyl chloride. Should I heat it?

Diagnosis: You are fighting the steric shield of the 2,6-fluorines. WARNING: Do NOT heat above 40°C without careful monitoring.

  • Why? Heating activates the

    
     pathway (fluorine displacement). You will generate impurities where the piperazine is attached directly to the benzene ring, losing a fluorine.
    

Corrective Protocol:

  • Catalysis: Use a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine) (0.1 eq). DMAP attacks the carbonyl to form a planar, highly reactive N-acylpyridinium intermediate that is less sterically hindered than the starting acid chloride, facilitating the attack by piperazine.

Q3: I am using 2-methylpiperazine. How do I force acylation at the hindered N1 position?

Diagnosis: You are fighting thermodynamics. The 2,6-difluoro group will exclusively prefer N4.

Corrective Protocol: You cannot do this directly with high yield. You must use a protection strategy:

  • Protect N4: React 2-methylpiperazine with Boc-anhydride (selectively protects the unhindered N4).

  • Acylate N1: React the N4-Boc-2-methylpiperazine with 2,6-difluorobenzoyl chloride. (Requires forcing conditions: Reflux in Toluene or use of NaH).

  • Deprotect: Remove Boc with TFA/HCl.

Module 3: Optimized Experimental Protocol

Objective: Synthesis of N-(2,6-difluorobenzoyl)piperazine (Mono-acylation) minimizing dimer and


 impurities.

Reagents:

  • Piperazine (anhydrous): 3.0 equivalents (Excess is critical).

  • 2,6-Difluorobenzoyl chloride: 1.0 equivalent.

  • Dichloromethane (DCM): Solvent (0.1 M concentration).

  • Triethylamine (

    
    ): 1.1 equivalents.
    

Step-by-Step:

  • Preparation: Dissolve Piperazine (3.0 eq) and

    
     (1.1 eq) in DCM. Cool to 0°C .[2]
    
    • Note: The excess piperazine acts as a "sacrificial base" and ensures the statistical probability favors mono-acylation.

  • Addition: Dissolve 2,6-Difluorobenzoyl chloride (1.0 eq) in DCM. Add this solution dropwise to the piperazine mixture over 60 minutes.

    • Critical: Slow addition keeps the concentration of electrophile low, suppressing dimer formation.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (20-25°C). Do not reflux.

  • Quench & Workup:

    • Add water to dissolve piperazine salts.

    • Selective Extraction: The excess unreacted piperazine is highly water-soluble. The mono-benzoylated product is lipophilic.

    • Wash the organic layer with 5%

      
       (removes acid) and then Water x 3  (crucial to remove trapped piperazine).
      
    • Dry over

      
       and evaporate.
      
  • Purification: If dimer is present (check TLC/LCMS), recrystallize from EtOAc/Hexane. The dimer is usually much less soluble than the mono-product.

Module 4: Visualization & Decision Logic

Figure 1: Reaction Pathway & Competitive Landscapes

This diagram illustrates the kinetic competition between the desired amide formation and the undesired side reactions (


 and Bis-acylation).

ReactionPathways cluster_conditions Critical Control Points Start 2,6-Difluorobenzoyl Chloride Intermediate Tetrahedral Intermediate Start->Intermediate Slow Attack (Steric Block) Side2 SNAr Product (F-Displacement) Start->Side2 High Temp / Strong Base (Ring Attack) Pip Piperazine (Nucleophile) Pip->Intermediate Product Mono-Amide (Target) Intermediate->Product -HCl Side1 Bis-Amide (Dimer Impurity) Product->Side1 + Excess Acid Chloride (Over-acylation)

Caption: Figure 1. Kinetic pathways. Note that the steric bulk of the 2,6-difluoro group slows the initial attack, but high temperatures risk diverting the pathway toward Fluorine displacement (


).
Figure 2: Troubleshooting Decision Tree

Follow this logic flow to resolve low yields or purity issues.

Troubleshooting Start Problem Detected IssueType Identify Impurity Start->IssueType Dimer Bis-Acylated (Dimer) > 5% IssueType->Dimer LCMS M+ Regio Wrong Isomer (N1 vs N4) IssueType->Regio NMR NoRxn Low Conversion (< 50%) IssueType->NoRxn TLC Sol_Dimer Increase Piperazine eq (to 4-5x) Slow Addition Rate Dimer->Sol_Dimer Sol_Regio Use N-Boc Protection Strategy Regio->Sol_Regio Sol_NoRxn Add DMAP (Cat.) Check Anhydrous Cond. NoRxn->Sol_NoRxn

Caption: Figure 2. Diagnostic logic for common synthetic failures in 2,6-difluorobenzoyl piperazine synthesis.

References

  • BenchChem Technical Support. (2025).[2][3] Selective Mono-acylation of Piperazine: Challenges and Protocols. Retrieved from

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[4] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. (Contextualizing the importance of substituted piperazines).

  • MDPI. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. Retrieved from

  • Google Patents. (2008). Industrial production method of 2,6-difluorobenzamide. CN101462980B. Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of Piperazines. Retrieved from

Sources

Technical Support Center: Advanced Strategies for 2,6-Difluorobenzoyl Substitution Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical resource center for navigating the unique challenges of 2,6-difluorobenzoyl chemistry. This guide is designed for chemists and drug development professionals who encounter the common yet formidable obstacle of steric hindrance imposed by the ortho-difluoro substitution pattern. Here, we move beyond textbook procedures to offer practical, field-tested solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why is steric hindrance such a significant barrier in reactions with 2,6-difluorobenzoyl derivatives?

The core issue lies in the geometry of the transition state required for nucleophilic attack on the carbonyl carbon. The two fluorine atoms, positioned ortho to the benzoyl group, act as bulky "gatekeepers." They create a sterically crowded environment that physically obstructs the incoming nucleophile's trajectory towards the electrophilic carbonyl center. This increases the activation energy of the reaction, leading to significantly slower reaction rates or, in many cases, a complete lack of reactivity under standard conditions.

This steric shield not only hinders the reaction but also makes the carbonyl group less polarized and therefore less electrophilic compared to its non-fluorinated analogs.

StericHindrance cluster_reagents Reactants cluster_transition Transition State cluster_products Result cluster_annotation Nuc Nucleophile (Nu-H) TS Sterically Crowded Tetrahedral Intermediate Nuc->TS Attack Path Benzoyl 2,6-Difluorobenzoyl Chloride Benzoyl->TS Product Desired Product TS->Product Successful Reaction (High Energy Barrier) NoRxn No Reaction / Low Yield TS->NoRxn Common Outcome F1 Fluorine 'Gatekeeper' F2 Fluorine 'Gatekeeper'

Caption: Steric hindrance from ortho-fluorines impeding nucleophilic attack.

Q2: For creating an amide bond, which is a better starting material: 2,6-difluorobenzoic acid or 2,6-difluorobenzoyl chloride?

While 2,6-difluorobenzoyl chloride is more reactive, it is often not the better choice. Its high reactivity makes it prone to hydrolysis, especially during slow, sterically hindered reactions that require prolonged reaction times or elevated temperatures. Furthermore, the generation of HCl gas as a byproduct can complicate reactions with acid-sensitive substrates.

Starting with 2,6-difluorobenzoic acid is now the industry-standard approach. It allows for the use of modern peptide coupling agents (e.g., HATU, HBTU, EDC) which are specifically designed to work under mild conditions. These reagents generate a highly reactive acyl-intermediate in situ that readily reacts with the nucleophile, bypassing the stability issues of the acyl chloride and leading to higher yields and cleaner reaction profiles.

Q3: How does microwave irradiation facilitate these difficult couplings?

Microwave (MW) irradiation is a powerful tool for overcoming the high activation energy barrier inherent in these reactions. Unlike conventional heating which relies on thermal conduction, microwave energy directly excites polar molecules in the reaction mixture, leading to rapid and uniform heating. This allows the reaction to reach the required high temperatures much faster and more efficiently, often reducing reaction times from many hours or days to just minutes. This rapid heating minimizes the formation of degradation byproducts that can occur with prolonged exposure to high temperatures.

Troubleshooting Guide: Common Experimental Issues

Problem: My amidation reaction using 2,6-difluorobenzoic acid and a standard coupling agent (like EDC/HOBt) has stalled with low conversion.

This is a classic scenario where the steric hindrance is too great for a moderately active intermediate.

Root Cause Analysis & Solution Pathway:

  • Insufficiently Activated Ester: The O-acylisourea intermediate formed from EDC may not be electrophilic enough to overcome the steric barrier. While HOBt helps, it can be insufficient.

  • Solution: Switch to a more potent activating system. Urinium- or phosphonium-based coupling reagents are superior for sterically demanding couplings.

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is often the first choice. It forms a highly reactive O-acylisouronium intermediate that is extremely effective.

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Another excellent, though slightly less reactive, alternative to HATU.

    • BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate): A phosphonium-based reagent that also shows high efficacy.

Experimental Protocol: High-Efficacy Amidation via HATU Coupling

  • Setup: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2,6-difluorobenzoic acid (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF, NMP, or DCM; 0.1-0.5 M).

  • Reagent Addition: Add the amine nucleophile (1.0-1.2 eq), followed by HATU (1.1-1.3 eq).

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Add a non-nucleophilic base, such as DIPEA (Diisopropylethylamine, 2.0-3.0 eq) or 2,4,6-Collidine, dropwise. The base is crucial for deprotonating the amine and activating the HATU reagent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction with ethyl acetate or another suitable organic solvent. Wash sequentially with 5% citric acid solution (to remove excess base), saturated sodium bicarbonate solution (to remove unreacted acid), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

TroubleshootingWorkflow Start Problem: Low Conversion in Amidation Cause Root Cause: Insufficient Activation of Acid Start->Cause Diagnosis Solution Primary Solution: Upgrade Coupling Reagent Cause->Solution Action ConditionCheck Secondary Action: Optimize Conditions Cause->ConditionCheck If Reagent Change is Insufficient Reagent1 Use HATU / HBTU Solution->Reagent1 Reagent2 Use BOP Reagent Solution->Reagent2 Result Outcome: Improved Yield & Purity Reagent1->Result Reagent2->Result Temp Increase Temperature or Use Microwave Irradiation ConditionCheck->Temp Solvent Switch to High-Boiling Aprotic Solvent (e.g., NMP, DMSO) ConditionCheck->Solvent Temp->Result Solvent->Result

Caption: Troubleshooting workflow for failed 2,6-difluorobenzoyl amidation.

Problem: I am attempting a Nucleophilic Aromatic Substitution (SNAr) on a 2,6-difluoro-substituted ring, but the reaction is not proceeding.

While the two fluorine atoms are strongly electron-withdrawing and thus activate the ring for SNAr, the steric hindrance can still prevent the reaction, especially if the attacking nucleophile or the ring itself is bulky.

**Root Cause Analys

Technical Support Guide: 2,6-Difluorobenzoyl Chloride Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Thermodynamic Landscape

The coupling of 2,6-difluorobenzoyl chloride (2,6-DFBC) presents a classic "ortho-effect" paradox in organic synthesis. You are balancing two competing factors:

  • Electronic Activation (Favorable): The fluorine atoms at the 2,6-positions are strongly electron-withdrawing (

    
    ), making the carbonyl carbon highly electrophilic and reactive toward amines.
    
  • Steric Hindrance (Unfavorable): The Van der Waals radii of the ortho-fluorines create a "shield" around the carbonyl, significantly raising the activation energy (

    
    ) for the nucleophilic attack.
    

The Thermal Dilemma:

  • Too Low (

    
    ):  The steric barrier prevents the amine from reaching the carbonyl; the reaction stalls.
    
  • Too High (

    
    ):  You risk Nucleophilic Aromatic Substitution (
    
    
    
    )
    . The same electron-withdrawing effect that activates the carbonyl also activates the ring carbons attached to the fluorines. At high temperatures, amines can displace the fluorine atoms, leading to impurities that are difficult to separate.

Critical Parameter Optimization

The following table summarizes the "Safe Operating Window" based on internal kinetic data and literature precedents.

ParameterStandard RangeCritical LimitConsequence of Excursion
Reaction Temp


Onset of

(Fluorine displacement); Dimerization.
Stoichiometry 1.1 eq. Acid Chloride>1.5 eq.Increases risk of bis-acylation or difficult workup.
Base Choice DIPEA / TEA /

Strong Bases (NaH, KOtBu)Immediate

or polymerization.
Solvent DCM, THF, TolueneDMF/DMAc (at high temp)Polar aprotic solvents accelerate

side reactions.
Water Content

(Karl Fischer)

Rapid hydrolysis to 2,6-difluorobenzoic acid (exothermic).

Reaction Pathway Visualization

The diagram below illustrates the kinetic competition between the desired Amidation and the undesired side reactions (


 and Hydrolysis).

ReactionPathways Start 2,6-Difluorobenzoyl Chloride + Amine Amidation Path A: Amidation (Desired Product) Start->Amidation Low Steric Bulk Temp: 0-25°C Hydrolysis Path B: Hydrolysis (Benzoic Acid Impurity) Start->Hydrolysis Wet Solvent Exothermic Spike SNAr Path C: SNAr (Fluorine Displacement) Start->SNAr High Temp (>50°C) Polar Aprotic Solvent

Figure 1: Kinetic competition pathways. Note that Path C (SNAr) becomes dominant at elevated temperatures due to the high activation energy required to break the C-F bond resonance stabilization.

Troubleshooting Guide & FAQs

Issue: Low Yield & Recovery of Starting Amine

Q: I ran the reaction at


 to avoid side reactions, but conversion is 

. Why?
A: This is the Steric Lock . The 2,6-fluorines are physically blocking the trajectory of the amine.
  • The Fix: You must increase the temperature to room temperature (

    
    ).
    
  • Advanced Fix: If the amine is also sterically hindered (e.g., t-butyl amine, aniline),

    
     may not be enough. Instead of heating the chloride (which risks degradation), switch to the Acyl Fluoride .
    
    • Protocol: Treat the 2,6-difluorobenzoyl chloride with KF or Pyridine-HF to generate 2,6-difluorobenzoyl fluoride in situ. The acyl fluoride is smaller and less prone to steric clash, often reacting faster with hindered amines than the chloride [1].

Issue: "Missing" Fluorine Signals in NMR

Q: My


 NMR shows a complex mixture, and integration suggests I've lost fluorine. What happened? 
A:  You have triggered Nucleophilic Aromatic Substitution (

)
.[1]
  • Diagnosis: Did you heat above

    
    ? Did you use a strong base like DMAP or NaH?
    
  • Mechanism: The amine attacked the ring carbon at the 2-position instead of the carbonyl. This ejects a fluoride ion.

  • Solution: Keep T

    
    . Use a non-nucleophilic base (DIPEA).[2] Avoid DMAP, as it can form a highly reactive N-acylpyridinium salt that is prone to side reactions in this specific sterically crowded system.
    
Issue: White Precipitate that isn't Product

Q: A white solid formed immediately upon adding the acid chloride, but it's water-soluble. Is my product decomposing? A: This is likely Amine Hydrochloride Salt or Hydrolysis Product .

  • Scenario A (Salt): If you didn't add enough base scavenger (e.g., TEA), the HCl generated protonates your unreacted amine, precipitating it out and stopping the reaction. Fix: Ensure >2.0 eq of base.

  • Scenario B (Hydrolysis): If your solvent was "wet," the chloride hydrolyzed to 2,6-difluorobenzoic acid (high melting point solid). Fix: Dry solvents over molecular sieves.

Standardized Optimization Protocol

Objective: Synthesis of N-substituted-2,6-difluorobenzamide with minimal


 byproducts.
Materials:
  • 2,6-Difluorobenzoyl chloride (1.1 eq)

  • Amine substrate (1.0 eq)

  • DIPEA (N,N-Diisopropylethylamine) (1.2 - 1.5 eq)

  • DCM (Anhydrous) or THF (Anhydrous)

Step-by-Step Methodology:
  • Preparation: Purge reaction vessel with

    
     or Ar. Dissolve the Amine  and DIPEA  in anhydrous DCM (
    
    
    
    concentration).
  • Cooling: Cool the mixture to

    
      (Ice/Water bath). Do not skip this. Even if the reaction requires RT later, the initial mixing is exothermic.
    
  • Addition: Add 2,6-difluorobenzoyl chloride dropwise over 15 minutes.

    • Why? Controlling the addition rate prevents local "hot spots" where the temperature might spike

      
      , triggering 
      
      
      
      .
  • Equilibration: Allow the mixture to stir at

    
     for 30 minutes.
    
  • Optimization Decision Point (TLC/LCMS Check):

    • Check at 30 min: If conversion > 50%, maintain

      
      .
      
    • If conversion < 10%:: Remove ice bath and warm to

      
       (RT) .
      
  • Quench: Once complete, quench with saturated

    
    . Do not use strong acid or base for workup to avoid hydrolyzing the amide bond.
    

Advanced Decision Logic (DOT Visualization)

Use this logic flow to determine the correct temperature and reagents for your specific amine.

OptimizationLogic Start Start: Analyze Amine Sterics IsHindered Is Amine Hindered? (e.g., t-butyl, ortho-sub aniline) Start->IsHindered NoHindrance Standard Protocol Solvent: DCM Base: TEA/DIPEA IsHindered->NoHindrance No YesHindrance Steric Clash Expected IsHindered->YesHindrance Yes TempStandard Temp: 0°C -> RT NoHindrance->TempStandard SolventChoice Switch Solvent: THF or Toluene YesHindrance->SolventChoice TempChoice Can we heat? SolventChoice->TempChoice HeatYes Heat to 40-50°C (Monitor for SNAr) TempChoice->HeatYes Stable Amine HeatNo Use Acyl Fluoride Method (Gen. in situ with KF) TempChoice->HeatNo Sensitive/Very Hindered

Figure 2: Decision Matrix for reaction condition optimization based on amine steric profile.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Rohde, J. J., et al. (2020). Discovery and Optimization of 2,6-Difluorobenzoyl Ureas as Kinase Inhibitors. Journal of Medicinal Chemistry. (General reference for scaffold reactivity).
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

Sources

Validation & Comparative

Structural Elucidation of 1-(2,6-Difluorobenzoyl)piperazine: A Comparative NMR Profiling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Elucidation and Dynamic NMR Profiling of 1-(2,6-Difluorobenzoyl)piperazine Content Type: Technical Comparison & Application Guide

Executive Summary

For researchers in medicinal chemistry, the 2,6-difluorobenzoyl moiety is a privileged scaffold, often serving as a bioisostere or metabolic blocker. However, its analysis by


H NMR presents a specific set of challenges: restricted amide rotation  and heteronuclear spin-spin coupling .

This guide compares two analytical methodologies—Standard Ambient Profiling (Method A) versus Dynamic Thermal Profiling (Method B) . While Method A is sufficient for rough purity checks, this guide demonstrates why Method B is the requisite standard for full structural validation, supported by experimental logic and mechanistic causality.

The Structural Challenge: Why Standard NMR Fails

The core issue with this compound is not the atoms themselves, but their spatial dynamics.

  • Steric Orthogonality: The bulky fluorine atoms at positions 2 and 6 force the phenyl ring to twist perpendicular to the amide carbonyl plane to minimize steric clash and dipole repulsion.

  • Amide Rotamerism: The partial double-bond character of the N-C=O bond creates a high rotational energy barrier (

    
    ).
    
  • The Result: At room temperature (298 K), the molecule exists in slow exchange on the NMR timescale. The piperazine protons "syn" and "anti" to the carbonyl oxygen are magnetically non-equivalent, leading to signal broadening or complex splitting that mimics impurities.

Visualization: Rotameric Locking Mechanism

RotamerDynamics Conf_A Rotamer A (Syn-Conformer) TS Transition State (High Energy Barrier) Planar Distortion Conf_A->TS Steric Clash (F-2,6) NMR_298K 298 K NMR (Slow Exchange) Broad/Split Signals Conf_A->NMR_298K NMR_373K 373 K NMR (Fast Exchange) Coalesced Singlets Conf_A->NMR_373K Thermal Energy > Barrier Conf_B Rotamer B (Anti-Conformer) TS->Conf_B Conf_B->TS Conf_B->NMR_298K Conf_B->NMR_373K

Caption: Figure 1. Kinetic equilibrium of amide rotamers. At ambient temperature, the exchange rate is slower than the frequency difference (


) between conformers, causing peak broadening.
Comparative Methodology: Ambient vs. Dynamic Profiling

This section objectively compares the utility of standard chloroform-based acquisition against high-temperature DMSO protocols.

Method A: Standard Ambient Profiling (CDCl

, 298 K)
  • Protocol: 10 mg sample dissolved in 0.6 mL CDCl

    
    . 16 scans.
    
  • Observation: The piperazine region (3.0–4.0 ppm) often appears as two broad humps or four distinct chemically non-equivalent multiplets.

  • Limitation: Integration is unreliable. The broad signals often overlap with the solvent residual peak or water, making precise stoichiometry verification impossible.

Method B: Dynamic Thermal Profiling (DMSO-

, 350–373 K)
  • Protocol: 10 mg sample in 0.6 mL DMSO-

    
    . Equilibrate probe to 373 K (100°C). Shim at temperature.
    
  • Observation: The thermal energy overcomes the rotational barrier. The piperazine ring undergoes fast exchange, averaging the "syn" and "anti" environments.

  • Result: The piperazine signals coalesce into two sharp triplets (or broad singlets depending on ring inversion rates), allowing for accurate integration against the aromatic protons.

Comparative Data Table
FeatureMethod A (CDCl

@ 25°C)
Method B (DMSO-

@ 100°C)
Recommendation
Piperazine Signals Broad, split (4 sets or 2 humps)Sharp, coalesced (2 sets)Method B for structure proof
Aromatic Resolution Good, but potential overlapExcellent, slight downfield shiftMethod B for coupling analysis
Integration Accuracy Low (

15% error)
High (< 2% error)Method B for purity assay
Solvent Viscosity Low (Sharp lines generally)High (Requires good shimming)Method B requires careful setup
Exchange Regime Slow/IntermediateFastMethod B is physically correct
Detailed Spectral Interpretation (Method B Focus)

To validate the structure, one must interpret the specific coupling patterns arising from the 2,6-difluoro substitution.

The Aromatic "Fingerprint" (6.9 – 7.6 ppm)

The aromatic protons form an AB


X

spin system (where A/B are protons and X is Fluorine).
  • H-4 (Para-proton): Appears as a Triplet of Triplets (tt) .

    • Coupling 1:

      
       (coupling to H-3,5).
      
    • Coupling 2:

      
       (long-range coupling to F-2,6).
      
  • H-3,5 (Meta-protons): Appears as a Multiplet (m) (often looks like a pseudo-triplet).

    • Dominated by

      
       and 
      
      
      
      .
The Aliphatic Region (3.2 – 3.8 ppm)

Under Method B (Fast Exchange):

  • 
    -CH
    
    
    
    (adjacent to N-Amide):
    3.60 ppm (approx). Triplet or broad singlet. Deshielded by the carbonyl.
  • 
    -CH
    
    
    
    (adjacent to N-Amine):
    3.25 ppm (approx). Triplet.
Experimental Workflow for Validation

Workflow Start Sample: this compound Solvent Select Solvent: DMSO-d6 (High Boiling Point) Start->Solvent Temp_Check Acquire Pilot Spectrum @ 298 K Solvent->Temp_Check Decision Are Piperazine Peaks Broad? Temp_Check->Decision Path_Routine No (Rare) Process Data Decision->Path_Routine Sharp Path_VT Yes (Expected) Initiate VT Protocol Decision->Path_VT Broad Heat Heat to 373 K (100°C) Wait 10 mins for equilibration Path_VT->Heat Acquire Acquire 1H NMR (Observe Coalescence) Heat->Acquire Verify Verify Integration (Aromatic 3H : Aliphatic 8H) Acquire->Verify

Caption: Figure 2. Decision tree for selecting the appropriate acquisition parameters. VT-NMR is the critical path for benzoylpiperazines.

References
  • Abraham, R. J., et al. (2006). "

    
    H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link
    
  • Köckerling, M., & Mamat, C. (2025). "Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines." Molecules (MDPI). Link

  • Thakur, M. S., et al. (2016). "Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines." Beilstein Journal of Organic Chemistry. Link

  • Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley-Interscience. (Standard Text for F-H coupling constants).

A Comparative Guide to the ¹⁹F NMR Shifts of 2,6-Difluorobenzoyl vs. 2,4-Difluorobenzoyl Piperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed tactic to modulate pharmacokinetic and pharmacodynamic properties. The unique characteristics of the ¹⁹F nucleus, with its 100% natural abundance and high sensitivity, make ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy an invaluable tool for the structural elucidation and conformational analysis of fluorinated compounds. This guide provides an in-depth comparison of the ¹⁹F NMR spectral features of two isomeric compounds: 1-(2,6-difluorobenzoyl)piperazine and 1-(2,4-difluorobenzoyl)piperazine, highlighting how subtle changes in fluorine positioning dramatically influence their chemical shifts.

The Decisive Role of Fluorine Positioning: A Tale of Two Isomers

The electronic environment of a fluorine nucleus is exquisitely sensitive to its surroundings, a feature that is reflected in its ¹⁹F NMR chemical shift.[1] The arrangement of fluorine atoms on the benzoyl moiety in the two title compounds leads to distinct electronic and steric environments, and consequently, to significantly different ¹⁹F NMR spectra.

1-(2,4-Difluorobenzoyl)piperazine: Experimental Insights

For 1-(2,4-difluorobenzoyl)piperazine, experimental data reveals two distinct signals in the ¹⁹F NMR spectrum. In a study by Köckerling and Mamat (2025), the ¹⁹F NMR spectrum, recorded in CDCl₃ with CFCl₃ as the reference, showed signals at -106.0 ppm and -110.7 ppm . These two signals correspond to the fluorine atoms at the C4 and C2 positions of the phenyl ring, respectively. The difference in their chemical shifts arises from the varied electronic contributions of the substituents on the aromatic ring. The fluorine at the C4 position is primarily influenced by the resonance effect of the para-substituted carbonyl group, while the C2 fluorine experiences a combination of inductive and steric effects from the adjacent carbonyl and the piperazine ring.

This compound: A Computational Approach

In the absence of readily available experimental ¹⁹F NMR data for this compound, a computational approach using Density Functional Theory (DFT) is a reliable method for predicting its chemical shifts.[2][3] Such calculations, which take into account the electronic structure and shielding effects within the molecule, are crucial for understanding the spectral characteristics of this isomer.

For this compound, the two fluorine atoms are chemically equivalent due to the molecule's symmetry. However, their proximity to the bulky piperazine moiety and the carbonyl group introduces significant steric hindrance. This steric compression, often referred to as a "through-space" effect, is expected to cause a substantial deshielding of the fluorine nuclei, resulting in a downfield shift compared to the 2,4-isomer.[4][5][6][7][8] Predicted ¹⁹F NMR chemical shifts for the equivalent fluorine atoms in the 2,6-isomer are anticipated to be in a more downfield region, a hypothesis that can be tested and refined through specific computational studies.

Comparative Analysis of ¹⁹F NMR Chemical Shifts

The table below summarizes the experimental ¹⁹F NMR data for the 2,4-isomer and the anticipated region for the 2,6-isomer based on theoretical considerations.

CompoundFluorine PositionExperimental ¹⁹F NMR Chemical Shift (δ, ppm)Predicted ¹⁹F NMR Chemical Shift (δ, ppm)Key Influencing Factors
1-(2,4-Difluorobenzoyl)piperazine C2-F-110.7[4]-Inductive and steric effects from the ortho-carbonyl group.
C4-F-106.0[4]-Mesomeric (resonance) effect from the para-carbonyl group.
This compound C2-F, C6-FNot availableExpected to be significantly downfieldStrong steric deshielding (through-space effects) from the adjacent carbonyl and piperazine moieties.

The expected downfield shift for the 2,6-isomer is a direct consequence of the "ortho effect," where the close spatial proximity of the fluorine atoms to the amide bond and the piperazine ring leads to electronic cloud repulsion and deshielding.

Visualizing the Structural Differences

The following diagram illustrates the structural disparities between the two isomers and the key interactions influencing the ¹⁹F NMR chemical shifts.

G cluster_0 1-(2,4-Difluorobenzoyl)piperazine cluster_1 This compound 2,4-isomer F4 F (C4) C=O_24 C=O F4->C=O_24 Mesomeric Effect F2 F (C2) F2->C=O_24 Inductive/Steric Effects Piperazine_24 Piperazine 2,6-isomer F2_26 F (C2/C6) C=O_26 C=O F2_26->C=O_26 Strong Steric Hindrance (Through-space deshielding) Piperazine_26 Piperazine F2_26->Piperazine_26 F6_26

Figure 1. Structural comparison and key electronic/steric interactions.

Experimental and Computational Methodologies

Acquiring Experimental ¹⁹F NMR Spectra

A standardized protocol for acquiring high-quality ¹⁹F NMR spectra of small molecules is essential for accurate chemical shift determination.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Referencing: Add a small amount of an internal reference standard, such as trifluorotoluene (TFT) or hexafluorobenzene (C₆F₆), for accurate chemical shift calibration.[9] Alternatively, use an external reference. CFCl₃ is the standard reference compound for ¹⁹F NMR (δ = 0.00 ppm).[9]

  • Instrument Setup:

    • Use a high-field NMR spectrometer equipped with a fluorine-observe probe.

    • Set the spectral width to encompass the expected range of fluorine chemical shifts (e.g., -50 to -200 ppm for aromatic fluorines).[10]

    • Optimize the acquisition parameters, including pulse width, relaxation delay, and number of scans, to achieve a good signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function and perform Fourier transformation. Phase and baseline correct the resulting spectrum.

Predicting ¹⁹F NMR Chemical Shifts via DFT Calculations

For molecules where experimental data is unavailable, DFT calculations provide a powerful predictive tool.

Workflow for ¹⁹F NMR Chemical Shift Prediction:

G cluster_workflow Computational Workflow Start Define Molecular Structure GeomOpt Geometry Optimization (e.g., B3LYP/6-31+G(d,p)) Start->GeomOpt NMRCalc NMR Shielding Calculation (GIAO Method) GeomOpt->NMRCalc ShiftCalc Calculate Chemical Shift: δ = σ_ref - σ_calc NMRCalc->ShiftCalc RefCalc Calculate Shielding of Reference (e.g., CFCl3) RefCalc->ShiftCalc End Predicted ¹⁹F NMR Shift ShiftCalc->End

Figure 2. A typical workflow for predicting ¹⁹F NMR chemical shifts.

Conclusion

The comparison between this compound and 1-(2,4-difluorobenzoyl)piperazine provides a compelling illustration of the sensitivity of ¹⁹F NMR spectroscopy to subtle structural variations. The distinct chemical shifts observed and predicted for these isomers are governed by a combination of electronic (inductive and mesomeric) and steric (through-space) effects. For researchers in drug discovery, a thorough understanding of these principles is paramount for the unambiguous characterization of novel fluorinated compounds and for leveraging ¹⁹F NMR as a powerful tool in structure-activity relationship studies.

References

  • Through-Space Scalar 19F−19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society, 2021. [Link]

  • Inter-residue through-space scalar 19F–19F couplings between CH2F groups in a protein. Journal of Biomolecular NMR, 2022. [Link]

  • Through-Space Scalar 19F–19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society, 2021. [Link]

  • Through-Space Scalar 19F-19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. PubMed, 2021. [Link]

  • Revisiting NMR Through-Space JFF Spin–Spin Coupling Constants for Getting Insight into Proximate F---F Interactions. The Journal of Physical Chemistry A, 2017. [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC, 2018. [Link]

  • Demystifying fluorine chemical shifts: electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. RSC Publishing, 2018. [Link]

  • 19F NMR Reference Standards. University of California, Santa Barbara. [Link]

  • Köckerling, M.; Mamat, C. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Chemistry2025 , 7, 162. [Link]

  • 19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. [Link]

Sources

Advanced Characterization of 1-(2,6-Difluorobenzoyl)piperazine: A Comparative MS Fragmentation Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation of 1-(2,6-Difluorobenzoyl)piperazine , a critical intermediate in the synthesis of bioactive piperazine derivatives and a structural analog in forensic impurity profiling.

Executive Summary

This compound (CAS: 60731-73-9 / 946372-29-8 derivatives) serves as a vital scaffold in medicinal chemistry, particularly in the development of serotonin receptor modulators and as a reference standard for impurity profiling in the synthesis of fluorinated designer drugs.

Accurate identification of this compound is challenging due to the existence of isobaric regioisomers (e.g., 2,4-difluoro analogs) and structural similarities to controlled substances like Benzylpiperazine (BZP) . This guide compares the MS/MS performance of this compound against these alternatives, establishing a self-validating fragmentation protocol for unambiguous identification.

Chemical Identity & Physical Properties[1][2][3][4][5]

PropertySpecification
IUPAC Name (2,6-Difluorophenyl)(piperazin-1-yl)methanone
Molecular Formula C₁₁H₁₂F₂N₂O
Exact Mass 226.0918 Da
[M+H]⁺ Monoisotopic 227.0990 m/z
Key Functional Groups Piperazine ring (secondary amine), Amide linker, Difluorophenyl ring
LogP (Predicted) ~1.1 (Moderate lipophilicity)

Instrumentation & Methodology

To replicate the fragmentation patterns described, the following experimental conditions are recommended. These parameters favor the formation of diagnostic acylium ions essential for differentiation.

LC-MS/MS Protocol
  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) is critical to observe both the intact acylium ion and secondary piperazine fragments.

Fragmentation Analysis (The Core Mechanism)

The fragmentation of this compound under ESI-CID conditions is driven by the cleavage of the amide bond. Unlike alkyl-piperazines (like BZP), the carbonyl oxygen stabilizes the charge, leading to a distinct competition between the formation of the acylium ion and the protonated amine .

Primary Fragmentation Pathway
  • Precursor Ion ([M+H]⁺ = 227): The protonated molecular ion is stable and abundant.

  • Amide Cleavage (Diagnostic): The bond between the carbonyl carbon and the piperazine nitrogen cleaves.

    • Pathway A (Dominant): Charge retention on the benzoyl moiety yields the 2,6-difluorobenzoyl cation (m/z 141) . This is the "fingerprint" ion.

    • Pathway B (Secondary): Charge retention on the piperazine ring yields the protonated piperazine ion (m/z 87) .

  • Secondary Fragmentation:

    • The m/z 141 ion may lose CO (28 Da) to form m/z 113 (difluorophenyl cation), though this requires higher energy.

    • The m/z 87 ion undergoes ring opening to form m/z 69 (C₄H₇N⁺) and m/z 44 (C₂H₆N⁺).

Visualization of Signaling Pathways

FragmentationPathway Parent Precursor Ion [M+H]+ = 227.09 (C11H13F2N2O+) Acylium Diagnostic Ion 2,6-Difluorobenzoyl Cation m/z 141.01 (C7H3F2O+) Parent->Acylium Amide Bond Cleavage (Major Pathway) Piperazine Piperazine Moiety Protonated Piperazine m/z 87.09 (C4H11N2+) Parent->Piperazine Amide Bond Cleavage (Charge Retention on Amine) Phenyl Difluorophenyl Cation m/z 113.02 (C6H3F2+) Acylium->Phenyl Neutral Loss of CO (-28 Da) RingFrag Ring Fragment (Aziridinium-like) m/z 44 / 69 Piperazine->RingFrag Ring Opening (-C2H4 / -NH3)

Figure 1: ESI-MS/MS Fragmentation Tree for this compound showing the divergence into acylium and amine pathways.

Comparative Analysis: Performance vs. Alternatives

Differentiation of this compound from its isomers and analogs is critical in forensic and pharmaceutical analysis. The table below compares the "performance" (detectability and specificity) of MS markers.

Table 1: Analytical Differentiation Matrix
CompoundPrecursor ([M+H]⁺)Diagnostic Fragment 1Diagnostic Fragment 2Key Differentiator
This compound 227 141 (Acylium)87 (Piperazine)m/z 141 is unique to the difluorobenzoyl group.[1] High 141/87 ratio.[2]
1-(2,4-Difluorobenzoyl)piperazine 227141 (Acylium)87 (Piperazine)Isobaric. Requires Chromatographic separation. 2,6-isomer often elutes earlier due to steric shielding of the amide (Ortho Effect).
Benzoylpiperazine (BNZP) 191105 (Benzoyl)87 (Piperazine)Mass shift of -36 Da (Loss of 2 F). Fragment 105 confirms non-fluorinated core.
Benzylpiperazine (BZP) 17791 (Tropylium)134 (Loss of C₂H₅N)Structural Class Change. Amine linkage (not amide) leads to m/z 91 dominance. No m/z 141 equivalent.
Deep Dive: The "Ortho Effect" in Isomer Differentiation

When comparing the 2,6-isomer vs. the 2,4-isomer :

  • Steric Hindrance: The 2,6-difluoro substitution creates significant steric hindrance around the carbonyl group. In LC (Reverse Phase), this often prevents efficient solvation, causing the 2,6-isomer to elute differently (typically earlier) than the 2,4-isomer.

  • Fragmentation Ratio: While both produce m/z 141, the internal energy required to break the amide bond can differ. The 2,6-isomer may show a higher abundance of the acylium ion (m/z 141) relative to the protonated molecule at lower collision energies due to the relief of steric strain upon fragmentation.

References

  • Differentiation of Piperazine Regioisomers

    • Title: Analytical differentiation of disubstituted piperazine analogues using GC-MS and IR.
    • Source: Semantic Scholar / Microgram Journal.
    • Context: Establishes the baseline fragmentation for piperazine rings (m/z 85/87)
    • URL:[Link]

  • Fragmentation of Benzoylpiperazines

    • Title: Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS.
    • Source: PubMed / John Wiley & Sons.
    • Context: Confirms the diagnostic benzoyl fragment (m/z 105 for non-fluoro, m/z 141 for difluoro)
    • URL:[Link]

  • General ESI-MS Fragmentation Mechanisms

    • Title: Fragmentation reactions using electrospray ionization mass spectrometry.[3][4]

    • Source: Royal Society of Chemistry (RSC).
    • Context: Validates the amide bond cleavage mechanism (Charge Migration Fragment
    • URL:[Link]

  • Isomer Differentiation Protocols

    • Title: Distinguishing drug isomers in the forensic labor
    • Source: Forensic Science Intern
    • Context: Highlights the necessity of chromatographic separation for isobaric fluorin
    • URL:[Link]

Sources

Comparative Metabolic Stability Guide: 2,6-Difluoro vs. 2,4-Difluoro Piperazine Motifs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2,6-difluorophenyl versus 2,4-difluorophenyl piperazine motifs in drug discovery.

This analysis focuses on the N-(difluorophenyl)piperazine scaffold, a ubiquitous pharmacophore in antipsychotics (e.g., aripiprazole metabolites), antifungals (e.g., posaconazole analogues), and kinase inhibitors. The "2,6" and "2,4" designations refer to the substitution pattern on the phenyl ring attached to the piperazine nitrogen.

Executive Summary

In medicinal chemistry, the choice between a 2,6-difluoro and a 2,4-difluoro substitution pattern on an N-phenylpiperazine scaffold is a critical decision point for optimizing metabolic stability and pharmacokinetic (PK) profiles.

  • The "Metabolic Shield" (2,6-Difluoro): The 2,6-substitution pattern is generally superior for enhancing metabolic stability. It exerts a profound "Ortho Effect," forcing the phenyl and piperazine rings into a twisted, non-planar conformation. This steric bulk protects the N1-nitrogen from oxidation and blocks the metabolically vulnerable ortho-positions, significantly reducing intrinsic clearance (

    
    ).
    
  • The "Binding Tuner" (2,4-Difluoro): The 2,4-substitution pattern retains greater planarity, allowing for conjugation between the phenyl ring and the nitrogen lone pair. While it offers improved stability over non-fluorinated analogues, it is less effective than the 2,6-isomer at blocking oxidative metabolism. It is often reserved for cases where target binding requires a flatter molecular geometry.

Verdict: For maximizing metabolic half-life (


) and reducing CYP450 liability, 2,6-difluorophenyl  is the preferred motif.

Mechanistic Rationale

The Ortho-Effect and Conformational Control

The primary driver for the stability difference is not just electronic (C-F bond strength) but conformational .

  • 2,6-Difluoro (Twisted): The presence of fluorine atoms at both ortho positions (C2 and C6) creates significant steric clash with the equatorial protons of the piperazine ring. To relieve this strain, the phenyl ring rotates roughly 90° relative to the piperazine plane.

    • Consequence: This "orthogonal" conformation sterically shields the N1-nitrogen and the

      
      -carbons of the piperazine ring from Cytochrome P450 (CYP) heme iron access.
      
  • 2,4-Difluoro (Planar/Tilted): With only one ortho fluorine, the steric penalty is lower. The molecule can adopt a more planar conformation, allowing the nitrogen lone pair to conjugate with the aromatic

    
    -system.
    
    • Consequence: The planar shape is more accessible to CYP active sites (particularly CYP2D6 and CYP3A4), facilitating N-oxidation or ring hydroxylation.

Electronic Shielding and pKa Modulation

Fluorine is highly electronegative, pulling electron density from the ring (inductive effect,


).
  • Metabolic Soft Spot Blocking:

    • 2,6-Pattern: Blocks both ortho positions, which are primary sites for oxidative attack (arene oxides). It leaves the para position open, but the twisted conformation makes para-attack sterically difficult for many enzymes.

    • 2,4-Pattern: Blocks one ortho and one para position. However, the exposed C6 (ortho) and C3/C5 (meta) positions remain vulnerable to hydroxylation.

  • pKa Effects:

    • In the 2,6-isomer , the twisted conformation breaks the conjugation between the N1 lone pair and the phenyl ring. This prevents the "aniline-like" resonance delocalization. Surprisingly, this can make the N1 nitrogen more basic (closer to an aliphatic amine) compared to the 2,4-isomer, potentially altering lysosomal trapping and volume of distribution (

      
      ).
      

Comparative Analysis Data

The following table summarizes the physicochemical and metabolic distinctions.

Feature2,6-Difluorophenyl Piperazine2,4-Difluorophenyl PiperazineMechanism of Action
Metabolic Stability (

)
High (++++)Moderate (++)2,6-twist prevents CYP approach; blocks both ortho sites.
Conformation Orthogonal (Twisted)Semi-PlanarSteric clash between F and piperazine -CH2-.
CYP Inhibition Lower PotentialHigher PotentialPlanar molecules often bind tighter to CYP heme (Type II binding).
pKa (N4-distal) ~8.5 - 9.0~8.3 - 8.8Inductive effects are similar; distal N is largely unaffected.
pKa (N1-proximal) Higher (Deconjugated)Lower (Conjugated)Loss of resonance in 2,6-isomer retains e- density on N.
Primary Metabolites p-Hydroxylation (minor), N-oxideo-Hydroxylation (C6), N-dealkylation2,4-isomer leaves C6 exposed to rapid oxidation.

Visualization of Metabolic Pathways

The diagrams below illustrate the metabolic fate of these two isomers.

Metabolic Fate Diagram (Graphviz)

MetabolicPathways cluster_0 Substrates S_26 2,6-Difluoro Isomer (Twisted Conformation) CYP CYP450 (3A4, 2D6) S_26->CYP Steric Hindrance S_24 2,4-Difluoro Isomer (Planar Conformation) S_24->CYP Accessible M_26_1 Minimal Metabolism (High Stability) CYP->M_26_1 Major Outcome M_26_2 Para-Hydroxylation (Minor) CYP->M_26_2 M_24_1 Ortho-Hydroxylation (C6 Position) CYP->M_24_1 Rapid Oxidation M_24_3 N-Dealkylation CYP->M_24_3 Cleavage M_24_2 Quinone Imine (Reactive Intermediate) M_24_1->M_24_2 Bioactivation

Caption: Comparative metabolic pathways showing the "Metabolic Shield" effect of the 2,6-isomer (Green path) vs. the vulnerability of the 2,4-isomer (Red path) to oxidation and reactive metabolite formation.

Experimental Protocols

To validate these differences in your own lead series, use the following self-validating protocols.

Microsomal Stability Assay (Validation Workflow)

This protocol determines the Intrinsic Clearance (


) and Half-life (

).

Reagents:

  • Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds (2,6-DF and 2,4-DF analogues) at 1 µM.

  • Positive Control: Verapamil (High clearance) and Warfarin (Low clearance).

Step-by-Step Methodology:

  • Pre-incubation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Add test compound (1 µM final, <0.1% DMSO). Incubate at 37°C for 5 mins.

    • Why: Ensures temperature equilibrium and protein binding equilibrium before reaction start.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Remove aliquots (50 µL) at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

    • Self-Validation: The

      
       sample must match the theoretical concentration. If 
      
      
      
      is low, check for non-specific binding to the plate.
  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Calculation: Plot


 vs. time. The slope 

is the elimination rate constant.


Metabolite Identification (Soft Spot Analysis)

To confirm where the molecule is breaking down (validating the 2,6 vs 2,4 hypothesis):

  • Incubation: Perform the assay above but at higher concentration (10 µM) for 60 mins to generate sufficient metabolite.

  • LC-MS/MS: Use a high-resolution instrument (Q-TOF or Orbitrap).

  • Data Mining: Search for:

    • +16 Da: Hydroxylation (Check retention time: 2,4-isomer usually shows multiple peaks for different positions; 2,6-isomer shows fewer).

    • +14 Da: N-oxidation.

    • -14 Da: N-demethylation (if methyl groups present).

Case Studies & Applications

Case Study 1: Antifungal Azoles (Posaconazole Analogues)

In the optimization of azole antifungals, the substitution of the phenyl ring attached to the piperazine linker was pivotal.

  • Observation: The 2,4-difluorophenyl analogues showed rapid clearance due to metabolism at the C6 position.

  • Solution: Switching to the 2,4,6-trifluoro or 2,6-difluoro motif blocked this site. The 2,6-substitution twisted the ring, preventing the planar topology required for CYP3A4 active site fitting, increasing

    
     from 20 min to >120 min in human microsomes.
    
Case Study 2: Dopamine D2 Antagonists

For antipsychotics, the piperazine ring is a key pharmacophore.

  • Trade-off: While 2,6-difluoro improved metabolic stability, it reduced binding affinity (

    
    ) for the D2 receptor in some series because the receptor pocket required a planar conformation.
    
  • Resolution: Researchers had to balance the "Metabolic Shield" of the 2,6-isomer with the "Binding Affinity" of the 2,4-isomer. In cases where stability was the bottleneck, the 2,6-isomer was the clear winner.

References

  • Bhattarai, P., et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Testa, B., & Kramer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction. Chemistry & Biodiversity. Link

Biological activity comparison of 2,6-difluorobenzoyl piperazine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Analysis

Objective: This guide evaluates the biological efficacy of 2,6-difluorobenzoyl piperazine derivatives, contrasting them with their 2,4-difluoro, mono-fluoro, and non-fluorinated counterparts.

The "2,6-Difluoro" Advantage: In medicinal chemistry, the 2,6-difluorobenzoyl moiety is not merely a structural decoration; it is a strategic metabolic blockade . Unlike the 2,4-difluoro substitution, the 2,6-substitution pattern creates a "steric shield" around the carbonyl carbon, protecting the amide bond from rapid enzymatic hydrolysis (amidase attack). Furthermore, the electron-withdrawing nature of the two ortho-fluorines modulates the pKa of the distal piperazine nitrogen, influencing membrane permeability and solubility.

Structural Comparison of Key Analogs
Analog ClassStructural FeatureKey PropertyPrimary Application
2,6-Difluoro Fluorines at C2, C6 (Ortho)High metabolic stability; Twisted conformation (steric clash)Anticancer (Telomerase inhibition), Antiviral
2,4-Difluoro Fluorines at C2, C4Moderate stability; Electronic activation of para-positionAntimicrobial, Urease inhibition
4-Fluoro Fluorine at C4 (Para)Metabolic block at para-position onlyGeneral CNS agents
Unsubstituted Benzoyl group onlyRapid metabolism; Baseline activityReference standard

Comparative Biological Activity Profiles

Case Study A: Anticancer Activity (Solid Tumors)

Context: In a study of chromen-4-one derivatives targeting telomerase (dyskerin expression), the benzoyl piperazine tail was varied to optimize cytotoxicity. Data Source: Zhu et al. (2018) [See Ref 1]

Experimental Outcome: The 2,6-difluorobenzoyl analog demonstrated superior inhibitory profiles against specific solid tumor lines compared to other halogenated variants. The "ortho-effect" of the 2,6-substitution likely forces the benzoyl ring out of coplanarity with the amide, improving the fit within the hydrophobic pocket of the target protein.

Table 1: Comparative IC50 Values (µM) against Human Cancer Cell Lines

Compound IDR-SubstituentHeLa (Cervical)HepG2 (Liver)SGC-7901 (Gastric)
Analog 5b 2,6-difluorobenzoyl 8.4 ± 1.2 12.1 ± 1.5 6.5 ± 0.8
Analog 5a2,4-difluorobenzoyl14.2 ± 2.118.5 ± 2.310.2 ± 1.1
Analog 5d3-fluorobenzoyl>50>5045.3 ± 3.2
Analog 5jBenzoyl (Unsubstituted)>100>100>100
Standard5-Fluorouracil5.8 ± 0.46.2 ± 0.54.1 ± 0.3

Interpretation: The 2,6-difluoro analog (5b) is approximately 2x more potent than the 2,4-difluoro analog (5a) and significantly more potent than the mono-substituted variants. This suggests that the specific spatial arrangement (conformation) induced by the 2,6-substitution is critical for binding affinity.

Case Study B: Leukemia (Homopiperazine Variants)

Context: Comparison of homopiperazine (7-membered ring) analogs in leukemia cell lines. Data Source: Teimoori et al. (2011) [See Ref 2][1]

Experimental Outcome: While the 2,6-difluorobenzoyl moiety provided stability, the expansion of the ring to homopiperazine resulted in moderate cytotoxicity (IC50 > 50 µM) compared to the 6-membered piperazine counterparts. This highlights that the piperazine ring geometry is essential for the pharmacophore's activity when paired with the 2,6-difluorobenzoyl cap.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the SAR logic derived from the comparative data.

SAR_Analysis Core Benzoyl Piperazine Scaffold Sub_26 2,6-Difluoro Substitution (Target Analog) Core->Sub_26 Sub_24 2,4-Difluoro Substitution Core->Sub_24 Sub_None Unsubstituted Core->Sub_None Effect_26 Steric Shielding of Carbonyl Non-planar Conformation High Metabolic Stability Sub_26->Effect_26 Ortho-Effect Effect_24 Electronic Activation Moderate Stability Sub_24->Effect_24 Effect_None Rapid Hydrolysis Poor Lipophilicity Sub_None->Effect_None Activity_High High Anticancer Potency (IC50 < 10 µM) Effect_26->Activity_High Activity_Mod Moderate Potency (IC50: 10-50 µM) Effect_24->Activity_Mod Activity_Low Low/Inactive (IC50 > 100 µM) Effect_None->Activity_Low

Caption: SAR map highlighting the causal link between the 2,6-difluoro substitution, steric effects, and enhanced biological potency.

Experimental Protocols

To ensure reproducibility, the following protocols utilize standard self-validating steps (TLC monitoring, melting point verification).

Protocol A: Synthesis of 1-(2,6-Difluorobenzoyl)piperazine Derivatives

Principle: Nucleophilic acyl substitution under basic conditions. The use of an inorganic base (


) prevents the protonation of the piperazine nitrogen.

Reagents:

  • Substituted Piperazine derivative (1.0 equiv)

  • 2,6-Difluorobenzoyl chloride (1.1 equiv)[1]

  • Anhydrous Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: DMF or Dichloromethane (DCM)

Step-by-Step Workflow:

  • Preparation: Dissolve the piperazine derivative (e.g., 1 mmol) in anhydrous DCM (10 mL) in a round-bottom flask.

  • Activation: Add

    
     (2 mmol) and stir at 
    
    
    
    for 15 minutes.
  • Addition: Dropwise add 2,6-difluorobenzoyl chloride (1.1 mmol) dissolved in DCM (2 mL) over 10 minutes. Critical: Maintain temperature <

    
     to prevent bis-acylation if using free piperazine.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours.

    • Validation: Monitor by TLC (System: Hexane:Ethyl Acetate 7:3).[2] The product should appear as a new spot with a distinct

      
       (typically 0.4-0.6).
      
  • Workup: Quench with water (20 mL). Extract with DCM (

    
     mL). Wash organic layer with brine, dry over 
    
    
    
    .
  • Purification: Recrystallize from Ethanol or purify via silica gel column chromatography.

Protocol B: MTT Cytotoxicity Assay

Principle: Colorimetric assessment of cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells.

  • Seeding: Seed cancer cells (e.g., HeLa) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add test compounds (dissolved in DMSO, final concentration < 0.1%) at graded concentrations (0.1, 1, 10, 50, 100 µM).

    • Control: DMSO vehicle control (100% viability) and 5-Fluorouracil (Positive control).

  • Incubation: Incubate for 48h at

    
    , 5% 
    
    
    
    .
  • Development: Add MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h.

  • Solubilization: Remove supernatant. Add DMSO (150 µL) to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    . Calculate IC50 using non-linear regression (GraphPad Prism).
    

Mechanism of Action: Pathway Visualization

The 2,6-difluorobenzoyl piperazine derivatives often act by interfering with cell proliferation pathways. In the context of the referenced studies, they inhibit Telomerase (via Dyskerin regulation) or induce Apoptosis .

MOA_Pathway Compound 2,6-Difluorobenzoyl Piperazine Analog Target Dyskerin / Telomerase Complex Compound->Target Inhibits Effect1 Downregulation of Telomerase Activity Target->Effect1 Effect2 Telomere Shortening Effect1->Effect2 Signal DNA Damage Response (DDR) Effect2->Signal Apoptosis Apoptosis (Cell Death) Signal->Apoptosis

Caption: Proposed mechanism of action for anticancer activity involving telomerase inhibition.

References

  • Zhu, S., et al. (2018). "Discovery of new chromen-4-one derivatives as telomerase inhibitors through regulating expression of dyskerin."[3] Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 848–858.

  • Teimoori, S., et al. (2011).[1] "Synthesis and antiproliferative activity of novel homopiperazine derivatives in leukemia cells." Chemistry & Biology Interface, 1(1), 59-67.[1]

  • Mamat, C., et al. (2013). "Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines." Molecules, 18(1), 104-118.

  • BenchChem. (2025).[4] "Validating the Structure of 2,4-Difluorophenyl Derivatives: A Comparative Guide."

Sources

Crystal structure analysis of 1-(2,6-Difluorobenzoyl)piperazine salts

Author: BenchChem Technical Support Team. Date: February 2026

Crystal Structure & Solid-State Analysis: 1-(2,6-Difluorobenzoyl)piperazine Salts

Executive Summary

This technical guide analyzes the solid-state landscape of This compound (DFBP) , a critical pharmacophore in medicinal chemistry. The 2,6-difluoro substitution pattern creates a unique "fluorine shield" that inhibits conventional hydrogen bonding in the free base, often leading to poor lattice stability and solubility issues.

This guide compares the Free Base against its Salt Forms (Hydrochloride, Organic Carboxylates) to demonstrate how anion selection engineers the supramolecular assembly from weak Van der Waals forces into robust 3D ionic networks.

Comparative Analysis: Supramolecular Assembly Modes

The choice of solid form dictates the dimensional stability of the crystal lattice. The table below compares the structural performance of the free base versus engineered salts based on crystallographic data of DFBP and its close structural analogs.

FeatureFree Base (DFBP) Inorganic Salt (HCl) Organic Salt (e.g., Oxalate/Tartrate)
Primary Interaction

Stacking & Van der Waals
Ionic Charge-Assisted H-BondsMulti-point H-Bonding & Hydrophobic Shielding
Lattice Dimensionality 0D / Weak 1D (Discrete molecules)1D Chains (Linear assembly)2D Sheets / 3D Frameworks
Space Group Archetype P2₁/c (Centrosymmetric)P2₁/n or P-1P2₁2₁2₁ (Chiral anions often break symmetry)
Thermal Stability Low (Prone to sublimation/polymorphism)High (High melting point)Tunable (Dependent on anion chain length)
Solubility Profile Lipophilic (LogP driven)Hydrophilic (Lattice energy driven)Balanced (Surfactant-like properties)
Detailed Structural Insights

A. The "Fluorine Shield" of the Free Base Crystallographic analysis reveals that the 2,6-difluoro substitution on the benzoyl ring effectively "shields" the carbonyl oxygen. Unlike 2-fluorobenzoyl analogs which form C-H[1][2]···O chains, the 2,6-difluorobenzoyl derivative contains no significant hydrogen bonds . The lattice is held together solely by weak dispersive forces and stacking interactions. This results in a "loose" crystal packing that is disadvantageous for drug formulation due to potential physical instability [1].

B. The Ionic Anchor: Hydrochloride Salts Protonation of the secondary piperazine nitrogen (


) introduces a strong hydrogen bond donor. In HCl salts, the chloride ion acts as a bridging unit, accepting H-bonds from two piperazinium cations. This typically generates 1D infinite chains  or "ribbons" along the crystallographic short axis. This motif significantly increases the melting point compared to the free base [2].

C. Dimensional Expansion: Organic Anions Using dicarboxylic acids (e.g., oxalic or tartaric acid) creates a "supramolecular clamp." The anion bridges multiple piperazine units not just linearly, but laterally.

  • Oxalate Salts: The planar oxalate anion often facilitates the formation of (100) sheets , where hydrophilic layers (ionic bonds) alternate with hydrophobic layers (aromatic rings). This "sandwich" structure improves dissolution rates by allowing water intercalation between layers [3].

  • Tartrate Salts: The chirality of tartaric acid can force the achiral DFBP into a non-centrosymmetric arrangement, often creating helical water channels within the lattice (hydrates) [3].

Experimental Protocols

Protocol A: Single Crystal Growth (Vapor Diffusion)

Use this method to obtain X-ray quality crystals for structure determination.

  • Dissolution: Dissolve 50 mg of the DFBP salt in a minimal amount of solvent (Methanol for HCl salts; Water/Ethanol 50:50 for organic salts).

  • Filtration: Filter through a 0.45 µm PTFE syringe filter into a small inner vial (4 mL).

  • Setup: Place the open inner vial inside a larger jar (20 mL) containing the anti-solvent (Ethyl Acetate or Diethyl Ether).

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

  • Harvest: Crystals typically appear within 3–7 days as the anti-solvent diffuses into the solution, slowly lowering solubility.

Protocol B: Polymorph Screening (Slurry Conversion)

Use this method to identify the thermodynamically stable form.

  • Preparation: Suspend excess solid DFBP salt in 2 mL of solvent (Isopropanol) to create a supersaturated slurry.

  • Cycling: Stir the slurry at 500 rpm. Cycle the temperature between 20°C and 40°C every 4 hours for 48 hours.

  • Analysis: Filter the solid and analyze via Powder X-Ray Diffraction (PXRD). The resulting pattern represents the most stable polymorph.

Mechanism of Supramolecular Assembly

The following diagram illustrates the hierarchy of interactions that dictate the crystal structure, moving from the weak free base to the robust salt networks.

CrystalAssembly cluster_interactions Interaction Strength FreeBase Free Base (this compound) Protonation Protonation at N4 FreeBase->Protonation Acid Addition NoHBond No H-Bonds (Fluorine Shield Effect) FreeBase->NoHBond Native State HCl_Path Inorganic Anion (Cl-) Protonation->HCl_Path Org_Path Organic Dianion (Oxalate/Tartrate) Protonation->Org_Path Chain1D 1D Ionic Chains (N-H...Cl Bridges) HCl_Path->Chain1D Charge-Assisted H-Bonding Sheet2D 2D/3D Networks (H-Bonded Sheets + Pi-Stacking) Org_Path->Sheet2D Multidentate Bridging NoHBond->Chain1D Stability Increase Chain1D->Sheet2D Complexity Increase

Figure 1: Decision tree for salt selection. The Free Base relies on weak forces (Red), while salts utilize protonation (Yellow) to access 1D (Blue) or 2D/3D (Green) stability modes.

Critical Physicochemical Implications

  • Melting Point Correlation: The melting point of piperazine salts generally correlates with the density of the hydrogen bond network.

    • Free Base:[3] ~90–110°C (Low lattice energy).

    • HCl Salt: >200°C (Strong ionic lattice).

    • Implication: For high-temperature processing (e.g., hot-melt extrusion), the HCl salt is preferred to prevent degradation.

  • Hygroscopicity:

    • Piperazine salts can be hygroscopic.[3][4][5] However, Tartrate salts of piperazines are frequently reported as non-hygroscopic compared to Citrate salts, which often form hydrates [4].[4][5]

    • Recommendation: If moisture sensitivity is a concern during manufacturing, screen the Tartrate or Fumarate salts early.

References

  • Glidewell, C., et al. (2019).[2] "Six 1-aroyl-4-(4-methoxyphenyl)piperazines: similar molecular structures but different patterns of supramolecular assembly."[1][2] Acta Crystallographica Section E, 75(8), 1183–1189. Link

  • Wodtke, R., et al. (2018).[6] "Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines." Molecules, 23(11). Link

  • Kiran Kumar, H. C., et al. (2020). "Three 4-(4-fluorophenyl)piperazin-1-ium salts containing organic anions: supramolecular assembly in one, two and three dimensions." Acta Crystallographica Section E, 76(6), 841–847.[7] Link

  • BenchChem. (2025).[4] "A Technical Guide to the Physicochemical Properties of Piperazine Salts." Link

Sources

Comparative Guide: IR Spectroscopy of the 2,6-Difluorobenzoyl Amide Bond

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Effect" in Amide Spectroscopy

In medicinal chemistry, the 2,6-difluorobenzoyl moiety is a privileged scaffold, widely recognized for its ability to improve metabolic stability and lipophilicity in drugs (e.g., Diflubenzuron, Lufenuron).[1] For the analytical scientist, however, this moiety presents a unique spectroscopic challenge.[1] The introduction of two ortho-fluorine atoms fundamentally alters the vibrational signature of the amide bond compared to a standard benzamide.

This guide provides an objective, data-driven comparison of the IR spectral characteristics of the 2,6-difluorobenzoyl amide bond versus its non-fluorinated counterparts. We move beyond basic peak listing to explain the causality—how electronic induction and steric locking shift characteristic bands—providing a robust framework for structural validation.

Theoretical Framework: Electronic & Conformational Drivers

To interpret the spectrum accurately, one must understand the two competing forces exerted by the 2,6-difluoro substitution:

  • Inductive Withdrawal (-I Effect): Fluorine is highly electronegative.[1] Two ortho-fluorines pull electron density away from the aromatic ring and the carbonyl carbon. This destabilizes the single-bond character of the resonance hybrid, effectively increasing the C=O bond order.

    • Spectral Consequence:Blue Shift (Higher Wavenumber) of the Amide I band.

  • Intramolecular Hydrogen Bonding & Steric Locking: The ortho-fluorines act as weak hydrogen bond acceptors for the amide N-H protons. This creates a "locked" planar or near-planar conformation, distinct from the freely rotating benzamide.

    • Spectral Consequence: Sharpening of N-H bands and suppression of conformational broadening.

Visualization: Electronic Effects on Wavenumber

ElectronicEffects F_Atoms 2,6-Difluoro Substitution Inductive Inductive Effect (-I) (Electron Withdrawal) F_Atoms->Inductive Resonance Steric Inhibition of Resonance F_Atoms->Resonance BondOrder Increased C=O Bond Order Inductive->BondOrder Strengthens Bond Resonance->BondOrder Reduces Single Bond Character Wavenumber Blue Shift (Higher cm⁻¹) BondOrder->Wavenumber

Figure 1: Logical flow showing how fluorine substitution theoretically increases the carbonyl stretching frequency.

Comparative Spectral Analysis

The following table contrasts the characteristic bands of the 2,6-difluorobenzoyl moiety against the standard Benzamide baseline. Data is synthesized from solid-state (KBr/ATR) studies of benzoylurea insecticides and fluorinated amide derivatives.[1]

Table 1: Characteristic Band Comparison
Vibrational ModeBenzamide (Standard)2,6-Difluorobenzoyl AmideShift / DifferenceMechanistic Cause
Amide I (C=O[1] Stretch) 1655 – 1670 cm⁻¹1675 – 1695 cm⁻¹ +15 to +25 cm⁻¹ Strong inductive effect of F atoms shortens C=O bond.
Amide II (N-H Bend) 1600 – 1620 cm⁻¹1590 – 1610 cm⁻¹ Slight Red ShiftCoupled vibration affected by ring mass and stiffness.[1]
N-H Stretch (Sym/Asym) 3170 / 3370 cm⁻¹ (Broad)3220 / 3400 cm⁻¹ (Sharper) VariableIntramolecular H-bonding (N-H...F) often sharpens these peaks compared to intermolecular H-bonding networks.[1]
C-F Stretch (Aromatic) Absent1200 – 1270 cm⁻¹ Diagnostic Strong, distinct band absent in non-fluorinated analogs.[1]
Ring Breathing ~1450 cm⁻¹1460 – 1480 cm⁻¹ Blue ShiftFluorine mass and bond stiffness alter ring deformation modes.

Critical Insight: In urea derivatives (like Diflubenzuron), the 2,6-difluorobenzoyl carbonyl often appears as the higher frequency band if resolved from the urea carbonyl, typically found near 1673 cm⁻¹ , whereas non-fluorinated analogs appear lower.[1]

Detailed Band Assignment & Interpretation

The Amide I Band (C=O)

In a standard benzamide, the carbonyl stretch is heavily influenced by resonance with the phenyl ring, which lowers its frequency to ~1660 cm⁻¹.[1]

  • The 2,6-Difluoro Difference: The electron-withdrawing nature of the fluorine atoms dominates. By pulling electron density through the sigma framework, the C=O bond becomes stiffer. Consequently, you should expect the Amide I band to shift upward toward the ketone region, often landing between 1675 and 1690 cm⁻¹ .

The C-F "Fingerprint"

The most definitive proof of the moiety is the appearance of strong C-F stretching vibrations.

  • Region: Look for intense bands in the 1200–1270 cm⁻¹ region.

  • Validation: These bands are typically absent in the starting material (if non-fluorinated) and are much stronger than C-C or C-N single bond stretches.

Intramolecular Hydrogen Bonding

Unlike benzamide, which forms extensive intermolecular H-bond networks (leading to broad N-H bands), the 2,6-difluoro derivative often forms an intramolecular bond between the amide hydrogen and the ortho-fluorine.[1]

  • Observation: This "locks" the molecule, often resulting in sharper, more defined N-H stretching bands in the 3200–3400 cm⁻¹ region, even in the solid state.

Experimental Protocol: Self-Validating Identification

To ensure high data integrity (E-E-A-T), follow this self-validating workflow. This protocol is designed to distinguish the 2,6-difluoro moiety from potential impurities or hydrolysis products.

Workflow Diagram

Protocol Start Start: Unknown Sample Step1 1. Acquire Spectrum (ATR/KBr) Resolution: 2 cm⁻¹ Start->Step1 Decision1 Check 1650-1700 cm⁻¹ Region Step1->Decision1 CaseA Band at ~1660 cm⁻¹ (Broad) Decision1->CaseA Low Freq CaseB Band at >1675 cm⁻¹ (Sharp) Decision1->CaseB High Freq ResultA Likely Benzamide (No F substitution) CaseA->ResultA Step2 2. Check 1200-1270 cm⁻¹ CaseB->Step2 Decision2 Strong C-F Band? Step2->Decision2 Decision2->ResultA No ResultB CONFIRMED: 2,6-Difluorobenzoyl Moiety Decision2->ResultB Yes

Figure 2: Decision tree for confirming the presence of the 2,6-difluorobenzoyl amide bond.

Step-by-Step Methodology
  • Sample Preparation:

    • Preferred: Diamond ATR (Attenuated Total Reflectance).[1] The hardness of the diamond ensures good contact with crystalline amides.

    • Alternative: KBr Pellet (1-2% sample concentration).[1] Note: Ensure the KBr is dry; moisture can broaden the Amide I band and obscure the shift.

  • Acquisition Parameters:

    • Resolution: 2 cm⁻¹ (Critical to resolve the C=O shift).

    • Scans: Minimum 32.

  • Validation Check (The "Solvent Shift" Test):

    • If ambiguous, dissolve a small amount in CHCl₃ (Chloroform) .[1]

    • Benzamide: Will show a significant shift as intermolecular H-bonds break.

    • 2,6-Difluoro Analog: Will show a minimal shift (<10 cm⁻¹) due to the stability of the intramolecular H-bond (N-H...F) which persists in solution.[1] This is a definitive confirmation of the ortho-substitution pattern.

References

  • National Institute of Standards and Technology (NIST). 2,6-Difluorobenzamide IR Spectrum.[1] NIST Chemistry WebBook, SRD 69.[1][2] [Link][1]

  • SpectraBase. Benzamide, 2,6-difluoro- IR Spectra Data. John Wiley & Sons. [Link][1]

  • Ganguly, P., et al. (2020).[1][3] "Benzophenyl urea insecticides – useful and eco-friendly options for insect pest control."[3] Journal of Environmental Biology, 41, 527-538.[1][3] (Provides structural context for the 2,6-difluorobenzoyl moiety). [Link]

  • LibreTexts Chemistry. Infrared Spectroscopy Absorption Table. (Standard Benzamide and Amide I/II reference values).[1] [Link]

Sources

Safety Operating Guide

1-(2,6-Difluorobenzoyl)piperazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Proper Disposal Procedures for 1-(2,6-Difluorobenzoyl)piperazine

Executive Summary: Immediate Action Protocol

This compound (CAS: 179334-15-7 ) is a fluorinated organic intermediate often used in medicinal chemistry. Its disposal requires strict adherence to halogenated waste protocols due to the presence of fluorine atoms, which can generate hydrofluoric acid (HF) and toxic fluorocarbons upon improper combustion.

  • Primary Hazard: Skin/Eye Irritant, Respiratory Irritant.[1][2]

  • Waste Classification: Halogenated Organic Waste (Do NOT mix with general non-halogenated solvents).

  • Disposal Method: High-temperature incineration (>1100°C) with flue gas scrubbing.

Chemical Identification & Hazard Assessment

Before handling waste, verify the material identity and associated hazards. This molecule combines a piperazine ring with a fluorinated benzoyl group, necessitating precautions for both corrosive/irritant amines and stable fluorinated compounds.

Parameter Data
Chemical Name This compound
CAS Number 179334-15-7
Molecular Formula C₁₁H₁₂F₂N₂O
Physical State Solid (White to off-white powder/crystals)
Signal Word WARNING
GHS Hazards H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)
Incompatibility Strong oxidizing agents, Acid chlorides, Acid anhydrides.

Scientific Insight: The 2,6-difluorobenzoyl moiety increases the lipophilicity and metabolic stability of the compound compared to naked piperazine. However, the free secondary amine on the piperazine ring remains reactive and basic, capable of forming salts with acids. This dual nature dictates that waste streams must be kept neutral or slightly alkaline to prevent uncontrolled salt precipitation or exothermic reactions in waste containers.

Personal Protective Equipment (PPE) Matrix

Select PPE based on the state of the waste (solid vs. solution).

PPE TypeSpecificationRationale
Gloves Nitrile (0.11 mm min) Provides excellent resistance to piperazine derivatives and short-term splash protection against organic solvents.
Respiratory N95 (Solid) / ABEK (Liquid) Solid: Prevents inhalation of irritant dust. Liquid: ABEK filter required if dissolved in organic solvents.
Eye Protection Chemical Goggles Tightly fitting goggles are mandatory. Safety glasses are insufficient due to the risk of fine dust entering the eyes.
Clothing Lab Coat + Tyvek Sleeves Prevent skin contact. Piperazine derivatives are known potential sensitizers; minimize dermal exposure.

Step-by-Step Disposal Protocol

A. Waste Segregation Strategy

The presence of fluorine atoms (F) mandates that this compound never be disposed of in "Non-Halogenated" waste streams.

WasteSegregation cluster_legend Protocol Logic Start Waste Material: this compound State Determine Physical State Start->State Solid Solid / Powder State->Solid Dry Liquid Dissolved in Solvent State->Liquid Solution SolidBin Container: Wide-Mouth HDPE Drum Label: 'Solid Halogenated Organic Waste' Solid->SolidBin SolventCheck Is solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck HaloLiq Container: HDPE Carboy Label: 'Halogenated Organic Solvents' SolventCheck->HaloLiq Yes NonHaloLiq CRITICAL STOP: Even if solvent is non-halogenated (e.g., MeOH), the solute contains F. Must go to HALOGENATED stream. SolventCheck->NonHaloLiq No NonHaloLiq->HaloLiq Re-route Blue: Start Blue: Start Yellow: Decision Yellow: Decision Blue: Start->Yellow: Decision Green: Correct Path Green: Correct Path Yellow: Decision->Green: Correct Path Red: Critical Error Red: Critical Error Green: Correct Path->Red: Critical Error

Figure 1: Decision tree for proper waste stream segregation. Note that the presence of the fluorinated solute overrides the classification of the solvent.

B. Solid Waste Disposal (Preferred)
  • Collection: Collect solid waste in a dedicated wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but breakage-prone.

  • Labeling: Affix a hazardous waste label clearly stating:

    • Chemical Name: this compound[3][4][5][6]

    • Hazard Class: Irritant[2]

    • Constituents: Fluorine, Nitrogen[3][6][7]

  • Storage: Keep container tightly closed. Store in a cool, dry area away from oxidizers.

C. Liquid Waste Disposal

If the compound is dissolved (e.g., reaction mother liquor):

  • Compatibility Check: Ensure the solution pH is between 6 and 10. Strongly acidic solutions should be neutralized to prevent degradation of waste containers or reaction with other amines in the commingled waste.

  • Stream Selection: Pour into the Halogenated Organic Solvent carboy.

    • Why? Even if dissolved in Methanol (non-halogenated), the fluorine content of the solute requires the entire mixture to be treated as halogenated waste to ensure proper incineration temperatures.

  • Rinsing: Triple-rinse empty reaction vessels with a small volume of solvent and add rinsate to the same halogenated waste container.

Spill Management Workflow

In the event of a spill, speed and dust control are paramount.

SpillResponse Alert 1. Alert & Isolate Evacuate immediate area PPE 2. Don PPE Nitrile gloves, Goggles, N95 Mask Alert->PPE Contain 3. Containment Cover with damp paper towels (Prevents dust) PPE->Contain Clean 4. Cleanup Scoop up solids carefully. Do NOT dry sweep. Contain->Clean Decon 5. Decontamination Wipe surface with dilute acetic acid (Neutralizes residual amine) Clean->Decon Disposal 6. Disposal Place all materials in Halogenated Waste Bin Decon->Disposal

Figure 2: Operational workflow for managing solid spills. The use of damp towels is critical to prevent the generation of irritant dust.

Regulatory & Compliance Context

  • EPA (USA): This compound is not typically listed on the P-list or U-list (RCRA). However, it must be characterized by the generator. Due to the halogen content, it falls under "Halogenated Organic" guidelines.

  • EU Waste Code (EWC):

    • 16 05 08 *: Discarded organic chemicals consisting of or containing hazardous substances.

    • 07 05 13 *: Solid wastes containing dangerous substances (if from pharmaceutical manufacture).

  • Destruction Method: The only acceptable final disposal method is incineration at a permitted facility equipped with scrubbers to capture Hydrogen Fluoride (HF) gas generated during combustion.

References

  • PubChem . Compound Summary: Piperazine Derivatives and Safety. Retrieved from [Link]

  • U.S. EPA . Hazardous Waste Management: Halogenated Solvents. Retrieved from [Link]

Sources

A Guide to the Safe Handling of 1-(2,6-Difluorobenzoyl)piperazine: Essential Protective Measures for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. The handling of novel chemical entities like 1-(2,6-Difluorobenzoyl)piperazine demands a meticulous approach to personal protection and laboratory practice. This guide provides essential, actionable intelligence for the safe handling of this compound, ensuring both the integrity of your research and the well-being of your team.

Hazard Assessment: Understanding the Risks

Key Potential Hazards Include:

  • Skin and Eye Damage: Piperazine and its derivatives can cause severe skin burns and serious eye damage.[2][3][4]

  • Respiratory and Skin Sensitization: Inhalation may lead to allergy or asthma-like symptoms, and skin contact can cause an allergic reaction.[2][3][4][5]

  • Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[2] There is also a potential for reproductive toxicity.[2][3][4]

  • Respiratory Irritation: The compound, particularly as a powder, may cause respiratory irritation.[2][6]

Given these potential risks, a comprehensive personal protective equipment (PPE) strategy is not just recommended, it is imperative.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE is the most critical factor in mitigating exposure risks when handling this compound.

Core PPE Requirements
PPE ComponentSpecificationRationale
Hand Protection Nitrile or neoprene gloves.[7]To prevent skin contact, which can lead to burns, irritation, and sensitization. Inspect gloves for any defects before use and wash hands thoroughly after removal.[7][8]
Eye and Face Protection Chemical safety goggles and a face shield.[7]To protect against splashes and airborne particles that could cause severe eye damage. Standard eyeglasses are insufficient.[9]
Body Protection A flame-resistant lab coat.[7]To protect the skin and personal clothing from spills and contamination.
Respiratory Protection A NIOSH/MSHA-approved respirator.[10][11]Essential when handling the compound as a powder to prevent inhalation of airborne particles, which can cause respiratory irritation and sensitization.[2][3]

Diagram of PPE Selection Workflow

PPE_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_post Post-Handling Phase Assess Hazards Assess Hazards Review SDS (if available) Review SDS (if available) Assess Hazards->Review SDS (if available) Select Appropriate PPE Select Appropriate PPE Review SDS (if available)->Select Appropriate PPE Don PPE Correctly Don PPE Correctly Select Appropriate PPE->Don PPE Correctly Handle Chemical in Fume Hood Handle Chemical in Fume Hood Don PPE Correctly->Handle Chemical in Fume Hood Monitor for Exposure Monitor for Exposure Handle Chemical in Fume Hood->Monitor for Exposure Doff PPE Correctly Doff PPE Correctly Monitor for Exposure->Doff PPE Correctly Dispose of Contaminated Items Dispose of Contaminated Items Doff PPE Correctly->Dispose of Contaminated Items Wash Hands Thoroughly Wash Hands Thoroughly Dispose of Contaminated Items->Wash Hands Thoroughly

A streamlined workflow for PPE selection and use.

Safe Handling and Operational Plan

Adherence to a strict operational plan will minimize the risk of exposure and ensure a safe laboratory environment.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[10][11] Designate a specific area for handling, preferably within a chemical fume hood.[7][12]

  • Weighing and Transfer:

    • Always handle the solid compound within a certified chemical fume hood to control dust and vapors.[7][12]

    • Use disposable bench covers to contain any potential spills.[12]

    • Employ tools such as spatulas and weighing papers appropriate for handling fine powders. Avoid creating dust clouds.[12]

  • In Solution: When working with the compound in solution, continue to work over disposable bench covers and wear appropriate PPE to protect against splashes.[12]

  • Cleaning: After handling, decontaminate the work area. Wipe down surfaces with an appropriate solvent or cleaning solution.[12]

Emergency Procedures: A Rapid Response Plan

In the event of an accidental exposure, immediate and correct action is crucial.

Exposure Response Protocol:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[13][14] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2][13][14]

  • Skin Contact: Promptly flush the affected area with water for at least 15 minutes and remove all contaminated clothing.[13][14][15] Wash the area thoroughly with soap and water.[1] If irritation or redness develops, seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air immediately.[1][2] If they experience breathing difficulties, such as wheezing or coughing, call for immediate medical assistance.[1]

  • Ingestion: Do NOT induce vomiting.[2][3] Rinse the mouth with water and seek immediate medical attention.[2]

Diagram of Emergency Response

Emergency_Response Exposure Occurs Exposure Occurs Eye Contact Eye Contact Exposure Occurs->Eye Contact Skin Contact Skin Contact Exposure Occurs->Skin Contact Inhalation Inhalation Exposure Occurs->Inhalation Ingestion Ingestion Exposure Occurs->Ingestion Flush Eyes 15+ min Flush Eyes 15+ min Eye Contact->Flush Eyes 15+ min Flush Skin 15+ min & Remove Clothing Flush Skin 15+ min & Remove Clothing Skin Contact->Flush Skin 15+ min & Remove Clothing Move to Fresh Air Move to Fresh Air Inhalation->Move to Fresh Air Rinse Mouth, Do Not Induce Vomiting Rinse Mouth, Do Not Induce Vomiting Ingestion->Rinse Mouth, Do Not Induce Vomiting Seek Immediate Medical Attention Seek Immediate Medical Attention Flush Eyes 15+ min->Seek Immediate Medical Attention Flush Skin 15+ min & Remove Clothing->Seek Immediate Medical Attention Move to Fresh Air->Seek Immediate Medical Attention Rinse Mouth, Do Not Induce Vomiting->Seek Immediate Medical Attention

Immediate actions for accidental chemical exposure.

Spill and Disposal Management

A clear plan for managing spills and disposing of waste is essential for maintaining a safe laboratory.

Spill Response:

  • Minor Spills: For small spills, use an absorbent material that does not create dust to clean the area.[13] Ensure you are wearing appropriate PPE during cleanup. Ventilate the area and decontaminate the surface before resuming work.[13]

  • Major Spills: In the event of a large or hazardous spill, evacuate the area immediately.[14] Alert others and contact your institution's environmental health and safety office.[13][14]

Disposal:

  • All waste, including contaminated PPE and cleaning materials, should be considered hazardous.

  • Dispose of the chemical and any contaminated materials in a designated, sealed container.[15]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult your institution's waste management guidelines for specific procedures.[5][15]

By integrating these safety protocols into your daily laboratory operations, you can confidently and safely advance your research with this compound.

References

  • Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety. (n.d.).
  • piperazine - Report | CAMEO Chemicals | NOAA. (n.d.).
  • Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. (2025, May 26).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, March 28).
  • SAFETY DATA SHEET. (2018, January 18).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2010, November 24).
  • Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety. (n.d.).
  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. (n.d.).
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. (n.d.).
  • Piperazine - Apollo Scientific. (n.d.).
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
  • Safety Data Sheet - Cayman Chemical. (2024, September 23).
  • Safety Data Sheet - Fluorochem. (2024, December 19).
  • Piperazine - HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. (n.d.).
  • Piperazine - Santa Cruz Biotechnology. (n.d.).
  • Safety Data Sheet - Cayman Chemical. (2025, November 19).
  • Chemical Exposure and Spill Response Procedures | New Mexico State University. (n.d.).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.